Seloken
Beschreibung
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 | |
| Record name | Metoprolol tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Guide to the Mechanisms of Action of Metoprolol Succinate and Metoprolol Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanisms of action of metoprolol (B1676517) succinate (B1194679) and metoprolol tartrate. While both formulations contain the same active moiety, metoprolol, a cardioselective β1-adrenergic receptor antagonist, their distinct salt forms and pharmaceutical formulations result in significantly different pharmacokinetic and pharmacodynamic profiles. This difference is critical for their respective clinical applications and therapeutic outcomes. This document outlines the core molecular mechanism, compares the pharmacokinetic and clinical profiles, and details the experimental protocols used to characterize these agents.
Core Mechanism of Action: β1-Adrenergic Receptor Blockade
Metoprolol is a competitive, cardioselective β1-adrenergic receptor antagonist. Its primary mechanism of action is identical for both the succinate and tartrate salts. Metoprolol selectively binds to β1-receptors, which are predominantly located in cardiac muscle, thereby preventing the binding of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[1][2]
This blockade disrupts the downstream signaling cascade typically initiated by catecholamine binding. Specifically, it inhibits the Gs alpha subunit of the G-protein coupled receptor, which in turn prevents the activation of adenylyl cyclase. This leads to reduced intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently decreased activation of Protein Kinase A (PKA).[1][3][4] The physiological consequences of this blockade are central to metoprolol's therapeutic effects:
-
Negative Chronotropy: Reduced heart rate, particularly during exercise or stress.[1][3]
-
Negative Inotropy: Decreased myocardial contractility, leading to a reduction in cardiac output.[3]
-
Reduced Blood Pressure: A combined effect of decreased cardiac output and inhibition of renin release from the kidneys.[3]
Formulation and Pharmacokinetics: The Succinate-Tartrate Distinction
The crucial difference between metoprolol succinate and metoprolol tartrate lies in their formulation, which dictates their pharmacokinetic profiles. Metoprolol tartrate is an immediate-release (IR) formulation, whereas metoprolol succinate is an extended-release (ER) formulation designed for once-daily administration.[5][6]
-
Metoprolol Tartrate (Immediate-Release): This salt form is rapidly and completely absorbed, leading to a sharp peak in plasma concentration within 1-2 hours, followed by a relatively rapid decline.[5] This necessitates multiple daily doses (typically twice daily) to maintain therapeutic levels.[6]
-
Metoprolol Succinate (Extended-Release): This formulation consists of controlled-release pellets that gradually release metoprolol over approximately 20-24 hours.[5][7] This results in a smoother plasma concentration profile, avoiding the high peaks and low troughs associated with the tartrate form.[5][8]
This difference in release profiles is the primary determinant of their clinical use and efficacy in specific conditions.
Quantitative Pharmacokinetic Data
The differing release mechanisms lead to distinct pharmacokinetic parameters, which have been quantified in numerous studies.
| Parameter | Metoprolol Tartrate (Immediate-Release) | Metoprolol Succinate (Extended-Release) | Reference(s) |
| Dosing Frequency | Typically 2-4 times daily | Once daily | [7][9] |
| Time to Peak (Tmax) | ~1-2 hours | Slower, more prolonged absorption phase | [5] |
| Peak Concentration (Cmax) | High peaks after each dose | Significantly lower Cmax than equivalent IR dose | [2] |
| Plasma Fluctuation | High peak-to-trough ratio | Low peak-to-trough ratio; consistent levels | [5][8] |
| Elimination Half-life | ~3-4 hours | ~3-7 hours (active moiety half-life) | [9] |
| Bioavailability | ~50% due to first-pass metabolism | Reduced by ~20-30% vs. IR tablets, but clinically insignificant for effect | [10] |
Comparative Clinical Efficacy
The pharmacokinetic differences directly translate to distinct clinical applications and evidence-based recommendations. The consistent β1-blockade provided by metoprolol succinate is crucial for managing chronic conditions like heart failure, while the rapid action of metoprolol tartrate is suited for acute events.
| Indication | Metoprolol Tartrate | Metoprolol Succinate | Rationale & Key Evidence | Reference(s) |
| Hypertension | Approved | Approved | Both are effective. Succinate offers better adherence due to once-daily dosing. | [7][9] |
| Angina Pectoris | Approved | Approved | Both reduce myocardial oxygen demand. Succinate provides 24-hour protection. | [7][9] |
| Heart Failure (HFrEF) | Not FDA-approved; inferior outcomes | Preferred Agent; FDA-approved | MERIT-HF Trial: Succinate demonstrated a 34% reduction in mortality vs. placebo. Provides consistent neurohormonal blockade without sharp hemodynamic shifts. | [8][9][11] |
| Acute Myocardial Infarction | Approved (to reduce cardiovascular mortality) | Not FDA-approved for this indication | Used in the acute phase and for secondary prevention post-MI. | [9][11] |
Experimental Protocols
The characterization of metoprolol succinate and tartrate relies on standardized clinical and bioanalytical methodologies.
Protocol: Pharmacokinetic Bioequivalence Study
These studies are essential to compare the absorption rate and extent of different formulations.
-
Study Design: Typically an open-label, randomized, single-dose, two-way crossover design in healthy adult volunteers. A washout period of at least one week separates the two treatment periods.[8][12]
-
Subjects: Healthy, non-smoking volunteers, often screened for CYP2D6 metabolizer status.
-
Procedure:
-
Subjects are randomized into two sequences (e.g., Tartrate then Succinate, or Succinate then Tartrate).
-
After an overnight fast, a single oral dose of the assigned formulation is administered.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma is separated and stored at -20°C or lower until analysis.
-
After the washout period, subjects "cross over" to the other formulation and the procedure is repeated.
-
-
Analysis: Plasma concentrations of metoprolol are determined using a validated analytical method (see Protocol 4.2). Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated. Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax fall within the 80-125% range.[8]
Protocol: Bioanalytical Method via LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying metoprolol in plasma.
-
Sample Preparation:
-
Thaw plasma samples and an internal standard (IS), such as metoprolol-d7 or bisoprolol, is added.[1][13]
-
Metoprolol and the IS are extracted from the plasma matrix using either liquid-liquid extraction (e.g., with methyl tertiary butyl ether or a diethyl ether/dichloromethane mixture) or protein precipitation (e.g., with methanol).[1][5][13]
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm) is typically used.[5]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) acetate).[13][14]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored.
-
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in unknown samples is determined by the ratio of the analyte peak area to the IS peak area. The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[13]
Protocol: Clinical Efficacy Trial (MERIT-HF)
This landmark trial established the benefit of metoprolol succinate in heart failure.
-
Objective: To determine the effect of metoprolol succinate CR/XL on total mortality in patients with chronic heart failure.[9]
-
Design: International, double-blind, randomized, placebo-controlled survival study.[9]
-
Patient Population: 3,991 patients aged 40-80 years with symptomatic CHF (NYHA class II-IV) and a left ventricular ejection fraction (LVEF) of ≤0.40. Patients were on standard therapy (e.g., ACE inhibitors, diuretics).[9]
-
Intervention: After a 2-week placebo run-in period, patients were randomized 1:1 to receive either metoprolol succinate CR/XL or a matching placebo.
-
Dosing: Treatment was initiated at 12.5 mg or 25 mg once daily (depending on NYHA class) and titrated upwards every two weeks, as tolerated, to a target dose of 200 mg once daily.[9]
-
Primary Endpoints: 1) All-cause mortality, and 2) The combined endpoint of all-cause mortality and all-cause hospitalizations.[9]
-
Follow-up: The mean follow-up was approximately one year, as the trial was stopped early due to a significant mortality benefit in the metoprolol group.[11]
Protocol: Comparative Efficacy Trial (COMET)
This trial compared metoprolol tartrate against a non-selective beta-blocker, carvedilol (B1668590).
-
Objective: To investigate whether beta-blockers with different pharmacological profiles (cardioselective vs. non-selective) exert different effects on morbidity and mortality in patients with chronic heart failure.[15]
-
Design: Multicenter, double-blind, randomized, parallel-group trial.[16]
-
Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV), LVEF <0.35, and a prior cardiovascular-related hospitalization.[16]
-
Intervention: Patients were randomized to receive either metoprolol tartrate (immediate-release) or carvedilol.
-
Dosing: The target dose for metoprolol tartrate was 50 mg twice daily, and for carvedilol, it was 25 mg twice daily. Doses were titrated over approximately 6 weeks.[3][7]
-
Primary Endpoint: All-cause mortality. A co-primary endpoint was the composite of all-cause mortality or all-cause hospital admission.[16]
-
Results: The trial found that carvedilol extended survival compared to the dose of metoprolol tartrate used in the study.[16]
Conclusion
The distinction between metoprolol succinate and metoprolol tartrate is a critical example of how pharmaceutical formulation governs therapeutic application. While their core mechanism of action—selective β1-adrenergic blockade—is identical, their pharmacokinetic profiles are fundamentally different. Metoprolol tartrate, an immediate-release formulation, produces high peak plasma concentrations and requires multiple daily doses, making it suitable for acute cardiovascular events. In contrast, metoprolol succinate, an extended-release formulation, provides consistent 24-hour plasma levels and β1-blockade with once-daily dosing. This profile has proven to be superior for the long-term management of chronic heart failure, where stable neurohormonal inhibition is paramount for improving survival. For researchers and drug developers, the case of metoprolol underscores the profound impact of drug delivery technology on clinical outcomes.
References
- 1. japsonline.com [japsonline.com]
- 2. Pharmacokinetic and pharmacodynamic comparison of metoprolol CR/ZOK once daily with conventional tablets once daily and in divided doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 4. Screening, endpoint classification, and safety monitoring in the Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 8. Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cbg-meb.nl [db.cbg-meb.nl]
- 11. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. mdpi.com [mdpi.com]
- 15. Rationale and design of the carvedilol or metoprolol European trial in patients with chronic heart failure: COMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial [pubmed.ncbi.nlm.nih.gov]
The Long-Term Effects of Metoprolol on Cardiac Remodeling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac remodeling, a compensatory response to cardiac injury or stress, ultimately leads to progressive heart failure. The sympathetic nervous system plays a pivotal role in this maladaptive process. Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of heart failure. This technical guide provides an in-depth analysis of the long-term effects of metoprolol on cardiac remodeling. We consolidate evidence from seminal clinical trials and preclinical studies, presenting quantitative data on its impact on cardiac structure and function. Furthermore, this guide details the molecular signaling pathways modulated by metoprolol and outlines common experimental protocols used to investigate its antiremodeling effects.
Introduction: Cardiac Remodeling and the Role of β-Adrenergic Blockade
Cardiac remodeling refers to the alterations in ventricular size, shape, mass, and function that occur in response to stimuli like myocardial infarction (MI), pressure overload, or volume overload.[1] While initially a compensatory mechanism to maintain cardiac output, chronic remodeling becomes maladaptive, contributing to the progression of heart failure (HF).[1] A key driver of this process is the sustained activation of the sympathetic nervous system and the subsequent excessive stimulation of β-adrenergic receptors (β-ARs) by catecholamines.[2]
Metoprolol, a cardioselective β1-AR blocker, counteracts the detrimental effects of chronic sympathetic activation.[3][4] Its long-term administration has been shown to improve survival, reduce hospitalizations, and reverse the pathological changes associated with left ventricular remodeling in patients with heart failure.[3][5][6] This "reverse remodeling" is characterized by a decrease in left ventricular volumes and an increase in ejection fraction.[1][7]
Molecular Mechanisms of Metoprolol in Cardiac Remodeling
Metoprolol's primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[4][8] This action initiates a cascade of downstream effects that collectively attenuate and reverse cardiac remodeling.
The β1-Adrenergic Receptor Signaling Pathway
Chronic stimulation of β1-ARs by catecholamines (e.g., norepinephrine) leads to a signaling cascade that promotes hypertrophy, apoptosis, and fibrosis. Metoprolol blocks the initiation of this cascade.
Caption: Metoprolol blocks catecholamine binding to β1-AR, inhibiting the downstream cAMP/PKA pathway.
Modulation of Fibrotic Pathways
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins like collagen, is a hallmark of remodeling.[9] Metoprolol has been shown to attenuate fibrosis by modulating key profibrotic signaling molecules.
-
TGF-β1 Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine. Studies in canine models have shown that metoprolol can inhibit the secretion of TGF-β1 from adipocytes, thereby reducing the fibrotic response of cardiac fibroblasts.[10]
-
Collagen Synthesis: Preclinical studies in rat models of myocardial infarction demonstrate that metoprolol treatment can significantly reduce myocardial hydroxyproline (B1673980) content and interstitial collagen volume fraction, direct markers of collagen deposition.[11] In a canine model, metoprolol treatment led to a 46% reduction in replacement fibrosis and a 54% reduction in interstitial fibrosis.[12]
-
AKAP5-Calcineurin-NFAT Pathway: Recent research has highlighted a novel mechanism where metoprolol mitigates ischemic cardiac remodeling by restoring the expression of A-Kinase Anchoring Protein 5 (AKAP5).[13] This restoration is believed to regulate the calcineurin (PP2B)-NFAT signaling pathway, which is implicated in pathological hypertrophy and fibrosis.[2][13] Metoprolol treatment suppresses the injury-induced increase in the transcription factors NFATc3 and GATA4.[13]
Caption: Metoprolol attenuates fibrosis by inhibiting the secretion and action of profibrotic cytokines.
Quantitative Effects on Cardiac Structure and Function
The long-term administration of metoprolol results in measurable improvements in cardiac structure and function. Data from key clinical and preclinical studies are summarized below.
Clinical Evidence
Seminal clinical trials, such as the Metoprolol CR/XL Randomised Intervention Trial in Congestive Heart Failure (MERIT-HF), have provided robust evidence for the benefits of metoprolol.[5][14][15]
Table 1: Summary of Metoprolol's Effects on Cardiac Parameters in Human Clinical Trials
| Study (Trial) | Patient Population | Treatment Group (Metoprolol Dose) | Duration | Change in LVEF (%) | Change in LVESV / LVESVI | Change in LVEDV / LVEDVI |
| MERIT-HF (Substudy) [16] | Chronic Heart Failure (NYHA II-IV) | Metoprolol CR/XL (target 200 mg/day) | 6 Months | ▲ +8% (from 29% to 37%) | ▼ -26 mL/m² (from 107 to 81 mL/m²) | ▼ -24 mL/m² (from 150 to 126 mL/m²) |
| REVERT [7][17] | Asymptomatic Systolic Dysfunction (LVEF <40%) | Metoprolol Succinate (200 mg/day) | 12 Months | ▲ +6% (from 27% baseline) | ▼ -14 mL/m² | ▼ -14 mL/m² |
| REVERT [7][17] | Asymptomatic Systolic Dysfunction (LVEF <40%) | Metoprolol Succinate (50 mg/day) | 12 Months | ▲ +4% (from 27% baseline) | ▼ -8 mL/m² | ▼ -10 mL/m² (approx.) |
| RESOLVD (Pilot) [18] | Symptomatic CHF (Ischemic & Dilated) | Metoprolol CR (target 200 mg/day) | 24 Weeks | ▲ +2.4% (vs -0.05% in placebo) | ▼ -2 mL (vs +19 mL in placebo) | ▼ +6 mL (vs +23 mL in placebo) |
LVEF: Left Ventricular Ejection Fraction; LVESV(I): Left Ventricular End-Systolic Volume (Index); LVEDV(I): Left Ventricular End-Diastolic Volume (Index); ▲: Increase; ▼: Decrease.
In the landmark MERIT-HF trial, treatment with metoprolol CR/XL resulted in a 34% reduction in all-cause mortality, a 41% reduction in sudden death, and a 49% reduction in death from progressive heart failure.[5][15]
Preclinical Evidence
Animal models are crucial for elucidating the underlying mechanisms of metoprolol's action.
Table 2: Summary of Metoprolol's Effects in Preclinical Animal Models
| Study | Animal Model | Heart Failure Induction | Treatment (Metoprolol Dose) | Duration | Key Findings |
| Sabbah et al. [12] | Dog | Intracoronary Microembolizations | Metoprolol CR/XL (100 mg/day) | 3 Months | ▲ LVEF (+7%); ▼ LVESV (-4 mL); ▼ 54% Interstitial Fibrosis; ▼ 20% Myocyte Hypertrophy |
| Deng et al. [11] | Rat | Left Coronary Artery Ligation (MI) | Metoprolol (20 mg/kg/day) | 8 Weeks | ▼ Significant reduction in Myocardial Hydroxyproline and Interstitial Collagen Volume Fraction (ICVF) |
| Shi et al. [13] | Rat | Coronary Artery Ligation (MI) | Metoprolol (20 mg/kg/day) | 8 Weeks | ▼ Reduced HW/BW ratio; ▼ Decreased COL1 & COL3 expression; ▲ Restored cardiac AKAP5 expression |
| Li et al. [10] | Dog | Chronic Obstructive Sleep Apnea | Metoprolol Succinate | 12 Weeks | ▼ Attenuated EAT infiltration and left atrial fibrosis; ▼ Inhibited secretion of profibrotic adipokines (TGF-β1, Activin A) |
HW/BW: Heart Weight to Body Weight ratio; COL1/3: Collagen Type 1/3; EAT: Epicardial Adipose Tissue.
Experimental Protocols for Studying Metoprolol's Effects
Investigating the antiremodeling properties of metoprolol involves standardized preclinical models and specific methodologies.
Animal Model of Myocardial Infarction
A widely used model to induce cardiac remodeling is the surgical ligation of a coronary artery in rodents.[19][20]
Protocol: Myocardial Infarction by Left Anterior Descending (LAD) Artery Ligation in Rats [19]
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., isoflurane) and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
LAD Ligation: Identify the Left Anterior Descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD and tie it off to permanently occlude the artery.
-
Confirmation: Successful ligation is confirmed by visual blanching of the anterior ventricular wall and ST-segment elevation on an electrocardiogram (ECG).
-
Closure and Recovery: Close the chest cavity in layers. Provide post-operative analgesia and monitor the animal's recovery.
-
Metoprolol Administration: Begin metoprolol administration (e.g., 20-50 mg/kg/day via oral gavage) at a specified time point post-MI (e.g., 24 hours or several weeks later) and continue for the study duration (e.g., 8-12 weeks).[11][19]
Caption: Workflow for inducing cardiac remodeling and evaluating the effects of metoprolol therapy.
Key Endpoint Analyses
-
Echocardiography: A non-invasive method to serially assess cardiac function and dimensions (LVEF, LV volumes) throughout the study.[19]
-
Histology: Heart tissue is harvested, fixed, and sectioned. Stains like Masson's Trichrome or Picrosirius Red are used to visualize and quantify collagen deposition (fibrosis). Myocyte cross-sectional area is measured to assess hypertrophy.[12]
-
Molecular Biology:
-
Western Blot: To quantify the protein expression levels of key signaling molecules (e.g., AKAP5, NFATc3, GATA4) and fibrosis markers (e.g., Collagen I, TGF-β1).[13][21]
-
RT-PCR: To measure the mRNA expression levels of target genes.[21]
-
Hydroxyproline Assay: A biochemical method to quantify the total collagen content in myocardial tissue.[11]
-
Conclusion
Long-term therapy with metoprolol is a clinically proven strategy to induce reverse cardiac remodeling in patients with heart failure. Its efficacy stems from the selective blockade of β1-adrenergic receptors, which attenuates the deleterious downstream signaling that drives myocyte hypertrophy, apoptosis, and myocardial fibrosis. Metoprolol's beneficial effects are quantifiable, leading to significant reductions in left ventricular volumes and improvements in ejection fraction. The molecular mechanisms are multifaceted, involving the modulation of canonical β-adrenergic pathways as well as specific profibrotic and hypertrophic signaling cascades. The preclinical models and experimental protocols outlined herein provide a robust framework for the continued investigation of β-blockers and the development of novel antiremodeling therapeutics.
References
- 1. Reverse remodeling in heart failure--mechanisms and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pathway and network review on beta-adrenoceptor signaling and beta blockers in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinicalcardiology.org [clinicalcardiology.org]
- 6. droracle.ai [droracle.ai]
- 7. ahajournals.org [ahajournals.org]
- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 9. Mechanisms of cardiac collagen deposition in experimental models and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. [Effects of carvedilol and metoprolol on cardiac fibrosis in rats with experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of long-term monotherapy with metoprolol CR/XL on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Molecular Pharmacology of Metoprolol Binding Sites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its molecular interactions with its primary target, the β1-adrenergic receptor (β1-AR), and the subsequent modulation of downstream signaling pathways. This technical guide provides a comprehensive overview of the molecular pharmacology of metoprolol binding sites, with a focus on its receptor affinity, stereoselectivity, and the intricate signaling cascades it influences. Detailed experimental protocols and quantitative binding data are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Metoprolol is a competitive antagonist that selectively blocks β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade counteracts the effects of catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Metoprolol is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being significantly more potent in its β1-blocking activity. A thorough understanding of the molecular interactions at the metoprolol binding site is crucial for optimizing therapeutic strategies and developing novel cardiovascular drugs.
Metoprolol Binding Sites and Receptor Affinity
The primary binding site for metoprolol is the β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The affinity of metoprolol for its receptor is a key determinant of its potency and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values are often determined through radioligand binding assays.
Stereoselectivity of Metoprolol Binding
Metoprolol possesses a chiral center, resulting in two enantiomers: (S)-metoprolol and (R)-metoprolol. The (S)-enantiomer exhibits a substantially higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[2] This stereoselectivity is a critical aspect of its pharmacology.
Table 1: Binding Affinity of Metoprolol Enantiomers for β1- and β2-Adrenergic Receptors in Guinea Pig Myocardium [2]
| Enantiomer | Receptor Subtype | -logKd (M) |
| (S)-Metoprolol | β1 | 7.73 ± 0.10 |
| (R)-Metoprolol | β1 | 5.00 ± 0.06 |
| (S)-Metoprolol | β2 | 6.28 ± 0.06 |
| (R)-Metoprolol | β2 | 4.52 ± 0.09 |
Data presented as mean ± S.D.
Signaling Pathways Modulated by Metoprolol
Metoprolol, by blocking the β1-adrenergic receptor, inhibits the canonical Gs protein signaling pathway. Under normal physiological conditions, agonist binding to the β1-AR activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[3][4] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[3] PKA proceeds to phosphorylate various intracellular proteins, leading to increased heart rate and contractility. Metoprolol's antagonism of the β1-AR disrupts this cascade. The primary adenylyl cyclase isoforms in the heart are types 5 and 6 (AC5/6).[5][6]
Experimental Protocols
Radioligand Binding Assay for Metoprolol Affinity Determination
This protocol describes a competitive binding assay to determine the affinity of metoprolol for β1-adrenergic receptors using a radiolabeled antagonist.
Materials:
-
Membrane preparation from a tissue source rich in β1-adrenergic receptors (e.g., guinea pig left ventricular free wall).
-
Radioligand: [125I]-(S)-pindolol.
-
Unlabeled metoprolol (both (S)- and (R)-enantiomers).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [125I]-(S)-pindolol and a range of concentrations of unlabeled (S)-metoprolol or (R)-metoprolol.
-
Incubate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol) is included.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Chiral HPLC for Separation of Metoprolol Enantiomers
This protocol outlines a method for the separation and quantification of (S)- and (R)-metoprolol from biological samples.[7][8]
Materials:
-
HPLC system with a fluorescence or mass spectrometry detector.
-
Chiral stationary phase column (e.g., Chiralcel OD).[8]
-
Mobile phase: A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid (e.g., 40:60:0.2:0.2 v/v/v/v).[7]
-
Metoprolol standards (racemic, (S)-, and (R)-enantiomers).
-
Internal standard.
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples.
-
Add the internal standard.
-
Perform liquid-liquid or solid-phase extraction to isolate metoprolol enantiomers.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the chiral HPLC column.
-
Elute the enantiomers with the mobile phase at a constant flow rate.
-
-
Detection and Quantification:
-
Detect the separated enantiomers using the appropriate detector.
-
Generate a calibration curve using the metoprolol standards to quantify the concentration of each enantiomer in the sample.
-
Conclusion
The therapeutic effects of metoprolol are a direct consequence of its specific interaction with β1-adrenergic receptors. The stereoselective nature of this binding, with the (S)-enantiomer demonstrating significantly higher affinity, is a fundamental aspect of its pharmacology. By competitively inhibiting the β1-AR, metoprolol effectively dampens the downstream Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to its well-established cardiovascular benefits. The experimental protocols detailed in this guide provide a framework for the continued investigation of metoprolol and the development of next-generation cardiovascular therapeutics with improved receptor selectivity and pharmacological profiles.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Coupling of β1-adrenergic receptor to type 5 adenylyl cyclase and its physiological relevance in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Genetic Variants Influencing Metoprolol Metabolism for Research and Development Professionals
Version: 1.0
Introduction
Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases, including hypertension, angina, and heart failure.[1][2] Despite its extensive use, clinical response and tolerability to metoprolol vary significantly among individuals.[1] This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. This guide provides an in-depth technical overview of the key genetic variants that influence metoprolol's pharmacokinetics and pharmacodynamics, with a focus on the cytochrome P450 2D6 (CYP2D6) gene. Understanding this relationship is critical for researchers, scientists, and drug development professionals aiming to optimize β-blocker therapy and develop personalized medicine strategies.
Metoprolol Metabolism Pathway
Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being eliminated as metabolites in the urine.[3] The metabolism is predominantly carried out by cytochrome P450 enzymes, with CYP2D6 playing the most critical role.[4][5] The three primary metabolic pathways are:
-
O-demethylation (~65%): This is the principal route of metabolism, leading to the formation of O-demethylmetoprolol. This metabolite is transient and rapidly oxidized to the inactive metoprolol acid.[5][6]
-
α-hydroxylation (~10%): This pathway produces α-hydroxymetoprolol, a metabolite that retains some pharmacological activity, estimated to be about one-tenth the potency of the parent drug.[5]
-
N-dealkylation (~10%): A minor pathway that also contributes to metoprolol's breakdown.[5]
While CYP2D6 is the primary enzyme, other CYPs, including CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent to all three metabolic routes.[7][8]
References
- 1. Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Metoprolol - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
A Technical Guide to the Role of CYP2D6 in Metoprolol Pharmacokinetics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoprolol (B1676517), a cardioselective β-1 adrenergic receptor blocker, is a cornerstone therapy for a multitude of cardiovascular diseases.[1][2] Its clinical efficacy and safety are highly variable, a phenomenon largely attributable to its extensive metabolism by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] Genetic variations in the CYP2D6 gene lead to distinct phenotypes of enzyme activity, ranging from poor to ultrarapid metabolism. These variations significantly alter metoprolol plasma concentrations, influencing both therapeutic outcomes and the risk of adverse events. This guide provides an in-depth technical overview of the metabolic pathways of metoprolol, the impact of CYP2D6 genetic polymorphisms on its pharmacokinetics, the resulting clinical implications, and detailed experimental protocols for studying this critical drug-gene interaction.
Metoprolol Metabolism and the Central Role of CYP2D6
Metoprolol is administered as a racemic mixture of R- and S-enantiomers and undergoes extensive hepatic first-pass metabolism, with approximately 95% of an administered dose recovered in the urine as metabolites.[6] While several cytochrome P450 enzymes are involved, CYP2D6 is the principal enzyme, responsible for about 70-80% of its metabolism.[7]
The metabolism of metoprolol proceeds via three primary oxidative pathways:
-
O-demethylation (~65%): This is the main metabolic route, leading to the formation of O-demethylmetoprolol, which is subsequently oxidized to the inactive metoprolol acid.[1][8]
-
α-hydroxylation (~10%): This pathway produces α-hydroxymetoprolol, an active metabolite with approximately one-tenth the β-blocking potency of the parent drug.[8] This reaction is almost exclusively catalyzed by CYP2D6 and is stereoselective for the S-metoprolol enantiomer.[8][9]
-
N-dealkylation (~10%): This is a minor pathway that forms N-desisopropyl metoprolol.[8]
While CYP2D6 is dominant, minor contributions to all three pathways are made by CYP3A4, CYP2B6, and CYP2C9.[6][8][9] The metabolism is also stereoselective; in individuals with normal CYP2D6 function, the clearance of R-metoprolol is approximately 40% higher than that of S-metoprolol.[6][9][10]
The Impact of CYP2D6 Genetic Polymorphism
The CYP2D6 gene is highly polymorphic, with over 100 known variant alleles, leading to significant interindividual differences in enzyme activity.[3][4] These genetic variations are used to classify individuals into distinct metabolizer phenotypes based on an activity score system, where scores are assigned to each allele.[1]
CYP2D6 Phenotype Classification:
| Phenotype | Activity Score | Implication for Metoprolol Metabolism | Prevalence (Approximate) |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | >2.25 | Increased metabolism, lower drug exposure | Varies by ethnicity |
| Normal Metabolizer (NM) | 1.25 to 2.25 | Normal metabolism (previously Extensive Metabolizer, EM) | Majority of population |
| Intermediate Metabolizer (IM) | >0 to <1.25 | Decreased metabolism, higher drug exposure | Varies by ethnicity |
| Poor Metabolizer (PM) | 0 | Absent metabolism, markedly increased drug exposure | 5-10% of Caucasians, ~2% in other populations[1][11] |
Quantitative Effects of CYP2D6 Phenotype on Metoprolol Pharmacokinetics
The CYP2D6 genotype is a major determinant of metoprolol plasma concentrations. A clear gene-dose effect is observed, where the systemic exposure to metoprolol is inversely proportional to the number of active CYP2D6 alleles.[12] Poor Metabolizers (PMs) exhibit several-fold higher plasma concentrations compared to Normal Metabolizers (NMs), while Ultrarapid Metabolizers (UMs) have significantly lower concentrations.
Table 1: Comparison of Metoprolol Pharmacokinetic Parameters by CYP2D6 Phenotype
| Parameter | UM vs. PM Fold Difference | NM (EM) vs. PM Fold Difference | Reference |
|---|---|---|---|
| Peak Plasma Conc. (Cmax) | 5.3 | 2.3 | [10][12][13] |
| Area Under the Curve (AUC) | 13.0 | 4.9 | [10][12][13] |
| Elimination Half-Life (T½) | 2.6 | 2.3 | [10][12][13] |
| Apparent Oral Clearance (CL/F) | 15.0 | 5.9 |[10][12][13] |
Data compiled from meta-analyses of studies administering a single oral dose of immediate-release metoprolol.
For instance, the half-life of metoprolol is extended from a typical 3-4 hours in NMs to 7-9 hours in PMs.[6] This leads to a marked accumulation of the drug and an increased risk of concentration-dependent side effects.
Clinical Implications and Dosing Recommendations
The profound pharmacokinetic variability directly translates into differences in clinical response and tolerability.
-
Poor Metabolizers (PMs): Due to significantly higher metoprolol concentrations (up to 5-fold), PMs experience a greater reduction in heart rate and blood pressure.[4][11] This increases the risk of adverse effects, most notably bradycardia (a heart rate less than 60 bpm) and hypotension.[2][6][11] Studies have shown a fivefold higher risk for developing adverse effects in PMs.[14]
-
Intermediate Metabolizers (IMs): IMs also have increased metoprolol concentrations, though to a lesser extent than PMs.[11][15] They may experience greater heart rate reduction.[1]
-
Ultrarapid Metabolizers (UMs): UMs have lower plasma concentrations, which may lead to reduced efficacy at standard doses.[7][11] They may require higher doses to achieve the desired therapeutic effect, such as heart rate control.[7][16]
These findings have led to the development of genotype-guided dosing recommendations by consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG).
Table 2: Summary of Genotype-Guided Metoprolol Dosing Recommendations
| Phenotype | CPIC Recommendation | DPWG Recommendation |
|---|---|---|
| Ultrarapid (UM) | No specific recommendation due to insufficient evidence of diminished effectiveness. | If efficacy is insufficient at 200 mg/day, consider increasing the dose up to 2.5 times the standard dose or select an alternative.[11] |
| Normal (NM) | Initiate therapy with the standard starting dose. | No action required.[11] |
| Intermediate (IM) | Initiate therapy with the standard starting dose. | Use smaller dose titration steps and/or prescribe no more than 50% of the standard dose.[11] |
| Poor (PM) | Initiate therapy with the lowest recommended starting dose and titrate carefully. Consider an alternative beta-blocker. | Use smaller dose titration steps and/or prescribe no more than 25% of the standard dose.[11] |
Experimental Protocols
Protocol for CYP2D6 Genotyping
The objective of CYP2D6 genotyping is to identify single nucleotide polymorphisms (SNPs), insertions/deletions, and most critically, copy number variations (CNVs) like gene deletions (5) and duplications to accurately predict the metabolizer phenotype.[17]
Methodologies: A variety of validated technologies are available for clinical genotyping:[18]
-
Real-Time PCR (qPCR): TaqMan® assays are commonly used for detecting specific SNPs and CNVs.[18][19] This method is robust, efficient, and cost-effective for targeted genotyping.[19]
-
PCR-RFLP: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism is a classic method but can be labor-intensive.[14]
-
Microarrays: Platforms like the PharmacoScan™ array can interrogate a wide range of variants simultaneously.[18]
-
Sequencing: Sanger sequencing and Next-Generation Sequencing (NGS) panels (e.g., Ion AmpliSeq) provide comprehensive sequence information.[18]
-
Long-Range PCR (L-PCR): This is essential for characterizing complex structural variants and hybrids.[18]
Workflow:
-
Sample Collection: Collect genomic DNA from peripheral blood (via venipuncture) or buccal cells (via saliva collection kits or cheek swabs).[19]
-
DNA Extraction: Isolate high-quality genomic DNA using a validated commercial kit (e.g., Qiagen, Promega).
-
Genotyping Assays:
-
Data Analysis & Interpretation:
-
Combine SNP and CNV results to determine the diplotype (the pair of alleles on the maternal and paternal chromosomes).[20]
-
Assign an activity score to each allele (e.g., *1=1, *10=0.5, *4=0).
-
Sum the scores of the two alleles to get the total diplotype activity score.
-
Translate the activity score into the predicted phenotype (PM, IM, NM, UM) based on established guidelines (e.g., CPIC).[11]
-
References
- 1. Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]
- 8. ClinPGx [clinpgx.org]
- 9. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND METOPROLOL PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Increased frequency of cytochrome P450 2D6 poor metabolizers among patients with metoprolol-associated adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Impact of the ultrarapid metabolizer genotype of cytochrome P450 2D6 on metoprolol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 20. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Metoprolol's Effects on Non-Cardiac Beta-1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of metoprolol (B1676517), a cardioselective beta-1 adrenergic receptor antagonist, on non-cardiac beta-1 receptors. The document delves into the quantitative aspects of metoprolol's binding affinity, its influence on key physiological processes in non-cardiac tissues, detailed experimental protocols for studying these effects, and visual representations of the underlying signaling pathways.
Introduction to Metoprolol and Non-Cardiac Beta-1 Receptors
Metoprolol is a widely prescribed beta-blocker primarily used for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] Its therapeutic action is mainly attributed to its selective blockade of beta-1 adrenergic receptors (β1-ARs) in cardiac tissue.[1] However, β1-ARs are also expressed in various non-cardiac tissues, including the kidneys, adipose tissue, and the brain, where they mediate distinct physiological responses.[2][3] Metoprolol's interaction with these non-cardiac receptors contributes to its overall pharmacological profile and can lead to both therapeutic and off-target effects. Understanding these interactions is crucial for optimizing drug therapy and for the development of more selective beta-blockers.
Quantitative Data on Metoprolol's Receptor Binding and Physiological Effects
The following tables summarize the quantitative data on metoprolol's binding affinity for beta-1 and beta-2 adrenergic receptors and its physiological effects in key non-cardiac tissues.
Table 1: Metoprolol Binding Affinity
| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) | pKi (-log Ki) | Reference |
| β1-Adrenergic | Guinea Pig Left Ventricle | (S)-Metoprolol | 1.86 | 7.73 ± 0.10 | [4] |
| β1-Adrenergic | Guinea Pig Left Ventricle | (R)-Metoprolol | 10,000 | 5.00 ± 0.06 | [4] |
| β2-Adrenergic | Guinea Pig Soleus Muscle | (S)-Metoprolol | 52.5 | 6.28 ± 0.06 | [4] |
| β2-Adrenergic | Guinea Pig Soleus Muscle | (R)-Metoprolol | 30,200 | 4.52 ± 0.09 | [4] |
Table 2: Effects of Metoprolol on Renal Function
| Parameter | Species/Model | Metoprolol Dose | Effect | Reference |
| Plasma Renin Activity (PRA) | Hypertensive Patients | 200 mg/day | -48% after 1 week | [5] |
| Sodium Excretion | Rats with Congestive Heart Failure | 1.5 mg/kg/h | 54 ± 4% increase in excretion of a sodium load | [6] |
| Renal Plasma Flow (RPF) | Healthy Humans | 100 mg (oral) | No significant change | [1] |
| Glomerular Filtration Rate (GFR) | Healthy Humans | 100 mg (oral) | No significant change | [1] |
Table 3: Effects of Metoprolol on Adipose Tissue
| Parameter | Species/Model | Metoprolol Dose | Effect | Reference |
| Lipolysis (Isoproterenol-induced) | Human Adipose Tissue (in vitro) | Varies | Competitive inhibition | [7] |
| Plasma Free Fatty Acids | Hypertensive Patients | 100 mg twice daily | No significant change under basal conditions | [1] |
| Plasma Glycerol (B35011) | Hypertensive Patients | 50-150 mg three times daily | No increase during submaximal work | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Metoprolol Affinity
This protocol is adapted from methodologies used to determine the binding affinity of beta-blockers.[8][9]
Objective: To determine the inhibitory constant (Ki) of metoprolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from guinea pig left ventricle for β1 and soleus muscle for β2).
-
Radioligand (e.g., [125I]-(S)-pindolol).
-
Unlabeled metoprolol (S- and R-enantiomers).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.
-
Competition Binding Assay:
-
Set up a series of tubes containing a fixed concentration of the radioligand and increasing concentrations of unlabeled metoprolol.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective beta-blocker like propranolol).
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the metoprolol concentration.
-
Determine the IC50 value (the concentration of metoprolol that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Lipolysis Assay
This protocol is based on methods for measuring lipolysis in adipocytes.[5][10][11]
Objective: To assess the effect of metoprolol on catecholamine-induced lipolysis in adipocytes.
Materials:
-
Isolated adipocytes (e.g., from human or rat adipose tissue).
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.
-
Isoproterenol (B85558) (a non-selective beta-agonist).
-
Metoprolol.
-
Glycerol assay kit.
Procedure:
-
Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.
-
Incubation:
-
Pre-incubate the isolated adipocytes in KRBB in the presence of various concentrations of metoprolol for a defined period (e.g., 15 minutes).
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol.
-
Include control groups with no metoprolol and no isoproterenol (basal lipolysis).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
-
Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes) for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected samples using a commercial glycerol assay kit. Glycerol release is a direct measure of lipolysis.
-
Data Analysis: Plot the glycerol release against the concentration of metoprolol to determine its inhibitory effect on isoproterenol-stimulated lipolysis.
Plasma Renin Activity (PRA) Assay
This protocol is a generalized procedure based on radioimmunoassay methods for PRA.[8][12][13]
Objective: To measure the effect of metoprolol on plasma renin activity.
Materials:
-
Blood collection tubes containing EDTA.
-
Angiotensin I radioimmunoassay (RIA) kit.
-
pH meter and buffers.
-
Incubator and water bath.
-
Gamma counter.
Procedure:
-
Sample Collection: Collect blood samples from subjects before and after metoprolol administration into pre-chilled EDTA tubes. Centrifuge the blood at 4°C to separate the plasma.
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I from angiotensinogen.
-
Keep the second aliquot at 4°C during the incubation period to serve as a blank (to measure pre-existing angiotensin I).
-
The pH of the plasma is typically adjusted to around 6.0 to optimize renin activity, and inhibitors of angiotensinases and converting enzymes are added.
-
-
Radioimmunoassay:
-
Perform a competitive RIA to quantify the amount of angiotensin I in both the incubated and blank samples.
-
This involves incubating the samples with a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody.
-
Separate the antibody-bound and free angiotensin I (e.g., using charcoal dextran).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Calculate the net amount of angiotensin I generated during the incubation by subtracting the concentration in the blank from the incubated sample.
-
Express the PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
-
Compare the PRA values before and after metoprolol treatment to determine the drug's effect.
-
Signaling Pathways and Visualizations
Metoprolol, by blocking β1-ARs, inhibits the downstream signaling cascades initiated by catecholamines. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][14] PKA then phosphorylates various downstream targets, leading to tissue-specific physiological responses.
Beta-1 Adrenergic Signaling in Juxtaglomerular Cells of the Kidney
In the kidney, β1-ARs are predominantly located on the juxtaglomerular (JG) cells.[2][3] Stimulation of these receptors by catecholamines is a primary mechanism for renin release. Metoprolol's blockade of these receptors leads to a reduction in renin secretion, contributing to its antihypertensive effect.[15]
Beta-1 Adrenergic Signaling in Adipocytes
In adipose tissue, β1-ARs, along with other beta-adrenergic subtypes, play a role in regulating lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[2][16] PKA, activated by β1-AR stimulation, phosphorylates key enzymes and proteins involved in this process, such as Hormone-Sensitive Lipase (HSL) and Perilipin.[17][18]
Conclusion
Metoprolol's effects extend beyond the cardiovascular system, with significant interactions at non-cardiac beta-1 adrenergic receptors. Its blockade of β1-ARs in the kidneys and adipose tissue modulates crucial physiological processes, including renin secretion and lipolysis. A thorough understanding of these non-cardiac effects, supported by quantitative data and detailed experimental methodologies, is essential for the rational use of metoprolol and the development of future beta-blocker therapies with improved tissue selectivity and safety profiles. The signaling pathways outlined provide a framework for further investigation into the intricate molecular mechanisms underlying metoprolol's diverse pharmacological actions.
References
- 1. Effects of acute beta-adrenoceptor blockade with metoprolol on the renal response to dopamine in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Effect of metoprolol administration on renal sodium handling in experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of β1/β2 adrenergic receptor gene deficient on the expression of renin in juxtaglomerular granular cells [cjn.org.cn]
- 15. Neural Control of Renin Secretion Rate - Neural Control of Renal Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The beta-adrenergic receptors and the control of adipose tissue metabolism and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
Metoprolol's Potential in Neurological Disorder Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases. However, a growing body of preclinical and clinical research has illuminated its potential therapeutic applications in a range of neurological disorders. This technical guide provides an in-depth exploration of the current state of research into metoprolol's role in neurology, with a focus on Traumatic Brain Injury (TBI), Anxiety Disorders, Alzheimer's Disease (AD), and Parkinson's Disease (PD). We delve into the molecular mechanisms of action, summarize key quantitative findings, detail experimental protocols from pivotal studies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the repurposing of metoprolol for neurological applications.
Introduction: The Emerging Neurological Significance of a Cardiac Drug
Metoprolol's primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Beyond its well-established cardiovascular effects, metoprolol's ability to cross the blood-brain barrier, albeit moderately, allows it to exert influence within the central nervous system (CNS).[2] The CNS is replete with β-adrenergic receptors, which play crucial roles in neurotransmission, neuroinflammation, and cerebral blood flow regulation. By modulating these receptors, metoprolol presents a compelling case for investigation in a variety of neurological conditions.
Core Mechanism of Action in the Central Nervous System
Metoprolol is a moderately lipophilic beta-blocker, a property that facilitates its passage across the blood-brain barrier.[2] Within the CNS, it primarily antagonizes β1-adrenergic receptors located on neurons, microglia, and astrocytes.[3][4] The downstream effects of this antagonism are multifaceted and form the basis of its potential therapeutic efficacy in neurological disorders.
Modulation of Neurotransmitter Systems
By blocking β1-adrenergic receptors, metoprolol can alter the release and signaling of neurotransmitters, most notably norepinephrine. This modulation can influence neuronal excitability and network activity in brain regions critical for motor control, mood, and cognition.
Anti-inflammatory Effects
Neuroinflammation, mediated by microglia and astrocytes, is a common pathological feature of many neurological disorders. β-adrenergic signaling is known to play a role in regulating the activation state of these glial cells.[5] Metoprolol has been shown to possess anti-inflammatory properties, potentially by dampening the pro-inflammatory responses of microglia and astrocytes.[6]
Regulation of Cerebral Blood Flow
β1-adrenergic receptors are involved in the regulation of cerebral vascular tone. While the effects of metoprolol on cerebral blood flow (CBF) are complex and can be context-dependent, some studies suggest it may not negatively impact CBF and, in some instances, could improve microcirculation.[7][8]
Metoprolol in Traumatic Brain Injury (TBI)
Rationale for Use
Following a TBI, a systemic inflammatory response and a surge in catecholamines can exacerbate secondary brain injury. Metoprolol's ability to mitigate the effects of this catecholamine surge and its potential anti-inflammatory properties provide a strong rationale for its investigation in TBI.
Summary of Quantitative Data
| Study Type | Population | Intervention | Key Findings | p-value | Reference |
| Retrospective Analysis | 914 severe TBI patients | Metoprolol vs. No Beta-Blockers | Improved survival in the metoprolol group (78% vs. 68%) | p = 0.04 | [7][9] |
| Kaplan-Meier Survival Analysis | Propensity-matched cohort of 356 severe TBI patients | Metoprolol vs. No Beta-Blockers | Significant survival advantage for the metoprolol group | p = 0.011 | [5][7] |
| Retrospective Analysis | 914 severe TBI patients | Metoprolol vs. No Beta-Blockers | No significant difference in mean heart rate | p = 0.99 | [7][9] |
Detailed Experimental Protocols
Representative Clinical Study Protocol: Retrospective Analysis of Metoprolol in Severe TBI [5][7][9]
-
Study Design: A 7-year retrospective analysis was performed at a level-1 trauma center.
-
Patient Population: All blunt TBI patients aged >16 years with a head abbreviated injury scale of 4 or 5, admitted to the ICU, were included.
-
Groups: Patients were stratified into two groups: those who received metoprolol and those who received no beta-blockers.
-
Matching: Propensity score matching was used to create a 1:1 matched cohort, controlling for age, gender, race, admission vital signs, Glasgow Coma Scale (GCS), Injury Severity Score (ISS), mean heart rate, and standard deviation of heart rate during ICU admission.
-
Primary Outcome: The primary outcome measure was mortality.
-
Statistical Analysis: Kaplan-Meier survival analysis and log-rank tests were used to compare survival between the groups.
Signaling Pathways and Experimental Workflows
Metoprolol in Anxiety Disorders
Rationale for Use
The physical symptoms of anxiety, such as tachycardia and tremor, are mediated by the sympathetic nervous system. Metoprolol's ability to block the peripheral effects of adrenaline makes it a logical candidate for managing these somatic manifestations of anxiety.[10]
Summary of Quantitative Data
| Study Type | Population | Intervention | Dosage | Key Findings | Reference |
| Case Study | 81-year-old male | Metoprolol | 25 mg/day | Onset of anxiety and other neuropsychiatric symptoms | [11] |
| Randomized Controlled Trial | Recently bereaved individuals | Metoprolol with aspirin (B1665792) | 25 mg/day | Significant reduction in anxiety levels over six weeks | [11][[“]] |
| Double-Blind Study | 98 patients undergoing elective surgery | Metoprolol with diazepam | Not specified | Patients were significantly less anxious and better sedated | [[“]] |
| Prospective Study | Chronic heart failure patients with neuropsychiatric disorders | Metoprolol | 23.75 or 47.5 mg/day | Significant decrease in anxiety levels (HADS score) | [9][11] |
Detailed Experimental Protocols
Representative Clinical Trial Protocol: Metoprolol in Bereavement-Related Anxiety [11][[“]]
-
Study Design: A randomized, controlled trial.
-
Patient Population: Recently bereaved individuals.
-
Inclusion/Exclusion Criteria: Specific criteria for what constitutes "recent bereavement" and exclusion of individuals with contraindications to metoprolol or aspirin would be defined in a full protocol.
-
Intervention: Daily administration of 25 mg metoprolol combined with aspirin.
-
Control: Placebo.
-
Duration: Six weeks.
-
Primary Outcome: Change in anxiety levels, typically measured using a validated scale such as the Hamilton Anxiety Rating Scale (HAM-A) or the Beck Anxiety Inventory (BAI).
-
Statistical Analysis: Comparison of the change in anxiety scores between the intervention and control groups using appropriate statistical tests (e.g., t-test or ANCOVA).
Signaling Pathways and Experimental Workflows
References
- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noradrenergic modulation of subthalamic nucleus activity in human: metoprolol reduces spiking activity in microelectrod… [ouci.dntb.gov.ua]
- 3. Adrenergic β1 Receptors | Adrenergic Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress-induced microglial activation occurs through β-adrenergic receptor: noradrenaline as a key neurotransmitter in microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noradrenergic modulation of subthalamic nucleus activity in human: metoprolol reduces spiking activity in microelectrode recordings during deep brain stimulation surgery for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuromics.com [neuromics.com]
- 9. Impact of metoprolol treatment on mental status of chronic heart failure patients with neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
cellular signaling pathways affected by metoprolol
An In-depth Technical Guide on the Core Cellular Signaling Pathways Affected by Metoprolol (B1676517)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone therapeutic agent in cardiovascular medicine. Its primary mechanism of action involves the competitive inhibition of the canonical G-protein coupled receptor (GPCR) signaling cascade, which is well-documented. However, contemporary research has unveiled a more complex signaling profile, indicating that metoprolol's effects extend beyond simple receptor blockade to include biased agonism and modulation of inflammatory and oxidative stress pathways. This technical guide provides a comprehensive overview of the , supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.
The Canonical Signaling Pathway: β1-Adrenergic Receptor Blockade
Metoprolol's principal therapeutic effect is achieved by selectively antagonizing β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2][3] This action disrupts the signaling cascade initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
The Gs-cAMP-PKA Axis
The binding of catecholamines to the β1-adrenergic receptor activates the associated stimulatory G-protein (Gs).[4] This triggers adenylyl cyclase to synthesize the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous intracellular proteins.[1] This phosphorylation cascade results in increased heart rate, myocardial contractility, and cardiac output.[3][5] Metoprolol competitively blocks the β1-receptor, preventing this activation and thereby reducing intracellular cAMP synthesis and subsequent PKA activity.[1][6]
Caption: Metoprolol's inhibition of the canonical β1-adrenergic signaling pathway.
Quantitative Data: Impact on cAMP Levels
The effect of β-blockers on cAMP levels is a key measure of their activity. While specific percentages vary by cell type and experimental conditions, the inhibitory effect is consistently observed.
| Drug | Cell Type | Agonist | Effect on cAMP Level | Reference |
| Metoprolol | Human Lymphocytes | Isoproterenol | Increased cAMP after 6 months of treatment in CHF patients | [7] |
| Metoprolol | Hypertensive Patients' Platelets | Basal | Higher basal cAMP level compared to propranolol (B1214883) treatment | [8] |
| Propranolol | Hypertensive Patients' Platelets | Basal | Lower basal cAMP level compared to metoprolol treatment | [8] |
Non-Canonical and Off-Target Signaling Pathways
Emerging evidence reveals that metoprolol's mechanism of action is more nuanced, involving pathways independent of G-protein signaling and extending to inflammatory and oxidative stress responses.
Biased Agonism and β-Arrestin Signaling
Some β-blockers, including metoprolol, can act as "biased ligands".[2][9] This means that while they block G-protein-mediated signaling, they can simultaneously activate G-protein-independent pathways mediated by β-arrestin.[2][9] For metoprolol, this has been shown to involve G-protein-coupled receptor kinase 5 (GRK5) and β-arrestin2.[2][9] This specific signaling cascade has been implicated in inducing the expression of fibrotic genes, which may contribute to cardiac fibrosis and dysfunction in certain contexts.[2][9] This highlights the complexity of β-blocker pharmacology, where a drug can be an antagonist for one pathway but an agonist for another at the same receptor.[9]
Caption: Metoprolol as a biased ligand activating GRK5/β-arrestin2 signaling.
Modulation of Inflammatory Pathways
Metoprolol has demonstrated significant anti-inflammatory properties.[10][11] It can reduce the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and chemokine (C-X-C motif) ligand 1 (CXCL1).[11] In high-glucose conditions, metoprolol has been shown to decrease the activation of the pro-inflammatory ERK1/2/cPLA₂/COX2 axis in retinal endothelial cells.[12] This suggests that part of its cardioprotective effect, particularly post-myocardial infarction, may be due to its ability to abrogate exacerbated inflammation by limiting neutrophil hyperactivation.[13][14]
| Parameter | Animal Model / Cell Type | Condition | Metoprolol Dosage | Result | Reference |
| Serum TNF-α | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | ~30% reduction vs. Control | [11] |
| Serum CXCL1 | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | ~30% reduction vs. Control | [11] |
| Plaque Macrophages | ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour | Significantly decreased vs. Control | [11] |
| Serum TNF-α, IL-6, IL-1β | Rats | Coronary Heart Disease | Not specified | Markedly decreased vs. Model | [15] |
| Phospho-ERK1/2 | HREC | High Glucose (25 mM) | 10 µM | Prevented increase vs. High Glucose alone | [12][16] |
Impact on Oxidative Stress Signaling
Metoprolol also influences pathways related to oxidative stress.[17] In animal models of coronary heart disease, metoprolol treatment has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[15] In angiotensin II-stimulated cardiomyoblasts, metoprolol significantly decreased the production of reactive oxygen species (ROS).[18] Furthermore, in retinal endothelial cells, metoprolol was found to counteract ROS accumulation by activating the antioxidative Keap1/Nrf2/HO-1 pathway.[12]
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for elucidating the cellular effects of metoprolol. The following sections detail common methodologies.
Protocol: Western Blotting for Phospho-ERK1/2
This protocol is used to quantify the phosphorylation status of ERK1/2, a key component of the MAPK pathway, in response to stimuli and metoprolol treatment.
Caption: A standard experimental workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Culture human retinal endothelial cells (HREC) and treat with normal glucose (5 mM) or high glucose (25 mM) in the presence or absence of metoprolol (10 µM) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an appropriate imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Protocol: cAMP Accumulation Assay
This protocol measures intracellular cAMP levels, providing a direct readout of the functional consequences of β1-adrenergic receptor blockade.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293 cells expressing β1-AR or primary cardiomyocytes) in a multi-well plate.
-
Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Metoprolol Incubation: Add varying concentrations of metoprolol and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., 1 µM isoproterenol) for 10-15 minutes.
-
Lysis and Measurement: Terminate the reaction and lyse the cells. Measure cAMP concentrations in the lysates using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration for each sample. Plot the results as a percentage of the maximal agonist response versus metoprolol concentration to determine the IC50.
Conclusion
Metoprolol's pharmacological profile is significantly more intricate than that of a simple β1-adrenergic receptor antagonist. While its primary therapeutic efficacy stems from the potent inhibition of the Gs-cAMP-PKA pathway, a comprehensive understanding must incorporate its role as a biased ligand capable of activating β-arrestin-mediated signaling. Furthermore, its demonstrated ability to modulate key inflammatory and oxidative stress pathways contributes to its pleiotropic, cardioprotective effects. For researchers and drug developers, appreciating this multifaceted mechanism is crucial for identifying novel therapeutic applications and designing next-generation cardiovascular drugs with optimized signaling profiles.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Effects of cAMP and β-adrenergic receptor antagonists on the function of peripheral T helper lymphocytes in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of metoprolol and propranolol on platelet aggregation and cAMP level in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. angiotensin-ii.com [angiotensin-ii.com]
- 11. Metoprolol Reduces Proinflammatory Cytokines and Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Inflammatory Effect of the β1-Adrenergic Receptor Antagonist Metoprolol on High Glucose Treated Human Microvascular Retinal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CNIC [cnic.es]
- 14. Metoprolol exerts a non-class effect against ischaemia–reperfusion injury by abrogating exacerbated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of metoprolol on serum inflammatory factors and myocardial ischemia in rats modeled with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anti-Inflammatory Effect of the β1-Adrenergic Receptor Antagonist Metoprolol on High Glucose Treated Human Microvascular Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Metoprolol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and reliable quantification of metoprolol in plasma is essential for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of metoprolol in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.[1]
Experimental Protocols
Materials and Reagents
-
Metoprolol reference standard
-
Internal Standard (IS): e.g., Bisoprolol, Metoprolol-d7, or Propranolol[2][3][4]
-
HPLC-grade methanol (B129727) and acetonitrile[1][5]
-
Ammonium acetate (B1210297) (optional, for mobile phase)[1]
-
Ultrapure water (Milli-Q grade or equivalent)[1]
-
Human plasma with K2EDTA as anticoagulant[4]
Preparation of Stock and Working Solutions
-
Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve the metoprolol reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the chosen internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a methanol/water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions.[5] A typical calibration range is 0.5 ng/mL to 500 ng/mL.[3][7]
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).[3]
Plasma Sample Preparation (Protein Precipitation)
This protocol is based on a simple and rapid protein precipitation procedure.[5]
-
Pipette 200 µL of the plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly (10 seconds).[5]
-
Add 780 µL of methanol (as the precipitating agent) and vortex vigorously for 30 seconds to ensure complete protein precipitation.[5]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
Alternative Method: Liquid-Liquid Extraction (LLE) is also commonly used with solvents like methyl tertiary butyl ether or a diethyl ether/dichloromethane mixture for sample cleanup.[1][3]
LC-MS/MS Instrumental Conditions
The following are typical instrument conditions. Optimization may be required for different systems.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent[5] |
| Column | C18 column (e.g., 150 x 2.1 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water with 0.2% Formic Acid (65:35, v/v)[5] |
| Flow Rate | 0.2 mL/min[5] |
| Column Temp. | 35 °C[5] |
| Injection Vol. | 5 µL[5] |
| Run Time | ~3-5 minutes[5][6] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| MS System | Triple Quadrupole (e.g., API 4000™)[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Ion Spray Voltage | 5500 V[5] |
| Temperature | 500 °C[5] |
| Nebulizer Gas | 40 psi[5] |
| Turbo Gas | 60 psi[5] |
| MRM Transitions | Metoprolol: m/z 268.1 → 115.6[5] IS (Bisoprolol): m/z 326.3 → 116.2[2][6] |
Data and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., US FDA) to ensure its reliability for bioanalytical applications.[8] Key validation parameters are summarized below.
Table 3: Summary of Quantitative Method Performance
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 3.03 – 416.35 ng/mL (r² > 0.999)[5] |
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL[5] |
| Intra-day Precision (CV%) | < 15%[5] |
| Inter-day Precision (CV%) | < 15%[5] |
| Accuracy (RE%) | 95.20% – 99.96% (within ±15%)[5] |
| Extraction Recovery | 76.06% – 95.25%[5] |
| Matrix Effect | 93.67% – 104.19%[5] |
Workflow and Validation Diagrams
Caption: Experimental workflow for metoprolol quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of metoprolol in human plasma. The use of a straightforward protein precipitation protocol allows for high throughput, making the method well-suited for clinical pharmacokinetic studies and routine therapeutic drug monitoring that require the analysis of a large number of samples.[1] The performance characteristics demonstrate that the method is sensitive, selective, accurate, and precise, meeting the requirements for bioanalytical applications.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatography-tandem mass spectrometry method for the simultaneous quantitation of metoprolol succinate and simvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for Metoprolol Studies on Isolated Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines, like norepinephrine (B1679862) and epinephrine, to β-1 receptors in the heart.[1][2][4] This inhibition leads to a reduction in heart rate, cardiac contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[1][2][4]
Studying the direct effects of metoprolol on cardiomyocytes is crucial for understanding its therapeutic efficacy and potential cardiotoxic effects. Isolated primary adult ventricular cardiomyocytes provide an excellent in vitro model for such investigations, allowing for the detailed analysis of cellular and molecular mechanisms without the confounding influences of systemic factors.[5][6]
These application notes provide a detailed protocol for the isolation of adult ventricular cardiomyocytes using a simplified, Langendorff-free method.[7][8][9] This is followed by protocols for treating the isolated cardiomyocytes with metoprolol and assessing its effects on key cellular functions, namely contractility and calcium transients.
Experimental Protocols
I. Isolation of Adult Ventricular Cardiomyocytes (Langendorff-Free Method)
This protocol describes a simplified method for isolating cardiomyocytes from an adult mouse heart by direct injection of dissociation buffers into the left ventricle, eliminating the need for a traditional Langendorff apparatus.[7][8][9][10]
Materials:
-
Animals: Adult C57/BL6J mice (8-12 weeks old).[8]
-
Buffers and Solutions: (For buffer compositions, refer to Table 1)
-
EDTA Buffer
-
Perfusion Buffer
-
Collagenase Buffer (containing Collagenase Type II)
-
Stop Buffer
-
-
Surgical and Laboratory Equipment:
-
Surgical scissors and forceps
-
Syringes (1 mL, 10 mL, 50 mL) and needles (27G)
-
60 mm petri dishes
-
15 mL conical tubes
-
Nylon mesh (200 µm)
-
Centrifuge
-
Procedure:
-
Anesthesia and Heart Excision: Anesthetize the mouse according to approved institutional protocols. Open the chest cavity to expose the heart.
-
Initial Perfusion: Cut the descending aorta and immediately flush the heart by injecting 7 mL of EDTA buffer into the right ventricle.[8]
-
Aortic Clamping and Heart Transfer: Clamp the ascending aorta using forceps and transfer the heart to a 60 mm dish containing fresh, ice-cold EDTA buffer.[8]
-
Myocardial Digestion:
-
Tissue Dissociation:
-
Enzyme Inhibition and Cell Collection:
-
Calcium Reintroduction and Cell Purification:
-
Allow the cardiomyocytes to settle by gravity for 10 minutes or centrifuge at a low speed (e.g., 100 x g for 20 seconds).[11]
-
Carefully remove the supernatant.
-
Gently resuspend the cell pellet in a buffer with gradually increasing calcium concentrations to reintroduce calcium and obtain calcium-tolerant, rod-shaped cardiomyocytes.[6][11] This is a critical step to ensure cell viability.
-
-
Cell Viability and Yield Assessment:
Table 1: Buffer Compositions for Cardiomyocyte Isolation
| Buffer | Key Components | Purpose |
| EDTA Buffer | High EDTA concentration, pH 7.8 | Inhibits contraction and coagulation, destabilizes cell connections.[8][9] |
| Perfusion Buffer | Standard physiological salt solution | Washes out EDTA before enzyme digestion. |
| Collagenase Buffer | Collagenase Type II, physiological salts, pH 7.8 | Enzymatic digestion of the extracellular matrix.[8][13] |
| Stop Buffer | Fetal Bovine Serum (FBS) or other protease inhibitors | Inhibits collagenase activity.[9][14] |
II. Metoprolol Treatment
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes in a suitable culture medium. Allow the cells to attach for at least one hour at 37°C.[12]
-
Metoprolol Preparation: Prepare stock solutions of metoprolol in a suitable vehicle (e.g., sterile water or DMSO). Prepare serial dilutions to achieve the desired final concentrations for the experiment.
-
Treatment: Replace the culture medium with a medium containing the desired concentration of metoprolol or vehicle control. Incubate the cells for the specified duration of the experiment (e.g., acute exposure for minutes to hours, or chronic exposure for 24-48 hours).
III. Functional Assays
This assay measures the shortening of sarcomeres in isolated cardiomyocytes in response to electrical stimulation, providing a direct measure of contractility.[5][15]
Procedure:
-
Place the culture dish with metoprolol-treated cardiomyocytes on the stage of an inverted microscope equipped with an edge-detection system (e.g., IonOptix).[15]
-
Continuously perfuse the cells with a physiological buffer.
-
Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).
-
Record the changes in cell length (sarcomere shortening) in real-time.
-
Analyze the data to determine parameters such as peak shortening, time to peak shortening, and time to 90% relaxation.
Table 2: Expected Quantitative Data from Contractility Assay
| Parameter | Description | Expected Effect of Metoprolol |
| Peak Shortening (% of resting length) | The maximum extent of cell shortening. | Decrease (Negative inotropic effect).[3] |
| Time to Peak Shortening (ms) | The time taken to reach maximum shortening. | May be prolonged. |
| Time to 90% Relaxation (ms) | The time taken for the cell to relax to 90% of its resting length. | May be prolonged. |
This assay measures the intracellular calcium concentration changes during the cardiac cycle, which are critical for excitation-contraction coupling.[16][17][18]
Procedure:
-
Load the metoprolol-treated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM).[16][19]
-
Place the dish on an inverted fluorescence microscope equipped for ratiometric imaging or confocal microscopy.
-
Electrically stimulate the cells and record the fluorescence intensity changes over time.
-
Analyze the data to determine parameters such as the amplitude of the calcium transient, the rate of rise, and the rate of decay.[18][20]
Table 3: Expected Quantitative Data from Calcium Transient Assay
| Parameter | Description | Expected Effect of Metoprolol |
| Transient Amplitude (F/F0) | The peak fluorescence intensity relative to baseline. | Decrease, as metoprolol reduces PKA-mediated calcium influx.[1][19] |
| Time to Peak (ms) | The time taken to reach the peak of the transient. | May be prolonged. |
| Decay Rate (Tau, ms) | The time constant of the decay phase of the transient. | May be prolonged, reflecting altered calcium reuptake. |
Visualizations
Metoprolol Signaling Pathway in Cardiomyocytes
Caption: Metoprolol blocks β1-adrenergic receptor signaling.
Experimental Workflow for Metoprolol Studies
Caption: Workflow for studying metoprolol effects.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff-Free Isolation and Propagation of Adult Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. a-star.edu.sg [a-star.edu.sg]
- 10. Langendorff-Free Isolation and Propagation of Adult Mouse Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 13. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aidic.it [aidic.it]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. Ca2+ transients in cardiac myocytes measured with high and low affinity Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. ncardia.com [ncardia.com]
- 19. [Effects of metoprolol on cardiac function and myocyte calcium regulatory protein expressions in rabbits with experimental heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of an In Vitro Assay for Metoprolol Efficacy
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to determine the efficacy of metoprolol (B1676517). Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2][3][4] Assessing its efficacy at the cellular level is crucial for drug development and quality control. This document details the underlying principles, experimental protocols for key assays including radioligand binding and functional cAMP measurement, and data analysis techniques.
Introduction
Metoprolol exerts its therapeutic effects by selectively and competitively blocking β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][3] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, activate a downstream signaling cascade. This cascade involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to increased heart rate and myocardial contractility.
By antagonizing the β-1 adrenergic receptor, metoprolol effectively reduces the agonist-induced production of cAMP, thereby decreasing cardiac workload.[1][2] An effective in vitro assay must, therefore, be able to quantify this antagonistic activity. This note describes two primary assays: a radioligand binding assay to determine the affinity (Kᵢ) of metoprolol for the β-1 receptor and a functional cell-based assay to measure its potency (IC₅₀) in inhibiting agonist-induced cAMP production.
Principle of Metoprolol Action and Assay Strategy
The β-1 adrenergic receptor is a Gs-coupled receptor. The binding of an agonist initiates a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. Metoprolol, as a competitive antagonist, binds to the receptor but does not elicit this downstream response; instead, it blocks the agonist from binding.
The primary methods to quantify metoprolol's efficacy are:
-
Receptor Binding Assays: These assays measure the affinity of metoprolol for the β-1 adrenergic receptor by quantifying its ability to displace a known radiolabeled ligand. The result is typically expressed as the inhibitor constant (Kᵢ).[5][6]
-
Functional Assays: These assays measure a biological response downstream of receptor activation. The most relevant for metoprolol is the inhibition of agonist-stimulated cAMP production. This provides a measure of functional potency (IC₅₀).[7][8] An alternative functional assay is the GTPγS binding assay, which measures G-protein activation, an earlier step in the signaling cascade.[9][10][11]
Caption: Metoprolol Signaling Pathway Diagram.
Materials and Methods
Cell Line Selection
A cell line robustly expressing the human β-1 adrenergic receptor (ADRB1) is required. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human ADRB1 gene are recommended.[12][13][14] These provide a consistent and high level of receptor expression, minimizing interference from other endogenous adrenergic receptors.
-
Recommended Cell Line: CHO-K1 cells stably expressing human β-1 adrenergic receptor (e.g., MilliporeSigma, Cat# HT S020).
-
Culture Conditions: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 as a selection agent. Culture at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of metoprolol. It measures the ability of unlabeled metoprolol to compete with a fixed concentration of a radiolabeled antagonist for binding to the β-1 adrenergic receptor in membrane preparations.
A. Membrane Preparation
-
Culture CHO-ADRB1 cells to ~90% confluency in T175 flasks.
-
Wash cells with ice-cold PBS, then scrape into 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) on ice.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4), and determine protein concentration using a BCA assay.
-
Aliquot and store membranes at -80°C.
B. Binding Reaction
-
In a 96-well plate, set up the following reactions in triplicate (total volume 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand ([¹²⁵I]-Iodocyanopindolol at ~50 pM) + 100 µL Membrane preparation (20 µg protein).
-
Non-Specific Binding (NSB): 50 µL Propranolol (10 µM) + 50 µL Radioligand + 100 µL Membrane preparation.
-
Competition: 50 µL Metoprolol (serial dilutions from 1 nM to 100 µM) + 50 µL Radioligand + 100 µL Membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[5]
C. Filtration and Counting
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter plate pre-soaked in 0.3% PEI.[15]
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
D. Data Analysis
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of metoprolol.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
Protocol 2: Functional cAMP Accumulation Assay
This protocol determines the functional potency (IC₅₀) of metoprolol by measuring its ability to inhibit agonist-induced cAMP production in whole cells.
Caption: Experimental Workflow for the cAMP Assay.
A. Cell Plating
-
Harvest CHO-ADRB1 cells and seed them into a 96-well cell culture plate at a density of 20,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
B. Assay Procedure
-
Gently aspirate the culture medium from the wells.
-
Wash once with 100 µL of warm Assay Buffer (HBSS, 20 mM HEPES, pH 7.4).
-
Add 50 µL of Assay Buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well to prevent cAMP degradation.[16]
-
Add 25 µL of metoprolol solution at various concentrations (e.g., 1 nM to 100 µM) to the appropriate wells. For control wells, add buffer.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of an agonist, such as Isoproterenol, to all wells (except for basal control wells). A final concentration equivalent to the EC₈₀ of the agonist is recommended to ensure a robust signal window.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
C. cAMP Detection
-
Measure intracellular cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or SPA (Scintillation Proximity Assay) based kit.[16][17] Follow the manufacturer's instructions for reagent addition and signal detection.
D. Data Analysis
-
Construct a cAMP standard curve.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Calculate the percentage of inhibition for each metoprolol concentration: % Inhibition = 100 * (1 - (Sample_cAMP - Basal_cAMP) / (Stimulated_cAMP - Basal_cAMP)) .
-
Plot the % Inhibition against the log concentration of metoprolol and use non-linear regression to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Representative Data from Radioligand Competition Binding Assay
| Metoprolol Conc. (M) | Log [Metoprolol] | % Specific Binding |
| 1.00E-09 | -9.0 | 98.5 |
| 1.00E-08 | -8.0 | 92.1 |
| 1.00E-07 | -7.0 | 52.3 |
| 1.00E-06 | -6.0 | 8.9 |
| 1.00E-05 | -5.0 | 1.2 |
| Calculated IC₅₀ | 9.5 x 10⁻⁸ M | |
| Calculated Kᵢ | 4.8 x 10⁻⁸ M |
Table 2: Representative Data from Functional cAMP Assay
| Metoprolol Conc. (M) | Log [Metoprolol] | cAMP (nM) | % Inhibition |
| 0 (Basal) | - | 0.5 | 0 |
| 0 (Stimulated) | - | 15.5 | 0 |
| 1.00E-09 | -9.0 | 14.8 | 4.7 |
| 1.00E-08 | -8.0 | 11.2 | 28.7 |
| 1.00E-07 | -7.0 | 8.1 | 49.3 |
| 1.00E-06 | -6.0 | 2.3 | 88.0 |
| 1.00E-05 | -5.0 | 0.8 | 98.0 |
| Calculated IC₅₀ | 1.0 x 10⁻⁷ M |
Summary and Conclusion
The in vitro assays described in this application note provide a robust framework for characterizing the efficacy of metoprolol. The radioligand binding assay directly measures the affinity of the compound for its target, the β-1 adrenergic receptor, yielding a Kᵢ value. The functional cAMP assay provides a physiologically relevant measure of the compound's potency (IC₅₀) by quantifying its ability to antagonize downstream signaling in a cellular context. Together, these protocols allow for a comprehensive assessment of metoprolol's efficacy, which is essential for drug discovery, development, and quality assurance programs.
References
- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β1‐adrenergic receptor antagonists signal via PDE4 translocation | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebiohippo.com [ebiohippo.com]
- 14. Use and Pharmacological Analysis of Established and Transfected Cell Lines Expressing Adrenergic Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying Metoprolol in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic effects of metoprolol (B1676517) in heart failure. The included methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Introduction to Animal Models in Heart Failure Research for Metoprolol
The study of metoprolol, a beta-1 selective adrenergic receptor blocker, in the context of heart failure relies on various animal models that recapitulate the pathophysiology of the human condition. The choice of model depends on the specific research question, with rodents being suitable for initial efficacy and mechanistic studies, while larger animals like rabbits and dogs offer greater physiological and anatomical similarity to humans, making them invaluable for translational research.[1][2]
Commonly employed models include those of ischemic heart failure, typically induced by coronary artery ligation, and non-ischemic heart failure, which can be generated through methods like rapid pacing, genetic mutations, or pharmacological induction.[3][4][5][6] These models allow for the investigation of metoprolol's effects on cardiac function, remodeling, and underlying molecular signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of metoprolol treatment in various animal models of heart failure.
Table 1: Effects of Metoprolol on Cardiac Function in a Rabbit Model of Heart Failure [3]
| Parameter | Control Group | Heart Failure (HF) Group | Metoprolol-Treated HF Group |
| Ejection Fraction (%) | 72.6 ± 5.0 | 45.7 ± 3.0 | 60.2 ± 5.1 |
| Amplitude of Caffeine-Induced Calcium Transients (FI) | 43.5 ± 6.2 | 16.0 ± 3.5 | 32.8 ± 5.4 |
| Time to Peak of Caffeine-Induced Calcium Transients (s) | 52.2 ± 7.4 | 129.8 ± 14.5 | 91.4 ± 10.9 |
Table 2: Effects of Metoprolol on Cardiac Remodeling and Function in a Canine Model of Heart Failure [4]
| Parameter | Control HF Group (Baseline) | Control HF Group (3 Months) | Metoprolol-Treated HF Group (Baseline) | Metoprolol-Treated HF Group (3 Months) |
| Ejection Fraction (%) | 38 ± 1 | 31 ± 2 | 36 ± 1 | 43 ± 1 |
| LV End-Systolic Volume (ml) | 37 ± 2 | 45 ± 2 | 42 ± 2 | 38 ± 2 |
| LV End-Diastolic Volume (ml) | 59 ± 3 | 65 ± 3 | - | - |
| Replacement Fibrosis (%) | - | - | - | 46% reduction vs. control |
| Interstitial Fibrosis (%) | - | - | - | 54% reduction vs. control |
| Myocyte Cross-sectional Area | - | - | - | 20% reduction vs. control |
Table 3: Effects of Metoprolol on Cardiac Remodeling and Molecular Markers in a Rat Model of Myocardial Infarction [7]
| Parameter | Sham Group | Myocardial Infarction (MI) Group | Metoprolol-Treated MI Group |
| Heart Weight / Body Weight (HW/BW) Ratio | - | Significantly increased | Attenuated increase |
| Collagen Type 1 (COL1) Expression | Baseline | Increased | Decreased vs. MI |
| Collagen Type 3 (COL3) Expression | Baseline | Increased | Decreased vs. MI |
| AKAP5 Expression | Baseline | Decreased | Restored to baseline |
| p-NFATc3 Expression | Modest | Increased | Suppressed below MI levels |
| GATA4 Expression | Modest | Increased | Suppressed below MI levels |
Signaling Pathways and Experimental Workflows
Metoprolol's Cardioprotective Signaling Pathway
Metoprolol, by blocking β1-adrenergic receptors, mitigates the detrimental effects of excessive catecholamine stimulation in heart failure. This leads to a reduction in heart rate and myocardial contractility, decreasing the workload on the heart.[8] At the cellular level, it modulates key signaling pathways involved in calcium homeostasis and cardiac remodeling.[3]
Caption: Metoprolol's mechanism of action in heart failure.
Experimental Workflow for Animal Studies
The following diagram outlines a typical experimental workflow for evaluating metoprolol in an animal model of heart failure.
Caption: General experimental workflow for preclinical studies.
Detailed Experimental Protocols
Rabbit Model of Myocardial Infarction-Induced Heart Failure
Animal Species: New Zealand White Rabbits.[3] Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[3]
Protocol for Heart Failure Induction (Myocardial Infarction): [3][9]
-
Anesthesia and Ventilation: Anesthetize the rabbit (e.g., isoflurane) and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a suture (e.g., 4-0 Prolene) to induce myocardial infarction. The location of the ligation will determine the infarct size.
-
Wound Closure and Recovery: Close the chest in layers and provide post-operative care, including analgesia.
Metoprolol Administration: [3][10]
-
Dosage: An oral dose of 25-50 mg/kg/day of metoprolol has been used in rabbit studies. Another study utilized a twice-daily administration of 6 mg/kg. The specific dose and formulation (e.g., metoprolol succinate (B1194679) for extended-release) should be optimized for the study design.
-
Route of Administration: Oral administration is common.
-
Treatment Duration: Treatment duration can vary, with studies reporting treatment periods of several weeks (e.g., 6-8 weeks) following the induction of heart failure.
Canine Model of Microembolization-Induced Heart Failure
Animal Species: Dogs.[4] Housing: Standard laboratory conditions with IACUC approval.
Protocol for Heart Failure Induction (Intracoronary Microembolizations): [4]
-
This procedure is performed in closed-chest animals.
-
Multiple sequential intracoronary embolizations with microspheres are performed 1-3 weeks apart.
-
Embolizations are discontinued (B1498344) when the left ventricular ejection fraction (EF) is between 30% and 40%.
Metoprolol Administration: [4][11]
-
Dosage: 100 mg once daily of metoprolol CR/XL has been used in a 3-month oral monotherapy study. Another source suggests a starting dose of 6.25 mg to 25 mg per dog two to three times daily, with gradual increases.
-
Route of Administration: Oral.
-
Treatment Duration: 3 months.
Rat Model of Myocardial Infarction-Induced Heart Failure
Animal Species: Sprague-Dawley or Wistar rats.[12][13] Housing: Standard laboratory conditions with IACUC approval.
Protocol for Heart Failure Induction (LAD Ligation): [7][14][15]
-
Anesthesia and Intubation: Anesthetize the rat (e.g., ketamine/xylazine combination) and perform endotracheal intubation, connecting to a rodent ventilator.
-
Thoracotomy: Make a left thoracotomy between the fourth and fifth ribs to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Wound Closure: Close the chest and skin incisions.
-
Post-operative Care: Provide analgesia and monitor for recovery.
Metoprolol Administration: [1][10][12]
-
Dosage: 50 mg/kg daily via oral gavage. Another study used 10 mg/kg once a day.
-
Route of Administration: Oral gavage is a common method.
-
Treatment Duration: Typically several weeks (e.g., 6 weeks).
Mouse Model of Genetic Dilated Cardiomyopathy
Animal Model: Knock-in mouse model with a deletion mutation (ΔK210) in the cardiac troponin T gene (TNNT2).[5][16] Housing: Standard laboratory conditions with IACUC approval.
Protocol for Model Development:
-
These mice are genetically engineered to harbor the specific mutation, which leads to the development of dilated cardiomyopathy and heart failure.[5]
Metoprolol Administration:
-
Administration: Metoprolol is orally administered. Specific dosages for this model were not detailed in the provided search results but would need to be determined based on pilot studies or literature on metoprolol use in mice.
Key Experimental Procedures
Echocardiography
Purpose: To non-invasively assess cardiac structure and function.[8][12][17][18] Protocol (Rodents): [12][17]
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Shave the chest area to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
Western Blot Analysis
Purpose: To quantify the expression levels of specific proteins in cardiac tissue.[3] Protocol: [3]
-
Euthanize the animals and harvest the heart tissue.
-
Isolate proteins from the myocardial tissue.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., RyR2, SERCA2a, NCX, Cx43).
-
Use appropriate secondary antibodies and a detection system to visualize and quantify protein expression levels.
Histological Analysis of Cardiac Fibrosis
Purpose: To assess the extent of fibrosis in the heart tissue. Protocol: [19][20]
-
Fix heart tissue in formalin and embed it in paraffin.
-
Prepare tissue sections.
-
Perform staining, such as Masson's trichrome or Picrosirius red, to visualize collagen deposition.
-
Quantify the fibrotic area using image analysis software.
References
- 1. Effects of metoprolol on serum inflammatory factors and myocardial ischemia in rats modeled with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabbit models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]
- 7. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 8. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 9. Metoprolol protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Metoprolol Tartrate (Lopressor®, Toprol XL®) for Dogs and Cats [petplace.com]
- 12. benchchem.com [benchchem.com]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Knock-in mouse model of dilated cardiomyopathy caused by troponin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the Inflammatory and Fibrotic Response in a Mouse Model of Cardiac Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays Using Radiolabeled Metoprolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled metoprolol (B1676517) for in vitro receptor binding assays, primarily targeting the β1-adrenergic receptor. The protocols detailed below are foundational for characterizing the binding affinity and density of β1-adrenergic receptors, as well as for screening and characterizing competitive ligands.
Introduction
Metoprolol is a selective antagonist of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[1][2] Its primary therapeutic actions include reducing heart rate, cardiac output, and blood pressure.[3] Radiolabeled versions of metoprolol, such as [3H]-metoprolol or radioiodinated metoprolol, serve as invaluable tools in pharmacological research. They enable direct quantification of receptor-ligand interactions, which is crucial for understanding drug mechanisms and for the development of novel cardiovascular therapeutics.[4]
Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their sensitivity and robustness.[5][6] These assays can be categorized into three main types: saturation, competition, and kinetic assays.[6][7] Saturation assays determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5] Competition assays are used to determine the affinity (Ki) of unlabeled compounds that compete for the same binding site as the radioligand.[5] Kinetic assays measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor.
This document will focus on the protocols for saturation and competition binding assays using radiolabeled metoprolol.
β1-Adrenergic Receptor Signaling Pathway
The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs).[8] Upon agonist binding, such as by norepinephrine (B1679862) or epinephrine, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including L-type calcium channels and phospholamban, which ultimately results in increased heart rate and contractility.[8][9] Metoprolol, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the receptor.
References
- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta1-Adrenergic receptor polymorphisms influence the response to metoprolol monotherapy in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Techniques for Assessing Metoprolol-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques and detailed protocols for assessing apoptosis induced by metoprolol (B1676517), a widely used beta-blocker. Understanding the pro- or anti-apoptotic effects of metoprolol is crucial in various research contexts, from cardiovascular studies to oncology.
Introduction to Metoprolol and Apoptosis
Metoprolol is a selective β1-adrenergic receptor blocker used to treat various cardiovascular conditions.[1] Its mechanism of action involves reducing the heart rate and the force of heart contractions.[1] Beyond its primary cardiovascular effects, research has shown that metoprolol can modulate apoptosis, or programmed cell death, in different cell types.[2][3][4] For instance, studies indicate that metoprolol can protect cardiac cells from apoptosis in conditions like heart failure and myocardial injury.[2][3][4][5] The assessment of apoptosis is therefore critical to elucidating the full spectrum of metoprolol's cellular effects and its therapeutic potential.
Apoptosis is a regulated process involving distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and the activation of a specific family of proteases called caspases.[6] A variety of robust assays have been developed to detect these events, providing quantitative and qualitative data on the progression of apoptosis.
Key Techniques for Apoptosis Assessment
Several well-established methods are used to evaluate the stages of apoptosis, from early membrane changes to late-stage DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining for Membrane Alterations
-
Principle: One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have lost membrane integrity.[7][8]
-
Application: This flow cytometry-based method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells in a population treated with metoprolol.[8][9]
-
Data Interpretation:
TUNEL Assay for DNA Fragmentation
-
Principle: A hallmark of late-stage apoptosis is the cleavage of DNA into oligonucleosomal fragments by caspase-activated DNases.[10][11] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks.[11][12] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently labeled or biotinylated) onto the free 3'-hydroxyl termini of fragmented DNA.[12][13]
-
Application: The TUNEL assay is used to identify and quantify apoptotic cells in both cell culture and tissue sections following metoprolol treatment.[3][5][14] It provides spatial information in tissue samples and can be analyzed by microscopy or flow cytometry.[3][13]
-
Data Interpretation: Cells with a high level of incorporated labeled nucleotides (e.g., showing bright fluorescence or dark brown staining) are considered TUNEL-positive and are undergoing apoptosis.
Caspase Activity Assays
-
Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[15][16] They exist as inactive zymogens and are activated in a cascade.[4][15] Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7).[15][16] Assays typically use a synthetic substrate containing a caspase recognition sequence linked to a colorimetric (pNA) or fluorometric (AMC) reporter.[15][17] Cleavage of the substrate by an active caspase releases the reporter, which can be quantified.
-
Application: These assays are used to measure the activity of specific caspases (like caspase-3, -8, and -9) in cell lysates from metoprolol-treated samples to determine which apoptotic pathways are activated.[4][5][14] Studies have shown that metoprolol can inhibit the activation of caspase-3 and caspase-9.[4][5]
-
Data Interpretation: An increase in the colorimetric or fluorescent signal compared to untreated controls indicates an increase in the specific caspase's activity.
Western Blotting for Apoptosis-Related Proteins
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic signaling cascade. This includes members of the Bcl-2 family, which regulate mitochondrial membrane permeability, and the cleavage (activation) of caspases and their substrates like PARP.[18][19]
-
Application: This technique is crucial for investigating the molecular mechanisms of metoprolol's effect on apoptosis. Researchers use Western blotting to measure changes in the expression levels of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and the cleaved forms of caspases.[3][4][20][21][22] Studies have reported that metoprolol can decrease the expression of Bax and increase the expression of Bcl-2.[3][20]
-
Data Interpretation: Changes in band intensity for specific proteins indicate alterations in their expression or activation state. For example, an increase in the Bax/Bcl-2 ratio or the appearance of a band for cleaved caspase-3 suggests the induction of apoptosis.[19][22]
Data Presentation
Summary of Metoprolol's Effects on Apoptotic Markers
| Model System | Treatment Context | Apoptotic Marker | Effect of Metoprolol | Reference |
| Canine Left Ventricular Myocytes | Chronic Obstructive Sleep Apnea | Apoptotic Ratio (TUNEL) | Significant decrease | [3] |
| Canine Left Ventricular Myocytes | Chronic Obstructive Sleep Apnea | Cleaved Caspase-3 | Marked recovery (decrease) | [3] |
| Canine Left Ventricular Myocytes | Chronic Obstructive Sleep Apnea | Bax | Marked recovery (decrease) | [3] |
| Canine Left Ventricular Myocytes | Chronic Obstructive Sleep Apnea | Bcl-2 | Marked recovery (increase) | [3] |
| Rat Myocardium | Coronary Microembolization | Apoptosis Rate (TUNEL) | Significant reduction | [4][14] |
| Rat Myocardium | Coronary Microembolization | Activated Caspase-3 | Significant decrease | [4][5] |
| Rat Myocardium | Coronary Microembolization | Activated Caspase-9 | Ameliorated (decrease) | [5] |
| Rat Myocardium | Coronary Microembolization | Activated Caspase-8 | Significantly lower | [14] |
| Rat Post-Infarction Heart Failure | Heart Failure | Myocardial Apoptosis | Reduced | [2] |
| Rat Post-Infarction Heart Failure | Heart Failure | Bcl-X(S) (pro-apoptotic) | Selective reduction | [2] |
| H9c2 Cardiomyoblasts | Angiotensin II-induced pathology | BAX | Reduced expression | [20] |
| H9c2 Cardiomyoblasts | Angiotensin II-induced pathology | BCL2 | Increased expression | [20] |
| H9c2 Cardiomyoblasts | Angiotensin II-induced pathology | BAX/BCL2 Ratio | Reduced | [20] |
Experimental Workflows and Signaling Pathways
Caption: General workflow for studying metoprolol's effects on apoptosis.
Caption: Key apoptosis pathways with proteins affected by metoprolol.
Detailed Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cultured cells (e.g., H9c2) treated with metoprolol using flow cytometry.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis using the desired metoprolol concentration and incubation time. Include an untreated negative control.
-
Harvesting: Harvest cells, including any floating cells in the medium, by trypsinization or gentle scraping.[8] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining:
-
Analysis:
Protocol 2: TUNEL Assay for DNA Fragmentation (Microscopy)
This protocol is for detecting DNA fragmentation in adherent cells or tissue sections.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Mounting medium with a nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. After treatment with metoprolol, wash with PBS.
-
Tissue Sections: Use paraffin-embedded or frozen sections as required. Deparaffinize and rehydrate tissue sections.
-
-
Fixation: Fix the cells/tissue with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Wash twice with PBS.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme with the labeled nucleotide buffer).
-
Cover the sample with the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Termination: Stop the reaction by washing the samples three times with PBS for 5 minutes each.
-
Counterstaining & Mounting:
-
If a nuclear counterstain is desired, incubate with DAPI or Hoechst 33342 solution.[10]
-
Wash again with PBS.
-
Mount the coverslip/tissue section onto a microscope slide using an appropriate mounting medium.
-
-
Visualization: Analyze the sample using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Protocol 3: Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 in cell lysates.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, Caspase-3 substrate (DEVD-pNA), and inhibitor)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis with metoprolol.
-
Collect 1-5 x 10^6 cells and centrifuge.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay to ensure equal loading.
-
Assay Reaction:
-
Load 50-100 µg of protein from each sample into the wells of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 400 or 405 nm using a microplate reader.[15]
-
Data Analysis: Compare the absorbance of the metoprolol-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 4: Western Blot Analysis of Bcl-2 and Bax
This protocol describes the detection of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse metoprolol-treated and control cells with lysis buffer. Quantify protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[20]
References
- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor blockade modulates Bcl-X(S) expression and reduces apoptosis in failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoprolol Inhibits Cardiac Apoptosis and Fibrosis in a Canine Model of Chronic Obstructive Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of metoprolol on myocardial apoptosis after coronary microembolization in rats. | Semantic Scholar [semanticscholar.org]
- 5. Effect of metoprolol on myocardial apoptosis and caspase-9 activation after coronary microembolization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 12. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. sileks.com [sileks.com]
- 14. [Effects of pretreatment with metoprolol on cardiomyocyte apoptosis and caspase-8 activation after coronary microembolization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of Novel Beta-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family, is a critical regulator of cardiac function.[1][2] Its stimulation by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, leads to increased heart rate, contractility, and cardiac output.[1][3] Consequently, antagonism of the β1-AR is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2] The discovery of novel, selective β1-AR antagonists is a key objective in cardiovascular drug development. High-throughput screening (HTS) provides a rapid and efficient means to identify promising lead compounds from large chemical libraries.[4]
These application notes provide detailed protocols for three common HTS assays employed in the discovery of novel β1-AR antagonists: the Radioligand Binding Assay, the Functional cAMP Assay, and the Luciferase Reporter Gene Assay.
Principles of High-Throughput Screening for Beta-1 Antagonists
The primary goal of HTS for β1-AR antagonists is to identify compounds that specifically inhibit the binding of agonists and the subsequent downstream signaling cascade. The β1-AR is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein.[5] Ligand binding to the receptor triggers a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response.[6][7]
The assays described herein are designed to interrogate different points in this signaling pathway:
-
Radioligand Binding Assays: Directly measure the ability of a test compound to displace a radiolabeled ligand from the β1-AR. This provides a direct measure of the compound's affinity for the receptor.[8][9]
-
Functional cAMP Assays: Quantify the level of intracellular cAMP produced in response to an agonist. Antagonists will inhibit the agonist-induced increase in cAMP.[10]
-
Luciferase Reporter Gene Assays: Utilize a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE).[11] Antagonists will block the agonist-induced expression of luciferase.
Beta-1 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for the β1-adrenergic receptor is depicted below. Activation of the receptor by an agonist leads to the production of the second messenger cAMP.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. caymanchem.com [caymanchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application of Metoprolol in Ischemia-Reperfusion Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a widely used therapeutic agent in cardiovascular medicine. Beyond its established role in managing hypertension and heart failure, emerging evidence from preclinical studies highlights its potential in mitigating ischemia-reperfusion (I/R) injury. This phenomenon, characterized by the exacerbation of cellular damage upon the restoration of blood flow to ischemic tissue, is a critical concern in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation. These application notes provide a comprehensive overview of the use of metoprolol in animal models of I/R injury affecting the heart, brain, and kidneys. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to guide researchers in this field.
Myocardial Ischemia-Reperfusion Injury
Metoprolol has been extensively studied in the context of myocardial I/R injury, where it has consistently demonstrated cardioprotective effects. The primary mechanism of action appears to be the attenuation of the inflammatory response, particularly by modulating neutrophil activity.
Quantitative Data Summary
| Animal Model | Metoprolol Treatment | Ischemia/Reperfusion Duration | Key Findings | Reference |
| Pig | 0.75 mg/kg IV at 20 min of ischemia | 30-50 min / 45 days | Reduced infarct size, improved left ventricular ejection fraction (LVEF).[1] | |
| Pig | 0.75 mg/kg IV at 20 min of ischemia | 60 min / 45 days | No effect on infarct size.[1] | |
| Mouse | 12.5 mg/kg IV at 35 min of ischemia | 45 min / 24 h | Reduced infarct size by ~50% (18.0% vs 35.9% in vehicle).[2] | |
| Guinea Pig | Perfused with Krebs-Henseleit buffer containing metoprolol | Not specified | Reduced tissue malondialdehyde (MDA) levels (31.0 vs 53.5 nmol/g tissue) and increased glutathione (B108866) (GSH) levels (1.08 vs 0.80 µmol/g tissue).[3] |
Experimental Protocols
Pig Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Closed-chest anesthetized pigs.[1]
-
Ischemia Induction: The distal left anterior descending coronary artery is occluded using an intracoronary balloon for durations ranging from 20 to 60 minutes.[1]
-
Metoprolol Administration: A bolus of 0.75 mg/kg of metoprolol is administered intravenously 20 minutes after the onset of coronary occlusion.[1]
-
Reperfusion: The balloon is deflated to allow for reperfusion.
-
Endpoint Assessment: Infarct size, coronary microvascular obstruction, and left ventricular function are assessed at 7 and 45 days post-reperfusion using magnetic resonance imaging (MRI).[1]
Mouse Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Wild-type and β1-adrenergic receptor knockout (β1AR-KO) mice.
-
Ischemia Induction: The left anterior descending coronary artery is occluded for 45 minutes.
-
Metoprolol Administration: Ten minutes before reperfusion (at 35 minutes of ischemia), a single intravenous bolus of metoprolol (12.5 mg/kg) or vehicle is administered.[2]
-
Reperfusion: The occlusion is released, and reperfusion is allowed for 24 hours.[2]
-
Endpoint Assessment: Infarct size is determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC). Myocardial neutrophil infiltration is quantified.
Signaling Pathways and Experimental Workflow
Cerebral Ischemia-Reperfusion Injury
Recent studies have explored the neuroprotective effects of metoprolol in the context of stroke. The mechanism appears to be consistent with its anti-inflammatory properties observed in myocardial models, primarily by inhibiting neutrophil-mediated damage.
Quantitative Data Summary
| Animal Model | Metoprolol Treatment | Ischemia/Reperfusion Duration | Key Findings | Reference |
| Rat (Wistar) | 1 mg/kg/day IP for 7 days before I/R | 20 min / Not specified | Reduced leukocyte infiltration, myeloperoxidase activity, and malondialdehyde levels in brain tissue. Significantly reduced infarct size. | |
| Rat | Intravenous administration during stroke | Not specified | Reduced cerebral inflammation, neuronal death, and improved long-term neuromotor capacities.[4][5] |
Experimental Protocols
Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The middle cerebral artery is occluded using an intraluminal filament. The duration of occlusion can be varied (e.g., 90 minutes) to induce transient focal ischemia.
-
Metoprolol Administration: Metoprolol (e.g., 2 mg/kg) is administered intravenously just before reperfusion.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Endpoint Assessment: Neurological deficit scores are assessed at various time points (e.g., 24, 48, and 72 hours) post-reperfusion. Infarct volume is measured using TTC staining of brain sections. Immunohistochemistry can be performed to assess inflammatory markers and neuronal apoptosis.
Signaling Pathways and Experimental Workflow
Renal Ischemia-Reperfusion Injury
The application of metoprolol in direct renal I/R injury models is less established, with some studies showing a lack of protective effect. However, there is evidence to suggest that metoprolol can mitigate renal damage that occurs secondary to cerebral ischemia.
Quantitative Data Summary
| Animal Model | Metoprolol Treatment | Ischemia/Reperfusion Context | Key Findings | Reference |
| Dog | 0.5 mg/kg before ischemia | 30 min direct renal ischemia | Did not protect against acute tubular necrosis, decreased renal blood flow, or glomerular filtration.[6] | |
| Rat | Not specified | Cisplatin-induced nephrotoxicity | Failed to produce a notable protective effect. | |
| Rat | Not specified | Renal injury secondary to right-side transient MCAO | Attenuated glomerular sclerosis, mesangial cell hyperplasia, interstitial lesions, and inflammatory cell infiltration. Reduced serum BUN and creatinine (B1669602) levels.[7] |
Experimental Protocols
Rat Model of Cerebral Ischemia-Induced Renal Injury
-
Animal Model: Male rats.
-
Ischemia Induction: Right-side transient middle cerebral artery occlusion (tMCAO) is performed to induce focal cerebral ischemia.
-
Metoprolol Administration: Metoprolol is administered, though the specific dose and timing in the context of preventing secondary renal injury require further investigation based on the cited study.
-
Endpoint Assessment: Renal histology is examined for glomerular sclerosis, mesangial cell hyperplasia, interstitial lesions, and inflammatory cell infiltration using H&E, PAS, and Masson's trichrome staining.[7] Serum blood urea (B33335) nitrogen (BUN) and creatinine levels are measured to assess renal function.[7]
Logical Relationships
Conclusion
Metoprolol demonstrates significant promise as a therapeutic agent for mitigating ischemia-reperfusion injury, particularly in the heart and brain. Its primary mechanism of action appears to be the "stunning" of neutrophils, thereby reducing the inflammatory cascade that exacerbates tissue damage upon reperfusion. While its application in direct renal I/R injury models remains inconclusive, its protective effects on the kidney secondary to cerebral ischemia suggest a potential role in managing multi-organ dysfunction. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of metoprolol in I/R injury and related inflammatory conditions. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the clinical translation of these preclinical findings.
References
- 1. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metoprolol prevents ischemia-reperfusion injury by reducing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of carvedilol, metoprolol and propranolol on cisplatin-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute renal ischemia model in dogs: effects of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Clinical Trials of Metoprolol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoprolol (B1676517) is a selective beta-1 adrenergic receptor antagonist widely prescribed for cardiovascular diseases, including hypertension, angina pectoris, heart failure, and following myocardial infarction.[1][2] Its therapeutic effects are primarily mediated by reducing the heart's workload and oxygen demand.[1][2] Designing robust clinical trials for metoprolol is crucial to evaluate its efficacy and safety profile across various patient populations and formulations. These notes provide a comprehensive overview of the methodological considerations essential for conducting such trials.
I. Methodological Considerations
Study Design
Clinical trials for metoprolol should be designed to minimize bias and produce reliable results. Key design considerations include:
-
Randomization: Patients should be randomly assigned to treatment groups (metoprolol or placebo/active comparator) to ensure a balanced distribution of known and unknown confounding factors.[1]
-
Blinding: A double-blind approach, where neither the investigator nor the participant knows the assigned treatment, is the gold standard to prevent bias in outcome assessment and reporting of adverse events.[1][3]
-
Control Group: A placebo control is essential for establishing the absolute efficacy of metoprolol.[1][4] In some cases, an active comparator (another beta-blocker or antihypertensive drug) may be used to assess relative efficacy.
-
Trial Duration: The duration of the trial should be sufficient to observe the desired outcomes. Short-term trials may assess immediate effects on heart rate and blood pressure, while long-term trials (e.g., 12 months or more) are necessary to evaluate effects on cardiovascular morbidity and mortality.[2]
Patient Population
The selection of the patient population is critical and depends on the indication being studied.
-
Inclusion Criteria:
-
Hypertension: Patients with a diagnosis of essential hypertension, often with diastolic blood pressure between 95 and 114 mmHg.[5]
-
Heart Failure: Patients with stable chronic heart failure (NYHA class II-IV) and a reduced left ventricular ejection fraction (e.g., ≤ 0.40).[1][4][6]
-
Myocardial Infarction: Patients who have had a recent myocardial infarction and are hemodynamically stable.[3][7]
-
Angina Pectoris: Patients with stable angina pectoris.[7][8]
-
-
Exclusion Criteria:
-
Severe bradycardia, heart block, or decompensated heart failure.[1]
-
History of conditions that could be exacerbated by beta-blockade (e.g., severe asthma).[9]
-
Concomitant use of medications that may cause bradycardia (e.g., diltiazem, verapamil, digoxin) or are strong inhibitors of CYP2D6.[9][10]
-
Significant renal or hepatic impairment.[5]
-
Endpoints
Endpoints should be clearly defined, clinically relevant, and measurable.
-
Primary Endpoints:
-
Mortality: All-cause mortality is a common primary endpoint in large-scale heart failure and post-myocardial infarction trials.[1][4]
-
Cardiovascular Events: Composite endpoints including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Blood Pressure Reduction: Change from baseline in systolic and diastolic blood pressure for hypertension trials.[2]
-
Exercise Tolerance: Improvement in exercise duration or time to onset of angina for angina trials.
-
-
Secondary Endpoints:
II. Data Presentation
Table 1: Metoprolol Dosing Regimens in Clinical Trials
| Indication | Formulation | Initial Dose | Titration Schedule | Target Dose | Reference |
| Heart Failure | Metoprolol Succinate (B1194679) (Extended-Release) | 12.5-25 mg once daily | Double the dose every 2 weeks as tolerated | 200 mg once daily | [6][12] |
| Hypertension | Metoprolol Tartrate (Immediate-Release) | 50 mg twice daily | Increase at weekly intervals | 100-450 mg daily | [7][8] |
| Metoprolol Succinate (Extended-Release) | 25-100 mg once daily | Increase at weekly or longer intervals | 100-400 mg once daily | [8] | |
| Angina Pectoris | Metoprolol Tartrate (Immediate-Release) | 50 mg twice daily | Increase at weekly intervals | 100-400 mg daily | [7] |
| Metoprolol Succinate (Extended-Release) | 100 mg once daily | Increase at weekly intervals | 100-400 mg daily | [8] | |
| Acute Myocardial Infarction (Early Treatment) | Metoprolol Tartrate | Three 5 mg IV injections at ~2 min intervals | N/A | 15 mg total IV | [1][7] |
| Acute Myocardial Infarction (Post-IV) | Metoprolol Tartrate | 50 mg orally every 6 hours for 48 hours | N/A | 100 mg orally twice daily | [1] |
Table 2: Pharmacokinetic Parameters of Metoprolol Formulations
| Parameter | Conventional Tablet | Controlled-Release Formulation |
| Cmax (nmol/L) | 629 | 138 |
| Cmin (nmol/L) | 20 | 74 |
| Relative Systemic Availability | N/A | 68% |
| Elimination Half-life (hours) | 3-7 | N/A |
| Volume of Distribution (L/kg) | 3.2 - 5.6 | N/A |
| Plasma Protein Binding | ~12% | ~12% |
| Metabolism | Extensively in the liver (CYP2D6) | Extensively in the liver (CYP2D6) |
| Excretion | ~95% in urine | ~95% in urine |
Data compiled from multiple sources.[1][13]
III. Experimental Protocols
Protocol: Blood Pressure and Heart Rate Monitoring
Objective: To assess the effect of metoprolol on blood pressure and heart rate.
Materials:
-
Calibrated and validated automated oscillometric blood pressure monitor.
-
Stethoscope and sphygmomanometer (for manual confirmation if needed).
-
Data collection forms.
Procedure:
-
Patient Preparation:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.
-
The patient's back should be supported, and their feet should be flat on the floor.
-
The arm should be supported at heart level.
-
The patient should refrain from caffeine, exercise, and smoking for at least 30 minutes prior to measurement.
-
-
Cuff Selection and Placement:
-
Select the appropriate cuff size for the patient's arm circumference.
-
Wrap the cuff snugly around the upper arm with the artery marker aligned with the brachial artery.
-
-
Measurement:
-
Take at least two readings, 1-2 minutes apart.
-
If the first two readings differ by more than 5 mmHg, take additional readings until two consecutive readings are similar.
-
Record the average of the last two readings.
-
Record heart rate simultaneously.
-
-
Timing of Measurements:
-
Measurements should be taken at the same time of day at each visit to minimize diurnal variation.
-
For extended-release formulations, trough blood pressure (24 hours post-dose) is a key measurement.[8]
-
-
Data Recording:
-
Record systolic blood pressure, diastolic blood pressure, and heart rate on the data collection form.
-
Note the date, time of measurement, and time of last dose of study medication.
-
Protocol: Adverse Event Monitoring and Reporting
Objective: To systematically collect, assess, and report all adverse events (AEs) and serious adverse events (SAEs) during the clinical trial.
Procedure:
-
AE Elicitation:
-
At each study visit, use non-leading questions to ask the patient about any new or worsening symptoms since the last visit (e.g., "How have you been feeling since your last visit?").
-
Review patient diaries or other self-reporting tools.
-
-
AE Documentation:
-
For each reported AE, document the following:
-
Description of the event.
-
Date of onset and resolution.
-
Severity (mild, moderate, severe).
-
Investigator's assessment of causality (related, possibly related, not related to study drug).
-
Action taken (e.g., dose reduction, discontinuation of study drug, concomitant medication).
-
Outcome of the event.
-
-
-
SAE Identification and Reporting:
-
An SAE is any untoward medical occurrence that:
-
Results in death.
-
Is life-threatening.
-
Requires inpatient hospitalization or prolongation of existing hospitalization.
-
Results in persistent or significant disability/incapacity.
-
Is a congenital anomaly/birth defect.
-
-
All SAEs must be reported to the sponsor and the Institutional Review Board (IRB)/Independent Ethics Committee (IEC) within 24 hours of the investigator becoming aware of the event.
-
-
Follow-up:
-
Follow all AEs and SAEs until resolution or stabilization.
-
IV. Visualization
Signaling Pathway
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Göteborg Metoprolol Trial: design, patient characteristics and conduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data Monitoring Experience in the Metoprolol CR/XL Randomized Intervention Trial in Chronic Heart Failure: Potentially High-Risk Treatment in High-Risk Patients [ideas.repec.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. medcentral.com [medcentral.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A randomized, cross‐over trial of metoprolol succinate formulations to evaluate PK and PD end points for therapeutic equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
- 13. The pharmacokinetics and pharmacodynamics of metoprolol after conventional and controlled-release administration in combination with hydrochlorothiazide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Metoprolol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension and angina pectoris.[1] Its therapeutic effect is primarily achieved by blocking the action of endogenous catecholamines, like adrenaline and noradrenaline, at the β1-adrenergic receptors in cardiac tissue.[2] This blockade leads to a reduction in heart rate and myocardial contractility.[3] Understanding the dose-dependent effects of metoprolol in a controlled in vitro environment is crucial for preclinical drug development and mechanistic studies.
These application notes provide detailed protocols for establishing a dose-response curve for metoprolol using the H9c2 rat cardiomyoblast cell line, a well-established model for studying cardiomyocyte biology.[1] Protocols for both a cell viability assay and a functional assay to measure β1-adrenergic receptor antagonism are included.
Data Presentation
Table 1: Effect of Metoprolol on H9c2 Cell Viability (MTT Assay)
| Metoprolol Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.5 | 98.6 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 5 | 95.8 ± 4.9 |
| 10 | 94.1 ± 5.3 |
| 50 | 90.3 ± 6.0 |
| 100 | 85.7 ± 5.8 |
| 500 | 78.2 ± 6.5 |
Note: The data presented are representative and will vary based on experimental conditions.
Table 2: Antagonistic Effect of Metoprolol on Isoproterenol-Stimulated cAMP Production in H9c2 Cells
| Metoprolol Concentration (µM) | cAMP Concentration (nM) (Mean ± SD) | % Inhibition of Isoproterenol (B85558) Response |
| 0 (Isoproterenol only) | 15.8 ± 1.2 | 0 |
| 0.01 | 13.5 ± 1.1 | 14.6 |
| 0.1 | 9.7 ± 0.8 | 38.6 |
| 1 | 5.4 ± 0.5 | 65.8 |
| 10 | 2.1 ± 0.3 | 86.7 |
| 100 | 1.2 ± 0.2 | 92.4 |
| Basal (No Isoproterenol) | 1.0 ± 0.1 | 100 |
Note: The data presented are representative and will vary based on experimental conditions. Isoproterenol concentration is kept constant (e.g., at its EC80).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the determination of metoprolol's effect on the viability of H9c2 cells.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Metoprolol tartrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Metoprolol Preparation: Prepare a stock solution of metoprolol tartrate in DMSO (e.g., 100 mM).[4] From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 500 µM).[1] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.[4]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various metoprolol dilutions. Include a vehicle control (medium with the same final concentration of DMSO without metoprolol).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each metoprolol concentration relative to the vehicle control. Plot the concentration of metoprolol versus the percentage of cell viability to generate a dose-response curve.
Protocol 2: Functional Assessment of β1-Adrenergic Receptor Antagonism using a cAMP Assay
This protocol measures the ability of metoprolol to inhibit the increase in intracellular cyclic AMP (cAMP) induced by the β-adrenergic receptor agonist, isoproterenol.
Materials:
-
H9c2 cells
-
Complete culture medium
-
Metoprolol tartrate
-
Isoproterenol
-
Forskolin (optional, for Gαi-coupled receptor assays, but useful here to amplify the signal)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white assay plates[3]
-
HTRF-compatible reader or appropriate detection instrument[3]
Procedure:
-
Cell Preparation: Harvest H9c2 cells and resuspend them in the assay buffer provided with the cAMP kit. Determine the cell density to ensure the signal falls within the linear range of the assay.[3]
-
Cell Dispensing: Dispense the cell suspension into a 384-well white assay plate.[3]
-
Antagonist Addition: Prepare serial dilutions of metoprolol. Add the metoprolol dilutions to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[3]
-
Agonist Stimulation: Prepare a solution of isoproterenol at a concentration that elicits 50-80% of its maximal response (EC50-EC80). This concentration should be determined in a prior agonist dose-response experiment.[3] Add the isoproterenol solution to the wells containing the cells and metoprolol. Incubate for 30 minutes at room temperature.[3]
-
cAMP Detection: Follow the instructions of the chosen cAMP assay kit. For an HTRF assay, this typically involves adding a lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP reagents.[3] Incubate for 60 minutes at room temperature, protected from light.[3]
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of cAMP produced.[3]
-
Data Analysis: Plot the metoprolol concentration versus the assay signal. Calculate the IC50 value, which is the concentration of metoprolol that inhibits 50% of the isoproterenol-induced cAMP production. This can be done using non-linear regression analysis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Confinement of β1- and β2-adrenergic receptors in the plasma membrane of cardiomyocyte-like H9c2 cells is mediated by selective interactions with PDZ domain and A-kinase anchoring proteins but not caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Metoprolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of metoprolol (B1676517) and its salts.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with metoprolol.
1. My metoprolol solution is cloudy or has a precipitate.
-
Question: I've prepared a metoprolol solution in an aqueous buffer, but it appears cloudy or has visible particles. What should I do?
-
Answer: Cloudiness or precipitation indicates that the metoprolol concentration has exceeded its solubility limit in the current conditions. Here are several troubleshooting steps:
-
Verify the Salt Form: Metoprolol is available in different salt forms, primarily tartrate and succinate (B1194679). Metoprolol tartrate is significantly more soluble in water than metoprolol succinate.[1] For experiments requiring higher aqueous concentrations, using the tartrate salt is recommended.
-
Adjust the pH: Metoprolol is a weak base, and its solubility is pH-dependent. Solubility decreases as the pH increases.[1] Ensure your buffer system maintains a slightly acidic to neutral pH to improve solubility.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) and using a sonicator can help dissolve the compound.[1] However, be cautious with temperature-sensitive formulations.
-
Use of Co-solvents: If your experimental design allows, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous medium.[1] Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced precipitation or cytotoxicity.[1]
-
Prepare Fresh Solutions: Aqueous solutions of some metoprolol salts, particularly the succinate form, are prone to precipitation over time. It is recommended to prepare these solutions fresh on the day of use.[1]
-
2. I cannot achieve my target concentration in an aqueous solution.
-
Question: I need to prepare a metoprolol solution at a specific high concentration for my assay, but it won't fully dissolve in my aqueous buffer. What are my options?
-
Answer: Achieving high concentrations of metoprolol in aqueous solutions can be challenging. Here are some effective strategies:
-
Switch to Metoprolol Tartrate: As mentioned, metoprolol tartrate has a much higher aqueous solubility than metoprolol succinate and is often the preferred choice for preparing high-concentration aqueous solutions.[1]
-
Co-solvency: The use of co-solvents can significantly increase the solubility of metoprolol. Propylene (B89431) glycol and ethanol are commonly used excipients. Creating a stock solution in a higher percentage of the co-solvent and then diluting it can be an effective approach.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent water solubility. Beta-cyclodextrin (B164692) (β-CD) has been shown to form inclusion complexes with metoprolol tartrate.[2] A phase solubility study can help determine the optimal ratio of cyclodextrin (B1172386) to metoprolol for maximum solubility enhancement.
-
Use of Surfactants (Micellar Solubilization): Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Tween 80 or anionic surfactants like Sodium Lauryl Sulfate (SLS) can be investigated. The concentration of the surfactant should be above its critical micelle concentration (CMC) for effective solubilization.
-
3. My metoprolol formulation is precipitating upon storage or during the experiment.
-
Question: My initially clear metoprolol solution started to precipitate after a few hours at room temperature or when cooled. How can I improve its stability?
-
Answer: Precipitation upon standing is a sign of a supersaturated or unstable solution. Consider the following to improve the stability of your formulation:
-
Re-evaluate Solvent System: The chosen solvent system may not be optimal for long-term stability. You may need to increase the concentration of a co-solvent or add a stabilizing excipient.
-
pH Stability: Ensure the pH of your solution is maintained in a range where metoprolol solubility is optimal and the molecule is stable.
-
Storage Conditions: Storing aqueous solutions at lower temperatures can sometimes lead to precipitation if the solubility is highly temperature-dependent. Conversely, for some formulations, refrigerated storage might be necessary to prevent chemical degradation, but this requires a formulation that remains stable at that temperature. It is generally recommended to use freshly prepared aqueous solutions of metoprolol succinate.[1]
-
Complexation: Using cyclodextrins can not only increase solubility but also enhance the stability of the drug in solution.
-
Frequently Asked Questions (FAQs)
1. What is the difference in aqueous solubility between metoprolol tartrate and metoprolol succinate?
Metoprolol tartrate is significantly more soluble in water than metoprolol succinate.[1] Metoprolol tartrate is described as very soluble in water, while metoprolol succinate is freely soluble. This difference is a critical factor when choosing the salt form for developing aqueous formulations.
2. How does pH affect the solubility of metoprolol?
Metoprolol is a weak base with a pKa of approximately 9.67. Its solubility is pH-dependent, decreasing as the pH of the solution increases.[1] In acidic to neutral solutions, the amine group of metoprolol is protonated, leading to higher solubility. As the pH becomes more alkaline, the un-ionized form predominates, which is less soluble and may precipitate.
3. What are the most common techniques to enhance the aqueous solubility of metoprolol?
The most common and effective techniques for enhancing the aqueous solubility of metoprolol include:
-
pH adjustment: Maintaining a slightly acidic pH.
-
Co-solvency: Using water-miscible organic solvents like ethanol, propylene glycol, or DMSO.
-
Complexation with cyclodextrins: Utilizing beta-cyclodextrin to form inclusion complexes.
-
Micellar solubilization: Employing surfactants such as Tween 80 or Sodium Lauryl Sulfate (SLS).
-
Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers like salicylic (B10762653) acid or benzoic acid.[3][4]
4. Can I use DMSO to dissolve metoprolol for my cell-based assays?
Yes, DMSO is a common solvent for preparing high-concentration stock solutions of metoprolol.[1] However, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is very low (typically below 0.5%) to avoid cytotoxicity and solvent-induced precipitation of the drug.[1] It is always recommended to perform a vehicle control in your experiments.
Data Presentation
Table 1: Solubility of Metoprolol Salts in Various Solvents
| Salt Form | Solvent | Temperature | Solubility | Reference |
| Metoprolol Tartrate | Water | 25°C | >1000 mg/mL | [1] |
| Methanol | 25°C | >500 mg/mL | [1] | |
| Chloroform | 25°C | 496 mg/mL | [1] | |
| DMSO | 25°C | 100 mg/mL | [1] | |
| Ethanol | 25°C | 31 mg/mL | [1] | |
| Metoprolol Succinate | Water | Ambient | Freely soluble | [5] |
| PBS (pH 7.2) | Ambient | ~5 mg/mL | [1][6] | |
| Methanol | Ambient | Soluble | [5] | |
| Ethanol | Ambient | Sparingly soluble | [5] | |
| DMSO | Ambient | ~10 mg/mL | [1] | |
| Dimethylformamide | Ambient | ~2 mg/mL | [6] |
Table 2: Solubility of Metoprolol Succinate in Pure Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10³) | Reference |
| Methanol | 288.2 | 34.5 | [7] |
| 298.2 | 45.1 | [7] | |
| 308.2 | 58.9 | [7] | |
| 318.2 | 77.3 | [7] | |
| Ethanol | 288.2 | 5.8 | [7] |
| 298.2 | 7.5 | [7] | |
| 308.2 | 9.8 | [7] | |
| 318.2 | 12.7 | [7] | |
| n-Propanol | 288.2 | 2.5 | [7] |
| 298.2 | 3.3 | [7] | |
| 308.2 | 4.4 | [7] | |
| 318.2 | 5.8 | [7] | |
| Isopropanol | 288.2 | 1.9 | [7] |
| 298.2 | 2.6 | [7] | |
| 308.2 | 3.5 | [7] | |
| 318.2 | 4.7 | [7] | |
| n-Butanol | 288.2 | 2.8 | [7] |
| 298.2 | 3.6 | [7] | |
| 308.2 | 4.7 | [7] | |
| 318.2 | 6.2 | [7] |
Experimental Protocols
1. Preparation of Metoprolol Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of metoprolol tartrate for subsequent dilution in aqueous media.
-
Materials:
-
Metoprolol tartrate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Protocol:
-
Weigh the desired amount of metoprolol tartrate powder in a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of metoprolol tartrate).[1]
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
-
2. Phase Solubility Study with Beta-Cyclodextrin (β-CD)
-
Objective: To determine the effect of β-CD concentration on the aqueous solubility of metoprolol and to determine the stoichiometry of the inclusion complex.
-
Materials:
-
Metoprolol (tartrate or succinate)
-
Beta-cyclodextrin (β-CD)
-
Distilled water or a suitable buffer
-
A series of stoppered conical flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
UV-Vis Spectrophotometer
-
-
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0 to 15 mM).
-
Add an excess amount of metoprolol to each flask containing the β-CD solutions.
-
Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspensions to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Determine the concentration of dissolved metoprolol in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of metoprolol (around 222 nm in aqueous solutions).
-
Plot the total concentration of dissolved metoprolol (y-axis) against the concentration of β-CD (x-axis) to generate a phase solubility diagram. The type of curve (e.g., AL, AP, BS) will provide information about the stoichiometry and solubility of the inclusion complex.[8][9][10]
-
3. Co-crystallization of Metoprolol Succinate with Salicylic Acid
-
Objective: To prepare metoprolol succinate-salicylic acid co-crystals to potentially enhance solubility and dissolution rate.
-
Materials:
-
Metoprolol succinate
-
Salicylic acid
-
Ethanol
-
Beaker or flask
-
Stirring plate
-
Filtration apparatus
-
-
Protocol:
-
Dissolve 1 gram of metoprolol succinate and 1 gram of salicylic acid in 10 mL of ethanol.[4][11]
-
Stir the mixture until both components are fully dissolved.
-
Allow the solution to cool, which may involve placing it in a freezer to induce crystallization.[4][11]
-
Separate the resulting crystals by filtration.
-
Dry the collected crystals at room temperature and store them in a desiccator.[4][11]
-
The resulting co-crystals should be characterized (e.g., by DSC, PXRD, FTIR) and their solubility and dissolution properties should be compared to the pure drug.
-
Visualizations
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. farmaciajournal.com [farmaciajournal.com]
minimizing batch-to-batch variability in metoprolol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in experiments involving metoprolol (B1676517).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: Why is my metoprolol solution precipitating when added to cell culture media?
Answer: Precipitation of metoprolol, particularly when using a concentrated stock solution in an organic solvent like DMSO, is a common issue that can lead to inaccurate final concentrations and erroneous results.[1] Here are several steps to troubleshoot this problem:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5%, to prevent solvent-induced precipitation.[1]
-
Use Intermediate Dilution Steps: Instead of diluting your highly concentrated stock directly into the aqueous medium, prepare an intermediate dilution in a suitable solvent first.[1]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the metoprolol solution can enhance solubility.[1]
-
Check and Buffer pH: Metoprolol's solubility is pH-dependent. As a weak base, its solubility can decrease as the pH increases.[1][2] Ensure your medium is adequately buffered to maintain a stable pH.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions of metoprolol for extended periods, as the compound may precipitate over time. It is best practice to prepare these solutions fresh for each experiment.[1]
-
Consider the Salt Form: Metoprolol tartrate is generally more water-soluble than metoprolol succinate (B1194679).[3] If solubility issues persist with the succinate salt, switching to the tartrate form for acute experiments may be beneficial.[1]
Question: I am observing high variability between experimental replicates in my cell-based assay. What are the common causes?
Answer: High variability in cell-based assays can obscure the true effects of metoprolol. Several factors can contribute to this inconsistency:
-
Cell Line Instability: Over time, cultured cells can experience genetic drift, which may alter receptor expression levels or signaling pathway components. It is crucial to perform regular cell line authentication.[4]
-
Inconsistent Assay Conditions: Minor fluctuations in temperature, pH, or incubation times can significantly impact biological responses.[4] Use a calibrated incubator and water bath, and ensure consistent timing for all treatment steps.
-
Reagent Quality and Handling: The purity and stability of metoprolol, agonists (like isoproterenol), and other reagents are critical.[4] Use high-purity reagents and follow proper storage and handling protocols.
-
Inconsistent Tablet Crushing: If using tablets, inconsistent particle size from crushing can lead to variable dissolution rates and, consequently, different effective concentrations in your assay.[3] Ensure a consistent and fine powder is achieved if this method is used.
-
Variable Agonist Stimulation: When studying antagonism, ensure the concentration of the β-agonist (e.g., isoproterenol) and the stimulation time are kept constant across all wells and experiments.[4]
Question: My HPLC or UV-Vis readings for metoprolol concentration are inconsistent. How can I improve reproducibility?
Answer: Inconsistent analytical readings are a major source of batch-to-batch variability. To improve the precision of your quantification:
-
Mobile Phase Preparation: Ensure the mobile phase is properly mixed and degassed, for example, by using an ultrasonic sonicator. Inconsistent solvent ratios or dissolved gases can cause fluctuations in retention time and baseline noise.
-
Temperature Control: Use a column oven to maintain a constant temperature for the HPLC column. Temperature fluctuations can cause shifts in peak retention times.[5]
-
Check for Leaks: Inspect the HPLC pump and connections for any leaks, as this can lead to an inconsistent flow rate and pressure, affecting reproducibility.[5]
-
Method Validation: Use a fully validated analytical method that has been tested for specificity, linearity, accuracy, and precision.[6]
-
Avoid Co-elution: If you observe interfering peaks, adjust the mobile phase composition or gradient to improve the separation of metoprolol from endogenous matrix components or metabolites.[5]
-
Wavelength Selection: For UV-Vis spectrophotometry, ensure you are using the wavelength of maximum absorbance for metoprolol, which is typically around 222-224 nm or 275-280 nm depending on the solvent and method.[5][6][7]
Question: I am not observing any effect in my short-term, acute cell-based assay. What could be wrong?
Answer: The lack of a response in an acute assay is often related to the specific salt form of metoprolol being used.
-
Incorrect Salt Form: You may be using the extended-release metoprolol succinate. This formulation is designed to dissolve slowly over many hours and will not reach an effective concentration in the short timeframe of an acute experiment (e.g., minutes to a few hours).[3]
-
Recommended Solution: For short-term experiments, it is critical to use an immediate-release salt, such as metoprolol tartrate, which dissolves rapidly.[3] If only the succinate form is available, crushing the tablet to a fine powder may increase the dissolution rate, but it may not fully replicate the immediate-release profile of the tartrate salt.[3]
Frequently Asked Questions (FAQs)
Question: What are the primary sources of batch-to-batch variability in metoprolol experiments?
Answer: Batch-to-batch variability in metoprolol experiments can be categorized into three main areas:
-
Physicochemical and Formulation Factors:
-
Salt Form: The most significant factor is the difference between metoprolol tartrate (immediate-release) and metoprolol succinate (extended-release).[3][8] Using them interchangeably without considering their distinct release profiles is a major source of error.
-
Raw Material Source: While one study showed no significant difference in release profiles when using metoprolol succinate from three different sources, variability in raw material purity, particle size, or polymorphic form can potentially impact results.[9]
-
Solubility and Stability: Metoprolol's solubility is pH-dependent, and solutions can be prone to precipitation if not prepared and handled correctly.[1][2] The stability of the compound in different solvents and under various storage conditions must also be considered.[10][11]
-
-
Analytical Procedures:
-
Method Validation: Lack of a properly validated analytical method (e.g., HPLC, UV-Vis) for quantifying metoprolol can lead to inaccurate and imprecise measurements.[5][6]
-
Sample Preparation: Inefficient or inconsistent extraction of metoprolol from a biological matrix will result in variable recovery and affect the accuracy of quantification.[5]
-
-
Biological System and Assay Conditions:
-
Cell Health and Passage Number: The health, confluency, and passage number of cells used in in vitro assays can affect receptor expression and signaling, leading to variability.[4][12]
-
Experimental Design: Poor experimental design, including the lack of appropriate controls (positive, negative, vehicle), can make it difficult to distinguish the true drug effect from experimental noise.[13]
-
Inter-individual Variability: In in vivo or clinical studies, factors like age, sex, metabolic patterns (e.g., CYP2D6 polymorphism), and co-administered drugs can cause wide variations in metoprolol plasma levels.[2][14][15]
-
Question: How do I choose between metoprolol tartrate and metoprolol succinate for my experiment?
Answer: The choice between these two salt forms is critical and depends entirely on your experimental goals and timeline. Direct substitution is not recommended.[3] Metoprolol tartrate is an immediate-release salt that dissolves quickly, while metoprolol succinate is formulated for extended-release over approximately 20-24 hours.[3][8]
| Feature | Metoprolol Tartrate | Metoprolol Succinate |
| Release Profile | Immediate-Release[3] | Extended-Release[3][8] |
| Solubility | More water-soluble[3] | Less water-soluble[3] |
| Common Use Case | Short-term / acute experiments (e.g., cell signaling assays)[3] | Long-term experiments requiring stable drug concentration[3] |
| Dose Equivalence | 100 mg tartrate salt | 95 mg succinate salt (equivalent to 100 mg tartrate)[3] |
Question: What are the key parameters for validating an analytical method for metoprolol quantification?
Answer: According to International Conference on Harmonisation (ICH) guidelines and regulatory standards, a validated analytical method for metoprolol should demonstrate the following:[5][6]
-
Specificity/Selectivity: The ability to accurately measure metoprolol in the presence of other components, such as impurities, degradation products, or matrix components.[5][6][16]
-
Linearity: The method produces results that are directly proportional to the concentration of metoprolol over a defined range.[6]
-
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies at different concentrations.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day).[16]
-
Limit of Detection (LOD): The lowest amount of metoprolol in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Limit of Quantitation (LOQ): The lowest amount of metoprolol in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column manufacturer), providing an indication of its reliability during normal usage.[16]
| Parameter | Typical Acceptance Criteria (ICH) | Example Values from Metoprolol Studies |
| Linearity (R²) | ≥ 0.999 | 0.9992 - 0.9998 (HPLC & UV)[6], 0.999 (HPLC), 0.998 (UV)[7] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 98.00% - 102.72% |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 2% | Intra-day: 0.672%; Inter-day: 0.685% |
| LOD (µg/mL) | - | 0.02 (HPLC), 0.0667 (Colorimetry)[17] |
| LOQ (µg/mL) | - | 0.09 (HPLC), 0.2021 (Colorimetry)[17] |
Experimental Protocols
Protocol 1: Preparation of Metoprolol Stock Solution
This protocol describes the preparation of a concentrated stock solution of metoprolol tartrate in DMSO, a common solvent for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of metoprolol tartrate powder in a sterile conical or glass tube.
-
Dissolving: Add the required volume of sterile, high-purity DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of metoprolol tartrate).[1]
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved.[1]
-
Warming (Optional): If dissolution is difficult, gentle warming in a 37°C water bath may be used to aid the process.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Quantification of Metoprolol by HPLC-UV
This protocol provides a general methodology for the quantification of metoprolol succinate or tartrate in pharmaceutical dosage forms. Method parameters should be optimized and validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Water Spherisorb® 5µm, 4.6 x 250mm).[6]
-
Mobile Phase: A mixture of acetonitrile, orthophosphoric acid, and water, with the pH adjusted to 3.0.[6] An alternative is a 70:30 mixture of methanol (B129727) and water. The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
-
Flow Rate: 1.0 - 2.0 mL/min.[6]
-
Detection: UV detector set to a wavelength of 224 nm.[6]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing and dissolving metoprolol standard in the mobile phase or a suitable solvent (e.g., 10 mg in 100 mL to make 100 µg/mL).
-
Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10–50 µg/mL).[6]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a set number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of metoprolol in the sample by interpolating its peak area from the calibration curve.
-
Protocol 3: In Vitro cAMP Assay for β1-Adrenergic Receptor Antagonism
This protocol outlines a typical competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels in response to β-adrenergic receptor stimulation and blockade by metoprolol.[4]
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., HEK293-β1AR, cardiac myocytes) in a 96-well plate and grow to the desired confluency (typically 80-90%).[3][4]
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-12 hours prior to the experiment.[3][4]
-
Drug Treatment:
-
Antagonist Pre-incubation: Remove the culture medium and add medium containing varying concentrations of metoprolol tartrate. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[4] Include a "vehicle only" control.
-
Agonist Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol) to the wells. The final concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonism. This step should be performed in the presence of a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.[4] Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[4]
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your chosen cAMP assay kit.[4]
-
cAMP Detection:
-
Perform the cAMP measurement following the manufacturer's instructions for your specific assay kit (e.g., ELISA, fluorescence, or luminescence-based).[4] This typically involves a competitive binding reaction.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the metoprolol concentration to generate a dose-response curve and determine the IC50 value of metoprolol.
-
Visualizations
Caption: Troubleshooting workflow for metoprolol precipitation.
Caption: Metoprolol's mechanism of action at the β1-receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Variability of bioavailability and intestinal absorption mechanisms of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. One moment, please... [iajpr.com]
- 8. droracle.ai [droracle.ai]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stability of metoprolol tartrate in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalijdr.com [journalijdr.com]
- 17. ijpsr.info [ijpsr.info]
Technical Support Center: Troubleshooting Metoprolol Instability in Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of metoprolol (B1676517) throughout long-term storage is critical for valid and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My metoprolol solution has turned slightly yellow after a few weeks of storage at 4°C. What could be the cause?
A slight discoloration of your metoprolol solution may indicate chemical degradation. Metoprolol is susceptible to degradation under various conditions, including exposure to light (photolysis) and oxidation.[1] Storing solutions in amber vials or wrapping them in aluminum foil can mitigate photolytic degradation. Oxidative degradation can occur due to dissolved oxygen or interaction with other components in the solution. It is recommended to use freshly prepared solutions for critical experiments.
Q2: I've observed a precipitate in my frozen (-20°C) metoprolol stock solution after thawing. Is the compound still usable?
Precipitation upon thawing can be due to solubility issues at low temperatures or changes in the solution's pH. Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution. If the precipitate does not redissolve, it could indicate a change in the salt form or significant degradation. It is advisable to filter the solution through a 0.22 µm syringe filter before use and to re-verify the concentration via a validated analytical method like HPLC. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles.
Q3: My analytical results show a lower-than-expected concentration of metoprolol in my stability samples. What are the potential reasons?
A decrease in metoprolol concentration can be attributed to several factors:
-
Chemical Degradation: Metoprolol can degrade via hydrolysis (especially in alkaline conditions), oxidation, and photolysis.[2]
-
Adsorption: Metoprolol may adsorb to the surface of storage containers, especially if using certain types of plastics. Using glass or polypropylene (B1209903) containers is generally recommended.
-
Inaccurate Initial Measurement: Ensure the initial concentration was accurately determined.
-
Evaporation: Improperly sealed containers can lead to solvent evaporation, which would paradoxically increase the concentration. However, if samples are open for extended periods during handling, some evaporation could occur before a decrease due to degradation is observed.
To pinpoint the cause, a systematic investigation including a forced degradation study and analysis of control samples is recommended.
Q4: What are the primary factors that influence the stability of metoprolol in storage?
The stability of metoprolol is primarily influenced by:
-
pH: Metoprolol is more susceptible to degradation in alkaline (basic) conditions compared to acidic or neutral conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[4]
-
Humidity: For solid forms of metoprolol, high humidity can lead to moisture uptake, which may affect physical properties like tablet hardness and dissolution rate.[5]
Q5: What are the major degradation products of metoprolol?
Forced degradation studies have identified several degradation products formed under stress conditions such as hydrolysis and oxidation.[1][6] While a total of 14 degradation products were observed in one study under various stress conditions, some of the identified impurities in pharmacopoeias include those resulting from changes to the side chain.[1] For example, one major degradation pathway involves the transformation of metoprolol to metoprolol acid. Other pathways can lead to the formation of hydroquinone (B1673460) and other related compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in Chromatogram | Degradation of metoprolol. | Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating. |
| Decreased Potency/Concentration | Chemical instability under storage conditions. | Review storage conditions (temperature, light protection, container type). Conduct a time-course stability study. |
| Change in Physical Appearance (Color, Clarity) | Photodegradation or chemical reaction. | Store in light-protected containers. Analyze for degradation products. |
| Altered Dissolution Profile (for solid dosage forms) | Changes in physical properties due to temperature and humidity.[5] | Control storage humidity. Test physical parameters like hardness and water content.[5] |
| High Variability Between Replicates | Inconsistent sample handling; non-homogenous solution. | Ensure consistent sample preparation and storage. Thoroughly mix solutions before sampling. |
Summary of Metoprolol Degradation Data
The following table summarizes findings from various stability and forced degradation studies.
| Metoprolol Salt | Condition | Duration | Temperature | Observation |
| Metoprolol Succinate (B1194679) | Acid Hydrolysis (0.1 M HCl) | 60 min | 60°C | Minimal degradation observed.[2] |
| Metoprolol Succinate | Alkaline Hydrolysis (0.1 M NaOH) | Not specified | Not specified | Extensive degradation observed.[2] |
| Metoprolol Succinate | Oxidative (3% H₂O₂) | 24 hours | Room Temp | Significant degradation.[4] |
| Metoprolol Succinate | Thermal Stress | Not specified | 60°C | Extensive degradation observed.[2] |
| Metoprolol Tartrate | 0.9% NaCl Injection | 36 hours | 24°C | >99% of initial concentration remained.[7] |
| Metoprolol Tartrate | 5% Dextrose Injection | 36 hours | 24°C | >99% of initial concentration remained.[7] |
| Metoprolol Tartrate Tablets (repackaged) | 40°C / 75% RH | 13 weeks | 40°C | Significant moisture uptake, decreased hardness, and increased dissolution rate.[5] |
Visualizing Metoprolol Instability
Metoprolol Degradation Pathways
This diagram illustrates the primary chemical degradation pathways for metoprolol under common stress conditions.
Caption: Chemical degradation pathways of metoprolol.
Experimental Workflow for a Stability Study
The following workflow outlines the key steps in conducting a long-term stability study of metoprolol.
Caption: Workflow for a metoprolol stability study.
Troubleshooting Decision Tree
Use this decision tree to diagnose and address metoprolol instability issues.
Caption: Troubleshooting decision tree for metoprolol instability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general stability-indicating HPLC method for the analysis of metoprolol. Method parameters may need to be optimized for specific formulations or sample matrices.
Objective: To quantify the concentration of metoprolol and separate it from potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Metoprolol reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403) or potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and acetonitrile. A common composition is a buffer of sodium dihydrogen phosphate (e.g., 0.05M), with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile in a ratio of approximately 70:30 (v/v).[2] The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the metoprolol reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the stability samples with the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Data Analysis: Calculate the concentration of metoprolol in the samples by comparing the peak area to the calibration curve. Assess the chromatograms for any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for subjecting metoprolol to stress conditions to generate potential degradation products, as recommended by ICH guidelines.
Objective: To investigate the degradation pathways of metoprolol and demonstrate the specificity of the stability-indicating analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of metoprolol in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2 hours).[8] Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a defined period (e.g., 3 hours).[8] Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period (e.g., 24 hours).[4] Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Expose the solid metoprolol powder or a solution to dry heat in an oven (e.g., 60°C) for a defined period (e.g., 24 hours).[3] Dissolve/dilute the sample in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of metoprolol to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period. A control sample should be wrapped in foil to exclude light. Dilute with mobile phase for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of metoprolol degradation under each condition.
References
- 1. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.net [ddtjournal.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Comparative stability of repackaged metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing Metoprolol Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing metoprolol (B1676517) dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select an appropriate starting dose of metoprolol for my animal model?
A1: Selecting a starting dose requires careful consideration of the animal species, the research question, and the desired level of beta-1 adrenergic receptor blockade. A common approach is to consult existing literature for doses used in similar models. For instance, in rat models of myocardial infarction, a daily oral gavage dose of 50 mg/kg has been utilized.[1] In mice, continuous infusion via osmotic minipumps at rates of 1.4 to 4.1 mg/kg per hour has been explored to study effects on atherosclerosis.[2]
It is also crucial to consider the significant interspecies and even intersex differences in metoprolol pharmacokinetics.[3][4][5] For example, after oral administration, peak plasma concentration was found to be about sevenfold higher in female rats compared to male rats.[3][4][5] Therefore, a pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q2: What is the most appropriate route of administration for metoprolol in my study?
A2: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (PO): Suitable for mimicking clinical use in humans. However, be aware of the first-pass metabolism, which can lead to variable bioavailability.[6] For instance, the mean absolute bioavailability of metoprolol is approximately 15% in male rats and 27% in female rats, while in mice, it's around 41% for males and 52% for females.[3][4]
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. This route is ideal for acute studies or when precise control over plasma concentration is needed.[1]
-
Subcutaneous (SC) or Intraperitoneal (IP) Injection: Offers an alternative to IV administration, though absorption rates can be more variable.
-
Osmotic Minipumps: The best option for chronic studies requiring continuous and stable drug delivery, which helps in avoiding the peaks and troughs associated with repeated injections.[2]
Q3: I am observing high variability in my results. What could be the cause?
A3: High variability in studies involving metoprolol can stem from several factors:
-
Pharmacokinetic Differences: As mentioned, sex and species differences in metoprolol metabolism are significant.[3][4][5] Ensure you are using animals of the same sex and strain, or account for these differences in your study design.
-
Blood Sampling Site: The site of blood collection can significantly impact measured plasma concentrations of metoprolol. A study in rats showed that peak plasma concentrations varied by up to 2-4 fold depending on the sampling site (e.g., jugular vein vs. tail vein).[7] Consistency in your sampling technique is critical.
-
Stress: Stress from handling and procedures can activate the sympathetic nervous system, leading to fluctuations in heart rate and blood pressure, which can confound the effects of metoprolol.[8] Acclimatize animals to the experimental procedures and environment. For hemodynamic monitoring, consider using telemetry for continuous measurement in conscious, freely moving animals to reduce stress-induced artifacts.[8]
Q4: My animals are showing adverse effects. What should I do?
A4: Adverse effects can range from lethargy and diarrhea to more severe issues like bradycardia (very slow heart rate), hypotension, and collapse.[9] If you observe adverse effects:
-
Re-evaluate the Dose: The dose may be too high for your specific animal model or strain. Consider reducing the dose.
-
Monitor Vital Signs: Closely monitor heart rate and blood pressure.
-
Consult a Veterinarian: For any severe adverse reactions, it is crucial to consult with a veterinarian.
-
Tapering upon Withdrawal: Abrupt cessation of chronic metoprolol treatment can lead to a withdrawal phenomenon, characterized by rebound tachycardia and hypertension.[8] A gradual tapering of the dose is recommended.[8][10]
Quantitative Data Summary
Table 1: Reported Metoprolol Dosages in Rodent Models
| Animal Model | Indication/Study | Route of Administration | Dosage | Reference |
| Rat (Sprague-Dawley, Wistar) | Myocardial Infarction | Oral Gavage (daily) | 50 mg/kg | [1] |
| Rat | Emotional Stress-Induced Cardiac Dysfunction | Oral | 4 mg/kg (90 mins before stress) | [11] |
| Rat | Wound Healing | Oral (daily) | 50 mg/kg | [11] |
| Mouse (C57BL/6) | Atherosclerosis | Osmotic Minipump (continuous) | 1.4, 2.5, or 4.1 mg/kg/hour | [2] |
| Mouse (ApoE-/-) | Atherosclerosis | Osmotic Minipump (continuous) | 2.5 mg/kg/hour | [11] |
| Mouse | General | Intravenous | 3 mg/kg | [12] |
Table 2: Pharmacokinetic Parameters of Metoprolol in Rodents
| Species | Sex | Route | Cmax (ng/mL) | Bioavailability (%) | T1/2 (h) | Reference |
| Rat (SD) | Male | Oral (5 mg/kg) | 40.98 | ~15 | - | [3][4] |
| Rat (SD) | Female | Oral (5 mg/kg) | 270.36 | ~27 | - | [3][4] |
| Rat (SD) | Male | IV (1 mg/kg) | 455.35 | 100 | 0.82 | [3] |
| Rat (SD) | Female | IV (1 mg/kg) | 463.01 | 100 | 1.15 | [3] |
| Mouse (CD1) | Male | Oral (10 mg/kg) | 878.82 | ~41 | - | [3][4] |
| Mouse (CD1) | Female | Oral (10 mg/kg) | 404.02 | ~52 | - | [3][4] |
| Mouse (CD1) | Male | IV (2 mg/kg) | 1144.03 | 100 | 1.01 | [3] |
| Mouse (CD1) | Female | IV (2 mg/kg) | 775.93 | 100 | 1.12 | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation: Dissolve metoprolol tartrate in a suitable vehicle (e.g., sterile saline or distilled water) to the desired concentration.
-
Animal Restraint: Gently restrain the rat.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure correct insertion depth into the esophagus.[1]
-
Administration: Carefully insert the gavage needle into the esophagus. Do not force the needle. Slowly administer the metoprolol solution.[1]
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Protocol 2: Assessment of Cardiac Function using Echocardiography
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane).
-
Preparation: Shave the chest area to ensure good contact with the ultrasound probe. Apply ultrasound gel.
-
Image Acquisition: Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measurements: Measure the following parameters:
-
Left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.[1]
Visualizations
Caption: Experimental workflow for optimizing metoprolol dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Metoprolol | VCA Animal Hospitals [vcahospitals.com]
- 10. Metoprolol tartrate | Texas West Animal Health [texaswestveterinarian.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Metoprolol impairs resistance artery function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Metoprolol Interference in Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by metoprolol (B1676517) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is metoprolol interfering with my fluorescence-based assay?
A1: Metoprolol can interfere with fluorescence-based assays primarily through two mechanisms: autofluorescence and quenching.[1][2][3]
-
Autofluorescence: Metoprolol has intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, longer wavelength.[4] If its excitation and emission spectra overlap with those of your assay's fluorophore, it can produce a false-positive signal.[1][3]
-
Quenching: Metoprolol can absorb the excitation light intended for your fluorophore or the emission light from the fluorophore. This "inner filter effect" reduces the signal and can lead to false-negative results.[1][5]
Q2: What are the specific fluorescence properties of metoprolol?
A2: Metoprolol exhibits native fluorescence in the ultraviolet range. Its spectral properties can vary slightly based on the solvent and pH. Published data indicates its excitation and emission maxima are in the UV spectrum, which can interfere with assays using blue or green fluorophores.[4][6][7]
Q3: My assay uses a luciferase/bioluminescence-based readout. Can metoprolol still cause interference?
A3: While the mechanism is different from fluorescence interference, small molecules can still interfere with luciferase-based assays.[8] Potential issues include direct inhibition of the luciferase enzyme or stabilization of the enzyme, which can counterintuitively lead to an increase in the luminescence signal over time in cell-based assays.[8][9] Additionally, if your assay involves a fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) component, metoprolol's properties could interfere with the acceptor fluorophore.[10]
Q4: Are there alternative analytical methods for quantifying metoprolol that avoid fluorescence interference?
A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used and highly specific methods for quantifying metoprolol that are less susceptible to the types of interference seen in plate-based fluorescence assays.[11][12][13]
Troubleshooting Guide
Scenario 1: I'm seeing an unexpectedly high signal in my fluorescence intensity assay when metoprolol is present.
-
Question: Could this be autofluorescence from metoprolol? How can I confirm this?
-
Answer: Yes, this is a classic sign of compound autofluorescence. To confirm, you should run a "preread" control. Prepare a plate with metoprolol in the assay buffer but without your fluorescent probe or substrate. Read the plate using the same excitation and emission wavelengths as your main experiment. A high signal in this control plate confirms that metoprolol is contributing to your signal.
-
Question: If it is autofluorescence, what are my options to mitigate it?
-
Answer: You have several strategies:
-
Spectral Shift: Switch to a fluorophore with excitation and emission wavelengths further into the red spectrum (e.g., >500 nm).[2][14] Many small molecules fluoresce in the blue-green region, so moving to red-shifted dyes can often resolve the issue.[15][16]
-
Time-Resolved Fluorescence (TRF) / HTRF: If available, use a TRF-based assay format. These assays use lanthanide donors (like Europium or Terbium) with long fluorescence lifetimes.[17] By introducing a delay between excitation and detection, the short-lived background fluorescence from compounds like metoprolol can be eliminated.[17]
-
Signal Correction: Run a parallel control plate with metoprolol alone (as in the preread step) for every experiment. You can then subtract the background fluorescence from metoprolol from your experimental wells.
-
Kinetic vs. Endpoint Reading: If your assay measures an enzymatic reaction, switch from an endpoint to a kinetic read. Compound autofluorescence is typically stable over the measurement period, while the signal from your reaction should change over time. The initial signal can be used as a baseline to be subtracted from subsequent reads.[2]
-
Scenario 2: My signal is decreasing in the presence of high concentrations of metoprolol in my FRET/HTRF assay.
-
Question: Is this a true inhibitory effect or an assay artifact?
-
Answer: This could be a quenching artifact rather than true inhibition. In FRET or HTRF assays, the test compound can absorb light from either the donor or the acceptor, leading to a decreased signal.[10] For HTRF, a ratiometric readout (acceptor emission/donor emission) is designed to correct for some interference, but strong quenchers can still affect the signal.[17]
-
Question: How can I troubleshoot potential quenching in my HTRF assay?
-
Answer:
-
Examine Raw Data: Do not rely solely on the final ratiometric data. Analyze the raw signals from both the donor (e.g., 620 nm for Europium) and the acceptor (e.g., 665 nm).[17] If both donor and acceptor signals decrease in the presence of metoprolol, it strongly suggests a nonspecific interference like quenching, rather than a specific disruption of the biological interaction.
-
Run a Counter-Screen: Perform a simplified assay containing only the donor and acceptor fluorophores (without the biological target) in the presence of metoprolol. A signal decrease in this setup would confirm a direct interference effect.
-
Quantitative Data Summary
The intrinsic fluorescence of metoprolol is a key source of interference. The following table summarizes its known spectral properties.
| Parameter | Wavelength (nm) | Notes | Reference |
| Excitation Maximum | ~230 nm | In aqueous solution. | [4] |
| Emission Maximum | ~302 nm | When excited at 230 nm. | [4] |
| Excitation Maximum | ~276 nm | Used for HPLC-based detection. | [6][7] |
| Emission Maximum | ~296 nm | When excited at 276 nm. | [6][7] |
Experimental Protocols
Protocol 1: Compound Autofluorescence Preread
This protocol is designed to identify and quantify the intrinsic fluorescence of metoprolol under your specific assay conditions.
Methodology:
-
Plate Preparation: Prepare a multi-well plate (e.g., 384-well) identical to the one used in your main assay (same plate type, buffer, and volume).
-
Compound Addition: Add metoprolol to the wells at the same concentrations used in your screening or dose-response experiments. Include wells with buffer only (blank) and wells with a known autofluorescent compound as a positive control, if available.
-
Exclusion of Assay Fluorophore: Crucially, do not add your assay-specific fluorescent substrate, tracer, or antibody-fluorophore conjugates to this plate.
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your main assay.
-
Fluorescence Reading: Read the plate on your plate reader using the identical excitation/emission wavelengths, gain settings, and read mode (e.g., top or bottom read) as your primary assay.
-
Data Analysis: Subtract the average signal of the blank wells from the signal in the metoprolol-containing wells. A significant signal above the blank indicates that metoprolol is autofluorescent under your assay conditions. This value can be used for background subtraction from your main experimental data.
Protocol 2: HTRF Interference Counter-Screen
This protocol helps determine if metoprolol is directly interfering with the HTRF donor/acceptor pair.
Methodology:
-
Reagent Preparation: Prepare your HTRF assay buffer. Dilute the HTRF donor-labeled molecule (e.g., anti-tag-Europium Cryptate) and the acceptor-labeled molecule (e.g., peptide-d2) to their final assay concentrations.
-
Plate Layout: In a suitable assay plate (e.g., low-volume 384-well white plate), designate wells for:
-
Negative control (buffer only)
-
Positive control (donor + acceptor, no compound)
-
Test compound (donor + acceptor + metoprolol at various concentrations)
-
-
Assay Assembly:
-
Add assay buffer to all wells.
-
Add metoprolol to the designated test wells.
-
Add the HTRF donor and acceptor molecules to all wells except the negative control.
-
-
Incubation: Incubate the plate as you would for your primary assay (e.g., 2 hours at room temperature).[18]
-
Plate Reading: Read the plate in a certified HTRF reader, collecting signal at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for all wells.
-
Examine the raw data for the 620 nm and 665 nm channels independently.
-
Interpretation: If metoprolol causes a dose-dependent decrease in the raw signal of both channels, it indicates a quenching or light-absorbing interference.[10] If only the 665 nm signal changes significantly without a corresponding biological reason, it may also indicate interference.
-
Visual Guides
Caption: Troubleshooting workflow for identifying metoprolol interference.
Caption: Key strategies to mitigate assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green spectrofluorimetric quantification of aspirin, olmesartan, and metoprolol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of metoprolol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translatability of Preclinical Metoprolol Data
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with metoprolol (B1676517) in a preclinical setting. Our goal is to enhance the translatability of your findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in my preclinical metoprolol pharmacokinetic (PK) data between animals of the same species?
A1: Inter-animal variability in metoprolol PK can arise from several factors. One of the most significant is the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is the primary enzyme responsible for metoprolol metabolism.[1] In humans, individuals are classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, leading to significant differences in drug clearance and exposure.[1] Similar genetic variations, though not as extensively characterized as in humans, exist in preclinical species and can contribute to variability. Additionally, sex-dependent differences in metabolism and physiology can also play a role. For instance, studies in rats and mice have shown sex-specific differences in metoprolol's maximum plasma concentration (Cmax) and bioavailability.[2]
Q2: Which animal model is most appropriate for studying the cardiovascular effects of metoprolol?
A2: The choice of animal model depends on the specific research question.
-
Rodents (Rats and Mice): Spontaneously hypertensive rats (SHR) are a widely used model for hypertension studies.[3] For post-myocardial infarction studies, surgical models involving ligation of the left anterior descending (LAD) coronary artery are common.[3] Rodent models are cost-effective and suitable for initial efficacy and mechanistic studies.
-
Dogs: The dog is often considered a good model for human pharmacokinetic studies of metoprolol, as the drug's pharmacokinetic characteristics are more similar to humans than those in rats.[[“]]
-
Non-human primates: While more costly, non-human primates offer the closest physiological and metabolic similarity to humans and are often used in later-stage preclinical development.
Q3: What are the primary metabolites of metoprolol, and are they active?
A3: Metoprolol is extensively metabolized in the liver. The main metabolic pathways are O-demethylation and α-hydroxylation.[5] The resulting primary metabolites are α-hydroxymetoprolol and O-demethylmetoprolol. α-hydroxymetoprolol has some beta-blocking activity, but it is considerably less potent than the parent compound.[5] The other metabolites are generally considered inactive.
Q4: How does the expression and activity of CYP2D6 differ between preclinical species and humans?
A4: There are significant species differences in the expression and activity of CYP enzymes, including CYP2D6, which is the primary enzyme for metoprolol metabolism in humans.[6] While most preclinical species possess a CYP2D6 ortholog, its substrate specificity and catalytic activity can vary. This is a major reason for the observed differences in metoprolol's pharmacokinetic profile across species.[6] For example, the contribution of other CYP enzymes like CYP3A4, CYP2B6, and CYP2C9 to metoprolol metabolism can be more or less significant in different species compared to humans.[5]
Troubleshooting Guides
Issue 1: High variability or unexpected results in in vivo hemodynamic measurements (blood pressure and heart rate).
-
Potential Cause: Stress induced by handling and measurement procedures can significantly impact cardiovascular parameters.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the housing facilities and experimental procedures. For tail-cuff measurements, this includes several days of training.[3]
-
Refined Measurement Techniques: For continuous and more accurate data, consider using radiotelemetry. This allows for the monitoring of conscious, freely moving animals, thereby reducing stress-related artifacts.[7]
-
Consistent Timing: Perform all measurements at the same time of day to minimize the influence of circadian rhythms on cardiovascular parameters.[3]
-
Issue 2: Metoprolol solution precipitates upon dilution in aqueous media for in vitro assays.
-
Potential Cause: Metoprolol, particularly the succinate (B1194679) salt, has limited solubility in neutral pH aqueous solutions.[8]
-
Troubleshooting Steps:
-
Use of Cosolvents: For stock solutions, use organic solvents like DMSO. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid cytotoxicity.[8]
-
pH Adjustment: The solubility of metoprolol, a weak base, is pH-dependent. Slightly acidic conditions can improve solubility.
-
Choice of Salt Form: Metoprolol tartrate is generally more water-soluble than metoprolol succinate.[8]
-
Fresh Preparations: Prepare aqueous solutions of metoprolol fresh for each experiment to avoid precipitation over time.[8]
-
Issue 3: Rebound tachycardia and hypertension upon cessation of chronic metoprolol treatment in animal models.
-
Potential Cause: Abrupt withdrawal of a beta-blocker after chronic administration can lead to a hypersensitivity response due to the upregulation of beta-adrenergic receptors.[7]
-
Troubleshooting Steps:
-
Implement a Tapering Protocol: Instead of sudden cessation, gradually reduce the metoprolol dose over a period of several days. A common approach is a 50% dose reduction for 3-5 days, followed by another 50% reduction before complete withdrawal.[7]
-
Hemodynamic Monitoring: Closely monitor heart rate and blood pressure during the tapering period to assess the effectiveness of the withdrawal schedule.[7]
-
Adjust Tapering Duration: If rebound effects are still significant, extend the tapering period to allow for a more gradual normalization of receptor density.[7]
-
Data Presentation
Table 1: Comparative Pharmacokinetics of Metoprolol Across Species (Oral Administration)
| Parameter | Mouse | Rat | Dog | Human (Extensive Metabolizer) |
| Cmax (ng/mL) | ~404 - 879 | ~41 - 270 | Data not readily available | ~65 |
| Tmax (hr) | ~0.33 | ~0.25 - 0.5 | ~1.5 - 2.0 | ~1.5 - 2.0 |
| Half-life (hr) | Data not readily available | ~0.6 | ~1.5 | ~3 - 4 |
| Bioavailability (%) | ~41 - 52 | ~4 - 27 | ~20 - 40 | ~40 - 50 |
Note: The values presented are approximate and can vary significantly based on the dose, formulation, and specific experimental conditions. Data is compiled from multiple sources for comparison.[2][3][[“]][9]
Table 2: Impact of Human CYP2D6 Phenotype on Metoprolol Pharmacokinetics
| Parameter | Poor Metabolizer (PM) | Extensive Metabolizer (EM) | Ultrarapid Metabolizer (UM) |
| Relative Cmax | ~2.3-fold higher than EM | Baseline | ~0.45-fold of EM |
| Relative AUC | ~4.9-fold higher than EM | Baseline | ~0.2-fold of EM |
| Relative Half-life | ~2.3-fold longer than EM | Baseline | ~0.8-fold of EM |
| Relative Oral Clearance | ~5.9-fold lower than EM | Baseline | ~2.2-fold higher than EM |
Data adapted from a meta-analysis of multiple studies.[1]
Experimental Protocols
Protocol 1: Dose-Response Assessment of Metoprolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of orally administered metoprolol on systolic blood pressure and heart rate in a conscious SHR model.
Materials:
-
Spontaneously Hypertensive Rats (male, 16-20 weeks old)
-
Metoprolol tartrate
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system or radiotelemetry system
-
Animal restraining devices
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility for at least one week. For tail-cuff measurements, acclimatize the animals to the restraining device and the procedure for 3-5 consecutive days before the start of the experiment.[3]
-
Baseline Measurements: Record baseline systolic blood pressure and heart rate for all animals for 2-3 days prior to dosing.
-
Drug Preparation: Prepare fresh solutions of metoprolol tartrate in the chosen vehicle at various concentrations to deliver the desired doses (e.g., 10, 30, and 100 mg/kg). Include a vehicle-only control group.
-
Dosing: Administer the prepared metoprolol solutions or vehicle via oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).[3]
-
Post-Dose Measurements: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.
-
Data Analysis: For each animal, calculate the change in blood pressure and heart rate from its own baseline at each time point. Average the results for each dose group and plot the dose-response curves.
Mandatory Visualization
Caption: Metoprolol blocks β1-adrenergic receptor signaling.
Caption: Experimental workflow for preclinical metoprolol studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 6. Comparison of CYP2D6 content and metoprolol oxidation between microsomes isolated from human livers and small intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Versus Conventional Sequencing of β-Blockers, Sodium/Glucose Cotransportor 2 Inhibitors, Angiotensin Receptor-Neprilysin Inhibitors, and Mineralocorticoid Receptor Antagonists in Stable Patients With Heart Failure With Reduced Ejection Fraction (NovCon Sequencing Study): Protocol for a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metoprolol-Induced Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and refining experimental protocols to mitigate metoprolol-induced cytotoxicity. Below, you will find detailed troubleshooting guides in a question-and-answer format, a summary of quantitative data, step-by-step experimental methodologies, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments with metoprolol (B1676517).
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: My replicate wells in the MTT/LDH assay show high variability after metoprolol treatment. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of metoprolol or assay reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of metoprolol and media components. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): Ensure complete dissolution of the purple formazan crystals by vigorous pipetting or using a plate shaker.
-
Issue 2: Unexpectedly High Cytotoxicity in Control Groups
-
Question: My negative control (vehicle-treated) cells are showing significant cell death. Why is this happening?
-
Answer: This could be due to:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve metoprolol, ensure the final concentration in the culture medium is not toxic to your cells (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and not overgrown. Over-confluency can lead to spontaneous cell death.
-
Contamination: Check your cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can impact cell viability.
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
-
Question: The MTT assay shows a significant decrease in viability with metoprolol, but the LDH assay does not show a corresponding increase in cytotoxicity. What does this mean?
-
Answer: This discrepancy suggests that metoprolol might be causing a reduction in metabolic activity (cytostatic effect) rather than inducing cell membrane rupture (cytotoxic effect). The MTT assay measures mitochondrial reductase activity, which can be affected by metabolic changes, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Consider performing an apoptosis assay (e.g., Annexin V staining) to investigate if programmed cell death is being induced.
Issue 4: High Background in LDH Assay
-
Question: I am observing a high background signal in my LDH assay, even in the cell-free media controls. What is the cause?
-
Answer: High background in an LDH assay can be caused by:
-
Serum in the Media: The serum used to supplement the culture medium can contain endogenous LDH. Consider reducing the serum concentration or using a serum-free medium during the experiment.
-
Phenol (B47542) Red Interference: The pH indicator phenol red in some culture media can interfere with the absorbance reading. Use a phenol red-free medium if this is suspected.
-
Hemolysis: If working with primary cells isolated from blood, hemolysis (rupture of red blood cells) can release LDH and contribute to a high background. Ensure gentle handling and proper purification of your cells.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of metoprolol on various cell lines.
Table 1: Metoprolol-Induced Cytotoxicity in Leukemic Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| U937 | MTT | 24 | 1628.09 | [1] |
| 48 | 800.74 | [1] | ||
| 72 | 565.33 | [1] | ||
| MOLT-4 | MTT | 24 | 1243.20 | [1] |
| 48 | 704.97 | [1] | ||
| 72 | 501.51 | [1] |
Table 2: Metoprolol-Induced Cytotoxicity in Cardiomyocytes and Hepatocytes
| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | Effect | Reference |
| H9c2 Cardiomyocytes | LDH Release | 24 | 0.5 - 10 | ~5% LDH release (no significant cytotoxicity) | [2] |
| 24 | 50 | Significant increase in LDH release | [2] | ||
| Cell Viability (CCK-8) | 24 | 0.5 - 10 | No significant effect on cell viability | [2] | |
| 24 | 50, 100, 500 | Viability decreased to 92.1%, 85.3%, and 76.9% | [2] | ||
| Rat Hepatocytes | Cell Viability | Not Specified | 500 | Significant reduction in cell viability (>30%) | [3] |
| Human Hepatocytes | Cell Viability | Not Specified | 0 - 500 | No observable cytotoxicity | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Metoprolol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of metoprolol in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of metoprolol. Include a vehicle control (medium with the same concentration of solvent used to dissolve metoprolol) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Metoprolol stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Stop solution (if required by the kit)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of metoprolol. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the solvent.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
Medium Background Control: Medium without cells.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a portion of the supernatant (cell culture medium) from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the LDH reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
If necessary, add the stop solution.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plates or culture tubes
-
Metoprolol stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with metoprolol for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mitochondrial Membrane Potential Assay (using JC-1)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Materials:
-
Cells of interest
-
Culture plates or tubes
-
Metoprolol stock solution
-
JC-1 reagent
-
Assay Buffer
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
-
Procedure:
-
Seed and treat cells with metoprolol as required. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with Assay Buffer.
-
Analyze the fluorescence:
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of metoprolol-induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
Technical Support Center: Strategies to Prevent Metoprolol Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of metoprolol (B1676517) during sample preparation for bioanalytical studies. Ensuring the stability of metoprolol throughout your experimental workflow is critical for generating accurate and reproducible data.
This guide is designed in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause metoprolol degradation during sample preparation?
A1: Metoprolol is susceptible to degradation from several factors, including:
-
pH: Metoprolol is a basic drug (pKa ≈ 9.7) and its stability is pH-dependent. It is more stable in neutral to slightly acidic conditions and can undergo hydrolysis at high pH values.[1][2] It has shown notable sensitivity and pseudo-first-order degradation in acidic conditions (pH 2).
-
Temperature: Elevated temperatures can accelerate the degradation of metoprolol.[3][4] Therefore, it is crucial to control the temperature during sample storage and processing.
-
Light: Metoprolol is known to be photosensitive.[5][6] Exposure to direct sunlight or even normal room light can lead to photolytic degradation.
-
Oxidation: Metoprolol can be susceptible to oxidation, which can be initiated by exposure to air, certain metal ions, or reactive oxygen species.[7][8]
-
Enzymatic Degradation: In biological matrices like plasma, enzymes can remain active and metabolize metoprolol ex vivo.[3]
Q2: How should I handle and store my biological samples (e.g., plasma, urine) to ensure metoprolol stability?
A2: Proper handling and storage are the first line of defense against degradation.
-
Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., K3EDTA).[9]
-
Immediate Processing: Process samples as quickly as possible after collection. If immediate analysis is not possible, plasma should be separated by centrifugation and frozen.[9]
-
Storage Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[10] For long-term storage, freezing at -20°C or -70°C is essential.[9][11]
-
Light Protection: Always protect samples from light by using amber-colored tubes or by wrapping tubes in aluminum foil.[5][6] Store samples in the dark.[5]
Q3: What is the optimal pH range for metoprolol stability during sample extraction?
A3: Maintaining a suitable pH is critical during extraction. Since metoprolol is a basic compound, adjusting the sample pH to a slightly acidic or neutral range can enhance its stability. A pH of around 5 has been shown to be effective for extraction, as it promotes favorable electrostatic interactions with some solid-phase extraction sorbents.[2] It is important to avoid strongly acidic or alkaline conditions, as this can promote hydrolysis.[1]
Q4: Should I use antioxidants during sample preparation?
A4: The use of antioxidants can be a valuable strategy, particularly if oxidative degradation is suspected. While metoprolol itself does not have strong direct antioxidant properties compared to some other beta-blockers like carvedilol (B1668590), it can be susceptible to oxidative stress.[7][12] Adding antioxidants to your sample or extraction solvent can help to quench free radicals and prevent oxidative degradation.[4] Common antioxidants used in bioanalysis include ascorbic acid and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for your specific analytical method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low metoprolol recovery | 1. Degradation during storage or sample processing. 2. Inefficient extraction from the biological matrix. 3. Adsorption to container surfaces. | 1. Review storage conditions (temperature, light protection). Process samples on ice. 2. Optimize the extraction method (e.g., change solvent, adjust pH, try a different technique like SPE).[1] 3. Use silanized glassware or polypropylene (B1209903) tubes. |
| High variability between replicate samples | 1. Inconsistent sample handling and processing times. 2. Inconsistent temperature or light exposure. 3. Pipetting errors. | 1. Standardize the entire sample preparation workflow. 2. Ensure all samples are treated identically regarding temperature and light. 3. Use calibrated pipettes and proper pipetting techniques. |
| Appearance of unknown peaks in the chromatogram | 1. Presence of degradation products. 2. Interference from the sample matrix. | 1. Conduct forced degradation studies to identify potential degradation products. Adjust sample handling to minimize their formation. 2. Improve the selectivity of the sample preparation method (e.g., use a more specific SPE sorbent). Optimize chromatographic conditions. |
| Gradual decrease in metoprolol concentration in QC samples over time | 1. Instability in the processed sample (e.g., in the autosampler). | 1. Evaluate the stability of metoprolol in the final reconstituted solution. Consider using a cooled autosampler.[11] |
Quantitative Data Summary
The stability of metoprolol is highly dependent on the storage conditions and the sample matrix. The following tables summarize available quantitative data to guide your experimental design.
Table 1: Stability of Metoprolol in Different Solutions
| Solution | Concentration | Storage Condition | Duration | Remaining Metoprolol (%) | Reference |
| 0.9% Sodium Chloride Injection | 0.5 mg/mL | Room Temperature | 30 hours | >99% | [13] |
| 5% Dextrose Injection | 0.5 mg/mL | Room Temperature | 30 hours | >99% | [13] |
| Undiluted Injection | 1 mg/mL | Room Temperature | 30 hours | >99% | [13] |
Table 2: Stability of Metoprolol in Human Plasma
| Storage Condition | Duration | Finding | Reference |
| Room Temperature | 6 hours | Stable | [11] |
| Freeze-thaw cycles (-20°C to RT) | 3 cycles | Stable | [11] |
| Frozen at -70°C | Until analysis | Stable | [11] |
| Autosampler (5°C) | ~24 hours | Stable | [11] |
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used for metoprolol analysis.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for removing proteins from plasma samples.
Materials:
-
Plasma sample containing metoprolol
-
Acetonitrile (B52724) (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm)
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains metoprolol, and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective method that can provide a cleaner extract compared to PPT.
Materials:
-
Plasma sample containing metoprolol
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Glass centrifuge tubes
Procedure:
-
Pipette 500 µL of the plasma sample into a glass centrifuge tube.
-
Add 50 µL of an internal standard solution (if used).
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers high selectivity and can effectively concentrate the analyte, leading to improved sensitivity.
Materials:
-
Plasma sample containing metoprolol
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for equilibration)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-treat sample: Acidify 1 mL of plasma with 100 µL of 1M HCl. Vortex and centrifuge to pellet any precipitate.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate the SPE cartridge: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Load the sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove interfering substances.
-
Elute metoprolol: Elute metoprolol from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Metoprolol Degradation Pathways
The following diagram illustrates the potential degradation pathways of metoprolol under various stress conditions.
Caption: Potential degradation pathways of metoprolol.
General Workflow for Metoprolol Sample Preparation
This diagram outlines a general workflow for preparing biological samples for metoprolol analysis, incorporating key stability considerations.
Caption: General workflow for metoprolol sample preparation.
Logical Relationship of Stability Factors
This diagram illustrates the interplay of key factors that can influence metoprolol stability during sample preparation.
Caption: Interplay of factors affecting metoprolol stability.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. chemmethod.com [chemmethod.com]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eijppr.com [eijppr.com]
- 12. Antioxidant properties of carvedilol and metoprolol in heart failure: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Confounding Factors in Metoprolol Epidemiological Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in epidemiological studies of metoprolol (B1676517). Our goal is to offer practical guidance on identifying and addressing confounding factors to enhance the validity and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors in observational studies of metoprolol?
A1: In observational studies of metoprolol, confounding is a major concern as treatment assignment is not randomized.[1] The most critical confounders often relate to the underlying reasons for prescribing metoprolol, a phenomenon known as "confounding by indication."[2] Key confounders to consider vary by the specific indication for metoprolol:
-
For Heart Failure (HFrEF): Patients prescribed metoprolol, particularly when compared to other beta-blockers like carvedilol (B1668590), may differ in baseline characteristics. Important confounders include age, sex, race, comorbidities (e.g., type 2 diabetes, atrial fibrillation, hypertension, chronic kidney disease), baseline heart rate, blood pressure, ejection fraction, and concomitant medications such as mineralocorticoid receptor antagonists and loop diuretics.[3][4] The severity of heart failure, often categorized by the New York Heart Association (NYHA) classification, is also a significant confounder.[3]
-
For Hypertension: When comparing metoprolol to other antihypertensives, confounding factors can include the severity and duration of hypertension, baseline systolic and diastolic blood pressure, age, gender, history of cardiovascular events, and the presence of comorbidities like lipid disorders and diabetes.[5]
-
Post-Myocardial Infarction (MI): In studies evaluating metoprolol's effectiveness after a heart attack, key confounders include the severity of the MI, left ventricular ejection fraction post-MI, age, and the presence of other cardiovascular risk factors.[6]
Q2: What is "confounding by indication" and how does it specifically affect metoprolol studies?
A2: Confounding by indication occurs when the clinical reason for prescribing a medication is also associated with the outcome of interest.[2] This creates a bias where the observed association between the drug and the outcome may be due to the underlying condition rather than the drug itself.
In metoprolol studies, this is a primary challenge. For instance, in a comparison of metoprolol and carvedilol for heart failure, physicians might preferentially prescribe one drug over the other based on patient characteristics that are themselves linked to mortality. A patient with more severe heart failure might be prescribed a specific beta-blocker, and their subsequent higher mortality could be wrongly attributed to the drug rather than the severity of their disease.[3] Similarly, in hypertension studies, patients with certain comorbidities might be more likely to receive metoprolol, and these comorbidities could independently influence the risk of cardiovascular events.[5]
Q3: What is "channeling bias" and how might it apply to studies of different metoprolol formulations?
A3: Channeling bias is a form of confounding where drugs with similar indications are prescribed to patient groups with different baseline prognoses. This can be particularly relevant when comparing different formulations of the same drug, such as metoprolol succinate (B1194679) (extended-release) and metoprolol tartrate (immediate-release). For example, a physician might preferentially prescribe the once-daily metoprolol succinate to patients they perceive as being less adherent to medication, a characteristic that could also be associated with poorer health outcomes. This could create a spurious association between the formulation and the outcome.
Troubleshooting Guides
Issue: I am observing a significant difference in outcomes between my metoprolol and control groups, but I suspect it's due to confounding.
Troubleshooting Steps:
-
Identify Potential Confounders: Systematically list all potential confounding variables based on clinical knowledge and a review of the literature for the specific indication you are studying (see FAQ 1).
-
Quantify Baseline Differences: Create a table to compare the baseline characteristics of your treatment (metoprolol) and control/comparator groups. Use standardized differences to quantify the magnitude of the imbalance for each covariate. A standardized difference of >0.1 is generally considered a meaningful imbalance.
-
Apply a Confounding Control Method: Choose an appropriate statistical method to adjust for the identified confounders. Common methods include:
-
Propensity Score Matching (PSM): This involves calculating the probability (propensity score) of receiving metoprolol for each patient based on their baseline characteristics and then matching patients in the metoprolol group with patients in the comparator group who have a similar propensity score.[7][8]
-
Instrumental Variable (IV) Analysis: This method can be used to address both measured and unmeasured confounding by using a variable (the instrument) that is associated with treatment choice but not directly with the outcome.[9][10]
-
Active Comparator, New-User Design: This study design minimizes confounding by comparing new users of metoprolol to new users of a clinically relevant alternative treatment for the same indication.[11][12]
-
-
Assess Post-Adjustment Balance: After applying your chosen method, re-assess the balance of baseline characteristics between the groups. In PSM, for example, the standardized differences for most covariates should be substantially reduced.[13]
-
Perform Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of your findings to potential unmeasured confounding.
Data Presentation: Summarized Quantitative Data
Table 1: Example of Baseline Patient Characteristics Before and After Propensity Score Matching in a Hypothetical Study of Carvedilol vs. Metoprolol Succinate for Heart Failure with Reduced Ejection Fraction (HFrEF)
| Characteristic | Before Matching | After Matching |
| Carvedilol (n=10,000) | Metoprolol (n=15,000) | |
| Age (years), mean (SD) | 65 (10) | 68 (12) |
| Male, n (%) | 7,500 (75) | 10,500 (70) |
| Type 2 Diabetes, n (%) | 3,000 (30) | 5,250 (35) |
| Atrial Fibrillation, n (%) | 2,000 (20) | 5,250 (35) |
| eGFR < 60, n (%) | 2,500 (25) | 4,500 (30) |
| LVEF (%), mean (SD) | 30 (8) | 32 (9) |
| Concomitant ACEi/ARB, n (%) | 8,500 (85) | 12,000 (80) |
This table is a hypothetical example based on typical findings in observational studies and is for illustrative purposes.
Experimental Protocols
Protocol 1: Propensity Score Matching (PSM)
Objective: To balance observed baseline covariates between treatment and comparator groups to reduce confounding.[5]
Methodology:
-
Variable Selection: Identify all clinically relevant baseline covariates that may be associated with both treatment selection (metoprolol vs. comparator) and the outcome.
-
Propensity Score Estimation:
-
Fit a logistic regression model where the dependent variable is the treatment assignment (1 for metoprolol, 0 for comparator).
-
The independent variables are the selected baseline covariates.
-
The predicted probability from this model for each patient is their propensity score.
-
-
Matching Algorithm:
-
Choose a matching algorithm. Common choices include:
-
Nearest Neighbor Matching: Each patient in the metoprolol group is matched with one or more patients in the comparator group with the closest propensity score.[14]
-
Caliper Matching: A variation of nearest neighbor matching where a maximum allowable difference in propensity scores (the caliper) is set for a match to be accepted. A caliper width of 0.2 of the standard deviation of the logit of the propensity score is often recommended.[5][14]
-
-
-
Assessing Balance:
-
After matching, compare the distribution of the baseline covariates between the matched metoprolol and comparator groups.
-
Calculate standardized differences for all covariates. A substantial reduction in these differences indicates successful balancing.[13]
-
-
Outcome Analysis:
-
Perform the outcome analysis on the matched cohort.
-
Use statistical methods appropriate for matched data (e.g., conditional logistic regression, stratified Cox proportional hazards models).[14]
-
Protocol 2: Instrumental Variable (IV) Analysis
Objective: To estimate the causal effect of a treatment in the presence of unmeasured confounding.
Methodology:
-
Identify a Valid Instrument: An instrumental variable must satisfy three key assumptions:
-
It is strongly associated with the treatment (metoprolol) assignment.
-
It is not associated with the outcome through any pathway other than through the treatment.
-
It is not associated with any unmeasured confounders of the treatment-outcome relationship.
-
Example Instrument: Physician prescribing preference or regional variation in prescribing patterns.
-
-
Two-Stage Least Squares (2SLS) Regression:
-
First Stage: Regress the treatment variable (metoprolol use) on the instrumental variable and any other measured covariates. This stage predicts the probability of receiving metoprolol based on the instrument.
-
Second Stage: Regress the outcome variable on the predicted treatment variable from the first stage and the other measured covariates. The coefficient for the predicted treatment variable is the instrumental variable estimate of the treatment effect.[9][10]
-
-
Assess Instrument Validity:
-
Strength: The F-statistic from the first-stage regression is used to assess the strength of the instrument. An F-statistic less than 10 is often considered indicative of a weak instrument, which can lead to biased estimates.
-
Validity: While the core assumptions of an IV are untestable, researchers can provide evidence to support their plausibility. For example, one can examine the association between the instrument and measured baseline covariates; a lack of association provides some support for the assumption that the instrument is not associated with unmeasured confounders.
-
Protocol 3: Active Comparator, New-User Design
Objective: To minimize confounding by indication by comparing new initiators of therapeutically equivalent drugs.[11]
Methodology:
-
Define New Users: Identify patients who are newly initiated on metoprolol (the index drug) or an active comparator. A "washout period" prior to the initiation date is used to ensure that patients are truly new users.
-
Select an Active Comparator: The active comparator should be a clinically reasonable alternative to metoprolol for the same indication. For example, when studying metoprolol for heart failure, carvedilol or bisoprolol (B1195378) would be appropriate active comparators.[11]
-
Define Cohort Entry and Follow-up: The date of the first prescription for either the index or comparator drug defines the start of follow-up (time zero). Patients are then followed over time to assess the outcome of interest.
-
Covariate Measurement: All baseline covariates are measured in a defined period before the start of treatment.
-
Statistical Analysis:
-
Use survival analysis methods (e.g., Cox proportional hazards models) to compare the risk of the outcome between the metoprolol and active comparator groups.
-
Adjust for any remaining imbalances in baseline covariates using multivariable regression or propensity score methods.
-
Mandatory Visualizations
References
- 1. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Carvedilol Versus Metoprolol Initiation and 1-Year Mortality Among Individuals Receiving Maintenance Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. A Tutorial and Case Study in Propensity Score Analysis: An Application to Estimating the Effect of In-Hospital Smoking Cessation Counseling on Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Metoprolol versus Carvedilol After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. builtin.com [builtin.com]
- 9. statisticssolutions.com [statisticssolutions.com]
- 10. Julius AI | AI for Data Analysis | Two-Stage Least Squares (2SLS) Regression Analysis [julius.ai]
- 11. The active comparator, new user study design in pharmacoepidemiology: historical foundations and contemporary application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacoepi.unc.edu [pharmacoepi.unc.edu]
- 13. ahajournals.org [ahajournals.org]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
Validation & Comparative
A Comparative Analysis of Metoprolol and Carvedilol in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heart failure therapeutics, beta-blockers stand as a cornerstone of evidence-based treatment. Among them, metoprolol (B1676517) and carvedilol (B1668590) have been subjects of extensive research, demonstrating significant efficacy in improving clinical outcomes. This guide provides an objective comparison of their performance, supported by data from pivotal clinical trials and an examination of their distinct pharmacological mechanisms.
Comparative Efficacy: A Quantitative Overview
The following tables summarize key findings from major clinical trials and meta-analyses comparing the efficacy of metoprolol and carvedilol in patients with heart failure.
Table 1: All-Cause Mortality
| Study/Meta-Analysis | Drug(s) Compared | Number of Patients | Follow-up Duration | Key Finding on All-Cause Mortality |
| COMET (Carvedilol or Metoprolol European Trial) [1] | Carvedilol vs. Metoprolol Tartrate | 3,029 | Mean 58 months | 17% reduction in risk of death with carvedilol (HR 0.83, 95% CI 0.74-0.93, p=0.0017).[1][2] |
| Meta-analysis (2015) [3] | Carvedilol vs. Metoprolol (Tartrate and Succinate) | 100,868 | Mean 36.4 months | Carvedilol showed reduced mortality vs. metoprolol tartrate; no significant difference vs. metoprolol succinate (B1194679).[3][4] |
| Retrospective Study (VA Database) [5] | Carvedilol vs. Metoprolol Succinate | 87,882 | Up to 6 years | Carvedilol was associated with improved survival compared to metoprolol succinate (Adjusted HR 1.069 for metoprolol, p<0.001).[5] |
Table 2: Hospitalization for Heart Failure
| Study/Meta-Analysis | Drug(s) Compared | Number of Patients | Follow-up Duration | Key Finding on Hospitalization |
| COMET [6] | Carvedilol vs. Metoprolol Tartrate | 3,029 | Mean 58 months | No significant difference in the composite endpoint of all-cause mortality or all-cause admission.[6] |
| Meta-analysis (2015) [3] | Carvedilol vs. Metoprolol Succinate | 100,868 | Mean 36.4 months | No significant difference in hospitalizations between carvedilol and metoprolol succinate.[3][4] |
| Retrospective Study (U.S. Database) [7] | Carvedilol vs. Metoprolol Tartrate | 1,774 | Mean 11 months | Carvedilol was associated with a reduced risk of all-cause hospitalization (HR 0.77, 95% CI 0.67-0.90).[7] |
Table 3: Left Ventricular Ejection Fraction (LVEF) Improvement
| Study/Meta-Analysis | Drug(s) Compared | Number of Patients | Treatment Duration | Key Finding on LVEF |
| Meta-analysis [8] | Carvedilol vs. Metoprolol | 2,184 | Mean 8.3 months | Carvedilol produced a greater increase in LVEF compared to metoprolol in both placebo-controlled and active-controlled trials.[8] |
| Direct Comparison Trial [9] | Carvedilol vs. Metoprolol | 51 | 12 weeks | Both drugs significantly improved LVEF with no significant difference between them.[9] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal trials is crucial for interpreting their findings.
COMET (Carvedilol or Metoprolol European Trial)
-
Objective: To compare the effects of carvedilol and metoprolol tartrate on mortality and morbidity in patients with chronic heart failure.[10]
-
Patient Population: 3,029 patients with symptomatic (NYHA class II-IV) chronic heart failure, an ejection fraction of less than 35%, and a previous cardiovascular-related hospitalization.[1][11]
-
Inclusion Criteria: Stable diuretic and ACE inhibitor treatment for at least two and four weeks, respectively.[10]
-
Exclusion Criteria: Recent major cardiovascular events (e.g., stroke, myocardial infarction), significant untreated valve disease, or contraindications to beta-blockers.[10]
-
Dosing Regimen: Patients were randomized to receive either carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[11]
-
Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospitalization.[10]
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure)
-
Objective: To evaluate the effect of extended-release metoprolol succinate on survival in patients with chronic heart failure.
-
Patient Population: 3,991 patients with symptomatic (NYHA class II-IV) heart failure and a left ventricular ejection fraction of 0.40 or less.[12]
-
Inclusion Criteria: Age between 40 and 80 years and on optimal standard therapy for at least two weeks.[12]
-
Dosing Regimen: Patients received metoprolol CR/XL or placebo, with a starting dose of 12.5 or 25 mg once daily, titrated up every two weeks to a target dose of 200 mg once daily or the highest tolerated dose.[12][13]
-
Primary Endpoints: Total mortality and the combined endpoint of total mortality or all-cause hospitalizations.[12]
Signaling Pathways and Mechanisms of Action
The differing clinical effects of metoprolol and carvedilol can be attributed to their distinct interactions with adrenergic receptors and their downstream signaling cascades.
Metoprolol: Selective β1-Adrenergic Blockade
Metoprolol is a cardioselective beta-blocker, primarily targeting β1-adrenergic receptors in the heart.[14] This selectivity is thought to minimize the risk of bronchospasm, a concern with non-selective beta-blockers in patients with respiratory conditions.[15] By blocking β1 receptors, metoprolol reduces the effects of catecholamines, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[14] In heart failure, chronic sympathetic activation leads to downregulation of β1-receptors and increased levels of inhibitory G-proteins (Giα).[16] Treatment with metoprolol has been shown to partially reverse this by increasing β1-receptor density and decreasing Giα levels, thereby improving the heart's response to adrenergic stimulation.[16]
Carvedilol: Multi-Receptor Blockade and Biased Agonism
Carvedilol exhibits a broader pharmacological profile, acting as a non-selective antagonist at β1 and β2-adrenergic receptors, as well as an antagonist at α1-adrenergic receptors.[17] The α1-blockade contributes to its vasodilatory effects, reducing systemic vascular resistance.[17]
A unique characteristic of carvedilol is its "biased agonism."[18] While it blocks the traditional Gs-protein-mediated signaling of β-receptors, it can simultaneously stimulate β-arrestin-mediated pathways.[18] This biased signaling is hypothesized to contribute to its particular efficacy in heart failure by promoting cardioprotective pathways independent of G-protein activation.[18] Recent research also suggests that carvedilol can promote a β1-adrenergic receptor-Gi-PI3K-Akt-nitric oxide synthase 3 (NOS3) cascade, leading to increased cardiac contractility with minimal impact on calcium transients.[19]
Experimental Workflow: A Typical Head-to-Head Clinical Trial
The design of a clinical trial comparing two active treatments requires careful consideration to ensure valid and reliable results.
Conclusion
Both metoprolol (specifically the succinate formulation) and carvedilol are effective in the management of heart failure with reduced ejection fraction. The COMET trial suggested a mortality benefit of carvedilol over metoprolol tartrate, a finding that has sparked considerable debate, particularly regarding the formulation and dosage of metoprolol used.[1][2] Subsequent meta-analyses and observational studies have yielded mixed results when comparing carvedilol to metoprolol succinate, with some suggesting a slight advantage for carvedilol in certain patient populations, while others find no significant difference in mortality.[3][4][5]
Carvedilol's broader receptor blockade and unique biased agonism may offer theoretical advantages, potentially contributing to its favorable effects on LVEF and, in some studies, survival.[8][18] However, the clinical significance of these pharmacological differences remains an area of active investigation. The choice between these two agents may be influenced by patient-specific factors, such as comorbidities (e.g., respiratory conditions, where metoprolol's cardioselectivity may be preferred) and individual tolerance.[15] Further research, including well-designed head-to-head trials with metoprolol succinate, is warranted to definitively establish the comparative efficacy of these two important heart failure therapies.
References
- 1. Carvedilol Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Adrenergic signaling in heart failure and cardiovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The COMET (Comparison of Operative versus Monitoring and Endocrine Therapy) trial: a phase III randomised controlled clinical trial for low-risk ductal carcinoma in situ (DCIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights in Cardiac β-Adrenergic Signaling During Heart Failure and Aging [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beta-blockade in heart failure: a comparison of carvedilol with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 11. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Characterization of the electrophysiological effects of metoprolol on isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of metoprolol on myocardial beta-adrenoceptors and Gi alpha-proteins in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adrenergic Receptor Signaling in Heart Failure | Thoracic Key [thoracickey.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of Metoprolol Post-Myocardial Infarction: A Comparative Guide
Introduction
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, has been a cornerstone in the management of patients following an acute myocardial infarction (MI) for decades. Its primary therapeutic action involves reducing myocardial oxygen demand by decreasing heart rate, blood pressure, and cardiac contractility.[1][2] However, recent research has unveiled unique mechanisms of action that extend beyond simple hemodynamic effects, particularly concerning the mitigation of reperfusion injury.[3][4]
This guide provides a comprehensive comparison of metoprolol's performance against other therapeutic alternatives, supported by key experimental data from clinical and preclinical studies. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and visual summaries of complex biological pathways and experimental workflows to aid in the validation and further exploration of cardioprotective agents.
Clinical Efficacy: A Review of Landmark Trials
The clinical utility of metoprolol in the post-MI setting has been established through numerous large-scale clinical trials. Early studies in the pre-reperfusion era demonstrated significant mortality benefits. More contemporary trials have focused on refining its use, particularly concerning the timing of administration and patient selection. The METOCARD-CNIC trial, for instance, highlighted the critical importance of early intravenous administration before reperfusion to reduce infarct size and improve long-term left ventricular ejection fraction (LVEF).[5][6] Conversely, the recent REDUCE-AMI trial questioned the benefit of long-term beta-blocker therapy in post-MI patients with preserved LVEF (≥50%), finding no significant reduction in the composite endpoint of all-cause mortality or new MI.[7][8]
Table 1: Summary of Key Clinical Trials on Metoprolol in Acute Myocardial Infarction
| Trial/Study | Patient Population | Intervention | Comparator | Key Outcomes | Citation(s) |
| Göteborg Metoprolol Trial | Patients with suspected or definite acute MI | Intravenous metoprolol followed by oral therapy | Placebo | 36% reduction in 3-month mortality. | [1] |
| COMMIT | 45,852 patients with acute MI (within 24h) | Early intravenous metoprolol followed by oral therapy | Placebo | Reduced risks of reinfarction and ventricular fibrillation; increased risk of cardiogenic shock. | |
| METOCARD-CNIC | Patients with anterior ST-segment elevation MI (STEMI) undergoing primary PCI | Intravenous metoprolol prior to reperfusion | No pre-reperfusion metoprolol (oral post-PCI) | Reduced infarct size, reduced microvascular obstruction, and improved long-term LVEF. | [5][6][9] |
| REDUCE-AMI | 5,020 post-MI patients with preserved LVEF (≥50%) | Long-term metoprolol or bisoprolol | No beta-blocker | No significant difference in the composite of all-cause death or new MI (7.9% vs. 8.3%). | [8][10] |
Comparative Analysis: Metoprolol vs. Other Beta-Blockers
While beta-blockers as a class are recommended post-MI, the choice between agents is often debated. The most robust comparative data exists for metoprolol versus carvedilol (B1668590). A large registry study found that while overall survival after acute MI was similar for patients treated with either drug, carvedilol may be superior in the specific subgroup of patients with a left ventricular ejection fraction (LVEF) of ≤40%.[11][12][13]
Preclinical studies have also shown that the cardioprotective effects of metoprolol, specifically its ability to reduce neutrophil infiltration, are not a class effect and are not observed with other beta-blockers like atenolol (B1665814) or propranolol.[3][4]
Table 2: Metoprolol vs. Carvedilol Post-MI (OBTAIN Registry Data)
| Endpoint | Metoprolol Group | Carvedilol Group | Adjusted Hazard Ratio (HR) | P-value | Citation(s) |
| Overall 3-Year Survival | 88.2% | 83.5% | 1.073 | 0.43 | [11][12][14] |
| Survival in LVEF ≤40% | Worse Survival | Superior Survival | 1.281 (Metoprolol vs. Carvedilol) | 0.03 | [11][12][14] |
| Survival in LVEF >40% | No Difference | No Difference | N/A | N/A | [11][12] |
Mechanisms of Cardioprotection
Metoprolol's cardioprotective effects are multifactorial. The primary, well-understood mechanism is its selective blockade of β1-adrenergic receptors in the heart, leading to reduced heart rate, contractility, and blood pressure, which collectively decrease myocardial oxygen consumption.[1]
A more recently discovered and unique mechanism is its direct anti-inflammatory action. Metoprolol has been shown to inhibit the hyperactivation and migration of neutrophils into the infarcted tissue.[4] This effect, which is not shared by other beta-blockers, reduces reperfusion injury, myocardial apoptosis, and neutrophil extracellular trap (NET) formation, thereby preserving myocardial tissue.[3][15] This action is mediated by a unique conformational change in the β1-adrenergic receptor upon metoprolol binding, a phenomenon known as biased agonism.[4]
Figure 1: Dual cardioprotective signaling pathways of metoprolol.
Preclinical Validation & Experimental Protocols
Animal models are crucial for elucidating mechanisms and testing novel cardioprotective strategies. The most common model for MI is the permanent ligation of the left anterior descending (LAD) coronary artery in rodents or larger animals like pigs.[15][16] Preclinical studies in these models were the first to demonstrate that the timing of metoprolol administration is critical, with pre-reperfusion treatment yielding significantly more salvaged myocardium than post-reperfusion treatment.[15]
Key Experimental Protocol: LAD Ligation and Metoprolol Administration in Rats
This protocol describes a standard procedure for inducing MI and evaluating the cardioprotective effects of metoprolol in a rat model.[16]
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Intubate the rat and connect it to a rodent ventilator.
-
Monitor vital signs, including ECG and body temperature, throughout the procedure.
-
-
Surgical Procedure (Thoracotomy and LAD Ligation):
-
Make a transverse incision on the chest and separate the pectoral muscles to expose the ribs.
-
Perform a thoracotomy by making an incision in the intercostal space between the fourth and fifth ribs to expose the heart.
-
Carefully retract the pericardium to visualize the LAD artery.
-
Pass a 6-0 silk suture underneath the LAD artery.
-
Tightly tie the suture to permanently occlude the artery. Successful ligation is confirmed by blanching of the distal myocardium and ST-segment elevation on the ECG.
-
Close the chest and skin incisions in layers.
-
-
Drug Administration:
-
Intravenous (IV) Group: Dissolve metoprolol tartrate in sterile saline. Administer as a bolus injection (e.g., 2.5 mg/kg) via the tail vein 30 minutes after LAD ligation.[17]
-
Oral Gavage Group: Prepare a metoprolol solution (e.g., 50 mg/kg daily) and administer carefully using a gavage needle.[16]
-
Control Group: Administer an equivalent volume of sterile saline vehicle.
-
-
Post-operative Care and Endpoint Analysis:
-
Gradually wean the animal from the ventilator and provide analgesics as required.
-
At a predetermined time point (e.g., 24 hours or 4 weeks), perform endpoint analysis.
-
Echocardiography: Anesthetize the animal and acquire M-mode and B-mode images to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess cardiac function.[16]
-
Histology: Euthanize the animal, excise the heart, and perform staining (e.g., TTC staining) to quantify infarct size.
-
Figure 2: Preclinical workflow for validating cardioprotective agents.
Logical Framework for Metoprolol Use Post-MI
The evidence suggests a stratified approach to using metoprolol after a myocardial infarction. The decision-making process should consider two critical factors: the timing of reperfusion therapy and the patient's left ventricular ejection fraction. Early intravenous administration is crucial for patients undergoing primary percutaneous coronary intervention (PCI) to maximize myocardial salvage. For long-term therapy, the benefit is most clearly established in patients with reduced LVEF, while its utility in those with preserved LVEF is currently debated.
Figure 3: Decision logic for metoprolol administration post-MI.
Conclusion
Metoprolol remains a vital agent in the post-myocardial infarction therapeutic armamentarium. Its cardioprotective effects are well-documented, stemming from both its classic β1-adrenergic blockade that reduces myocardial oxygen demand and a unique, non-class-dependent anti-inflammatory mechanism that mitigates reperfusion injury. Clinical evidence strongly supports the use of early intravenous metoprolol in STEMI patients undergoing reperfusion to reduce infarct size. For long-term secondary prevention, its benefit is most pronounced in patients with reduced left ventricular function. In this subgroup, while metoprolol is effective, alternatives like carvedilol may offer superior outcomes and should be considered. The utility of routine long-term beta-blocker therapy in post-MI patients with preserved ejection fraction remains an area of active investigation. This guide provides the foundational data and experimental frameworks necessary for researchers to further validate and refine the use of metoprolol and develop novel cardioprotective therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Effects of Metoprolol on Periprocedural Myocardial Infarction After Percutaneous Coronary Intervention (Type 4a MI): An Inverse Probability of Treatment Weighting Analysis [frontiersin.org]
- 3. Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications [mdpi.com]
- 4. CNIC [cnic.es]
- 5. ahajournals.org [ahajournals.org]
- 6. Study design for the "effect of METOprolol in CARDioproteCtioN during an acute myocardial InfarCtion" (METOCARD-CNIC): a randomized, controlled parallel-group, observer-blinded clinical trial of early pre-reperfusion metoprolol administration in ST-segment elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Blockers after Myocardial Infarction and Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 4 beta-blocker trial does not meet primary endpoint in post-MI patients with preserved LVEF - - PACE-CME [pace-cme.org]
- 9. Metoprolol May Minimize Damage from Heart Attack - myCME [cme30.eu]
- 10. acpjournals.org [acpjournals.org]
- 11. Comparison of Metoprolol versus Carvedilol After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Metoprolol Versus Carvedilol After Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news.med.miami.edu [news.med.miami.edu]
- 14. uspharmacist.com [uspharmacist.com]
- 15. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle of Beta-Blockers: Metoprolol Succinate vs. Metoprolol Tartrate In Vivo
An objective comparison of the in vivo performance of metoprolol (B1676517) succinate (B1194679) and metoprolol tartrate, supported by experimental data, for researchers, scientists, and drug development professionals.
Metoprolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. It is available in two commonly prescribed salt forms: succinate and tartrate. While both contain the same active moiety, their distinct pharmacokinetic and pharmacodynamic profiles, owing to their different formulations, lead to significant differences in their clinical applications and outcomes. This guide provides a comprehensive in vivo comparison of metoprolol succinate and metoprolol tartrate, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation.
Data Presentation: A Quantitative Comparison
The fundamental differences between metoprolol succinate and metoprolol tartrate are rooted in their release mechanisms. Metoprolol succinate is an extended-release formulation, designed for once-daily administration, while metoprolol tartrate is an immediate-release formulation, typically requiring multiple doses per day.[1][2] This variation in formulation directly impacts their pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Profile
| Parameter | Metoprolol Succinate (Extended-Release) | Metoprolol Tartrate (Immediate-Release) | Reference |
| Half-life | 3-7 hours | 3-4 hours | [3] |
| Bioavailability | ~40% | ~50% | [3] |
| Time to Peak Concentration (Tmax) | Slower, leading to sustained plasma levels | Rapid, 1-2 hours | [4] |
| Plasma Concentration Fluctuation | Lower, provides a smoother degree of β1-blockade | Higher peaks and troughs | [4][5] |
| Dosing Frequency | Once daily | Twice to three times daily | [1][3] |
Pharmacodynamic Profile & Clinical Outcomes
| Parameter | Metoprolol Succinate (Extended-Release) | Metoprolol Tartrate (Immediate-Release) | Reference |
| Heart Rate Control | More consistent 24-hour control | Greater fluctuations, especially at the end of the dosing interval | [4][6] |
| Blood Pressure Control | Superior, especially in early morning | Less consistent 24-hour control | [6][7] |
| FDA-Approved Indications | Hypertension, Angina Pectoris, Heart Failure | Hypertension, Angina Pectoris, Myocardial Infarction | [3][8] |
| Mortality Benefit in Heart Failure (HFrEF) | Proven (MERIT-HF trial showed a 34% reduction in all-cause mortality) | Not proven to the same extent; inferior to carvedilol (B1668590) in the COMET trial | [3][9][10] |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of metoprolol succinate and tartrate.
Pharmacokinetic Studies
Objective: To determine and compare the pharmacokinetic profiles of metoprolol succinate and metoprolol tartrate in vivo.
Methodology:
-
Study Design: A randomized, crossover study in healthy volunteers is a common design.[11] Participants receive a single oral dose of either metoprolol succinate or metoprolol tartrate, followed by a washout period before receiving the other formulation.
-
Dosing: Standardized oral doses of each formulation are administered (e.g., 100 mg).[11]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[12]
-
Plasma Analysis: Plasma concentrations of metoprolol are quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[13] The lower limit of quantification is crucial for accurately determining trough concentrations.[13]
-
Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.[11]
Pharmacodynamic Studies (Heart Rate and Blood Pressure)
Objective: To assess and compare the effects of metoprolol succinate and metoprolol tartrate on heart rate and blood pressure.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is often employed.[9]
-
Patient Population: Patients with the target condition (e.g., hypertension, heart failure) are recruited.[3][6]
-
Treatment: Patients are randomized to receive either metoprolol succinate, metoprolol tartrate, or a placebo over a specified treatment period. Doses are often titrated to a target or maximally tolerated dose.[3][5]
-
Data Collection:
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is used to assess the effects on blood pressure throughout the dosing interval, including the critical early morning period.[10]
-
Holter Monitoring: 24-hour Holter monitoring is utilized to evaluate the impact on heart rate and heart rate variability.[10]
-
Exercise Treadmill Testing: To assess the degree of beta-blockade during physical activity, exercise treadmill tests are performed at specific time points after drug administration.[10]
-
-
Data Analysis: Changes in systolic and diastolic blood pressure, mean heart rate, and exercise-induced tachycardia are compared between the treatment groups.
Mandatory Visualizations
Signaling Pathway of β1-Adrenergic Receptor Blockade by Metoprolol
Caption: Signaling pathway of β1-adrenergic receptor blockade by metoprolol.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a crossover pharmacokinetic study of metoprolol formulations.
References
- 1. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 2. COMET TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 3. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 6. Rationale and design of the carvedilol or metoprolol European trial in patients with chronic heart failure: COMET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. ahajournals.org [ahajournals.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. fda.gov [fda.gov]
cross-validation of different analytical methods for metoprolol quantification
A Comparative Guide to Analytical Methods for Metoprolol (B1676517) Quantification
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a widely prescribed beta-blocker for the management of cardiovascular diseases, necessitates accurate and reliable quantification in both pharmaceutical formulations and biological matrices. The choice of analytical method is critical for ensuring drug quality, performing pharmacokinetic studies, and conducting therapeutic drug monitoring. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques for metoprolol quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We present a comparative summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Data
The selection of an analytical method is often guided by its performance metrics. The following table summarizes the key validation parameters for the quantification of metoprolol using UV-Visible Spectrophotometry, HPLC-UV, and LC-MS/MS, compiled from various validated methods.[1][2][3][4][5]
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measurement of light absorbance by the analyte. | Separation based on partitioning between a stationary and a mobile phase, followed by UV detection. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Linearity Range | 2-16 µg/mL[4], 2-10 µg/mL[3], 5-30 µg/mL[6] | 10-120 µg/mL[1], 10-50 µg/mL[3], 5-15 µg/mL[5] | 0.025-17.467 ng/mL[7], 5-1000 ng/L[8] |
| Correlation Coefficient (r²) | > 0.998[2][3] | > 0.999[1][3] | ≥ 0.9956[7] |
| Accuracy (% Recovery) | 98.66% - 101.25%[1] | 98.50% - 101.16%[1], 98.00% - 102.72% | Within 15% of nominal values[9] |
| Precision (% RSD) | < 2%[1] | < 2%[1][5] | < 15%[8][9] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1], 0.0667 µg/mL[10] | ~0.1 µg/mL[1], 0.02 µg/mL, 0.142 µg/mL[5] | 0.042 ng/L[8] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[1], 0.2021 µg/mL[10] | ~0.3 µg/mL[1], 0.09 µg/mL, 0.429 µg/mL[5] | 5.0 ng/mL[11], 20 ng/mL[12] |
| Specificity/Selectivity | Prone to interference from excipients or other APIs that absorb at the same wavelength.[1] | High; capable of separating metoprolol from impurities and other APIs.[1] | Very high; highly selective due to mass-based detection, suitable for complex matrices like plasma.[13][14] |
| Analysis Time | Rapid (minutes per sample).[1] | Longer (typically 5-15 minutes per sample).[1] | Rapid (typically within 5 minutes per sample).[9][14] |
| Cost & Complexity | Lower cost, simpler instrumentation.[1][2] | Higher cost, more complex instrumentation and operation.[1] | Highest cost, most complex instrumentation and operation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.
UV-Visible Spectrophotometry
This method is often employed for the routine quality control of bulk drug and simple pharmaceutical formulations due to its simplicity and cost-effectiveness.[2]
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cuvettes.[15]
-
Solvent: Methanol (B129727) is commonly used as a solvent.[2]
-
Preparation of Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of pure metoprolol succinate (B1194679) and dissolve it in a 50 mL volumetric flask with methanol.[2]
-
Preparation of Working Standard Solution (100 ppm): Prepare a working standard of 100 ppm from the stock solution using distilled water.[2]
-
Determination of λmax: Scan the working standard solution (e.g., 10 µg/mL) in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For metoprolol, this is typically around 222-224 nm or 280 nm depending on the solvent and form of the drug.[2][3][4]
-
Calibration Curve: Prepare a series of standard solutions at different concentrations (e.g., 50 ppm to 250 ppm) from the working standard solution. Measure the absorbance of each solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[2]
-
Sample Preparation: For tablets, weigh and powder 20 tablets to determine the average weight. Take an amount of powder equivalent to a known amount of metoprolol and dissolve it in the solvent. Sonicate to ensure complete dissolution, dilute to a known volume, and filter.[1]
-
Quantification: Measure the absorbance of the sample solution and determine the concentration of metoprolol from the calibration curve.[2]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers greater selectivity and is suitable for the analysis of metoprolol in the presence of other active ingredients or degradation products.[1]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.[1][3]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a buffer of acetonitrile, orthophosphoric acid, and water (pH 3.0)[3], or methanol and 0.1% orthophosphoric acid in water (60:40 v/v)[5].
-
Flow Rate: A typical flow rate is 1.0 mL/min or 2.0 mL/min.[3][5]
-
Detection Wavelength: Detection is commonly performed at 222 nm or 224 nm.[3][5]
-
Preparation of Standard Stock Solution: Prepare a stock solution of metoprolol reference standard in the mobile phase (e.g., 100 µg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-50 µg/mL).[3]
-
Sample Preparation: Prepare the sample as described for the UV method, using the mobile phase as the diluent. The final solution should be filtered through a 0.45 µm membrane filter before injection.[1]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of metoprolol in the sample is determined by comparing the peak area of the sample to the peak areas of the standards from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical studies, such as determining metoprolol concentrations in human plasma.[9][13]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Chromatographic Column: A C8 or C18 column is commonly used for separation.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution containing a modifier like formic acid.[9][13]
-
Sample Preparation (for plasma): This typically involves a more complex procedure to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Methanol is added to the plasma sample to precipitate proteins.[14]
-
Liquid-Liquid Extraction (LLE): The plasma sample is extracted with an organic solvent such as a mixture of diethylether and dichloromethane.[9]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to isolate the analyte.
-
-
Internal Standard: A deuterated analog of metoprolol (e.g., metoprolol-d7) is often used as an internal standard to improve accuracy and precision.[9]
-
Mass Spectrometry Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for metoprolol and the internal standard are monitored for quantification.[8][9]
-
Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of metoprolol and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of metoprolol in unknown samples is then determined from this calibration curve.
Visualizations
To better illustrate the processes involved, the following diagrams outline the general workflows for analytical method validation and a comparison of the key performance characteristics.
Caption: General workflow for analytical method validation.
Caption: Comparison of key features of analytical methods.
Conclusion
The choice of an analytical method for metoprolol quantification is highly dependent on the specific application.
-
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine quality control of pure drug substance and simple dosage forms where interference from excipients is minimal.[2]
-
High-Performance Liquid Chromatography (HPLC-UV) offers a good balance of selectivity, sensitivity, and cost. It is the method of choice for quality control of more complex formulations and for stability studies where separation from degradation products is necessary.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it indispensable for the quantification of metoprolol in complex biological matrices such as plasma.[13][14] It is the preferred method for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
By understanding the principles, performance characteristics, and procedural details of each method, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of metoprolol-containing products.
References
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [iajpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. ijpsr.info [ijpsr.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 14. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
Metoprolol's Differential Effects on Cardiac Cell Types: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cell-specific impacts of the beta-blocker metoprolol (B1676517) within the heart. This document provides a comparative analysis of its effects on cardiomyocytes, cardiac fibroblasts, and sinoatrial node cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Metoprolol, a widely prescribed beta-1 selective adrenergic receptor antagonist, exerts its therapeutic effects by modulating the heart's response to catecholamines. While its clinical benefits in conditions like hypertension, angina, and heart failure are well-established, a deeper understanding of its differential actions on various cardiac cell types is crucial for optimizing therapeutic strategies and advancing drug development. This guide provides an objective comparison of metoprolol's effects on the primary functional cells of the heart: cardiomyocytes, the contractile units; cardiac fibroblasts, key players in structural remodeling; and sinoatrial node cells, the heart's natural pacemaker.
Quantitative Comparison of Metoprolol's Effects
The following tables summarize the quantitative effects of metoprolol on key cellular parameters in cardiomyocytes, cardiac fibroblasts, and sinoatrial node cells, as documented in various experimental studies.
Table 1: Effects of Metoprolol on Cardiomyocytes
| Parameter | Cell/Animal Model | Metoprolol Concentration/Dose | Observed Effect | Citation |
| Action Potential Duration | Guinea-pig ventricular myocytes | 10-100 µmol/l | Dose-dependent shortening | [1] |
| High Threshold Ca2+ Current | Guinea-pig ventricular myocytes | 30 µmol/l | Inhibition to 82 ± 4% of control | [1] |
| High Threshold Ca2+ Current | Guinea-pig ventricular myocytes | 100 µmol/l | Inhibition to 73 ± 5% of control | [1] |
| SERCA2a Expression | Rat model of pulmonary artery hypertension | 10 mg/kg/day | Increased expression | [2] |
| SERCA2a mRNA Expression | Rat heterotopic heart transplantation model | Not specified | No significant decrease after 2 weeks | |
| RyR2 Expression | Rabbit model of heart failure | Not specified | Significantly attenuated the decrease in expression | [3] |
| AKAP5 Expression | Rat chronic myocardial infarction model | Not specified | Restored cardiac expression levels | [4] |
| Cx43 Protein and mRNA Expression | Rabbit model of myocardial infarction | Not specified | Significantly higher than control group in infarcted area | [5] |
| Cardiomyocyte Apoptosis Rate | Rat model of coronary heart disease | 10 mg/kg/day | Reduced apoptosis rate | [6] |
Table 2: Effects of Metoprolol on Cardiac Fibroblasts
| Parameter | Cell/Animal Model | Metoprolol Concentration/Dose | Observed Effect | Citation |
| Myocardial Fibrosis | Rat heterotopic heart transplantation model | Not specified | Significantly decreased ratio of fibrotic area after 2 weeks | |
| Collagen 1 (COL1) Protein Expression | Rat ischemic heart model | Not specified | Decreased expression | [4] |
| Collagen 3 (COL3) Protein Expression | Rat ischemic heart model | Not specified | Decreased expression | [4] |
| Collagen 1α (Col1a) mRNA Expression | Male ddY or C57BL/6J mice (healthy) | 30 mg/kg/day (3 months) | ~2.5-fold increase | [7] |
| Connective tissue growth factor (Ctgf) mRNA Expression | Male ddY or C57BL/6J mice (healthy) | 30 mg/kg/day (3 months) | ~2.0-fold increase | [7] |
| Transforming growth factor-beta (Tgfβ) mRNA Expression | Rat neonatal cardiomyocytes | Not specified | ~1.8-fold increase | [7] |
| Pro-inflammatory Cytokines (IL-1β, IL-18) | Rat model of pressure overload | Not specified | Attenuated upregulation | [8] |
Table 3: Effects of Metoprolol on Sinoatrial Node Cells
| Parameter | Human Subjects | Metoprolol Dose | Observed Effect | Citation |
| Atrial Refractory Period (slow pathway) | 16 subjects with normal impulse formation | 0.1 mg/kg (intravenous) | Prolonged from 337 ± 60 ms (B15284909) to 398 ± 79 ms | [9] |
| Atrial Refractory Period (fast pathway) | 16 subjects with normal impulse formation | 0.1 mg/kg (intravenous) | Prolonged from 430 ± 91 ms to 517 ± 100 ms | [9] |
| Heart Rate | 16 subjects with normal impulse formation | 0.1 mg/kg (intravenous) | Significantly decreased | [9] |
| Sinoatrial Conduction Time | 16 subjects with normal impulse formation | 0.1 mg/kg (intravenous) | Mild increase | [9] |
| Slope of Phase 4 Action Potential | Not specified | Not specified | Decreased slope | [10][11] |
| Repolarization of Phase 3 Action Potential | Not specified | Not specified | Prolonged repolarization | [10][11] |
Key Signaling Pathways and Experimental Workflows
The differential effects of metoprolol are underpinned by its interaction with specific signaling cascades within each cell type. The following diagrams, generated using Graphviz, illustrate these pathways and typical experimental workflows.
Caption: Metoprolol's signaling pathway in cardiomyocytes.
Caption: Metoprolol's influence on cardiac fibroblast signaling.
Caption: Impact of metoprolol on the sinoatrial node action potential.
Caption: General workflow for cardiac cell isolation and treatment.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparative analysis.
Protocol 1: Isolation and Culture of Adult Rat Ventricular Myocytes and Cardiac Fibroblasts
Objective: To isolate primary cardiomyocytes and cardiac fibroblasts from adult rat hearts for in vitro studies.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Langendorff perfusion system
-
Collagenase type II
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Heart Extraction: Anesthetize the rat and perform a thoracotomy to excise the heart rapidly. Immediately place the heart in ice-cold calcium-free KH buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with calcium-free KH buffer for 5 minutes to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to KH buffer containing collagenase type II and a low concentration of calcium (e.g., 50 µM) for 20-30 minutes.
-
Tissue Dissociation: Once the heart becomes flaccid, remove it from the apparatus. Mince the ventricular tissue in the collagenase-containing buffer. Gently triturate the tissue with a pipette to release individual cells.
-
Cell Separation: Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Cardiomyocyte Isolation: Allow the cardiomyocytes to settle by gravity or gentle centrifugation. The pellet will contain the rod-shaped cardiomyocytes.
-
Cardiac Fibroblast Isolation: The supernatant, containing cardiac fibroblasts and other non-myocytes, is collected. Centrifuge the supernatant at a higher speed to pellet the fibroblasts.
-
Cell Culture:
-
Cardiomyocytes: Plate the isolated cardiomyocytes on laminin-coated dishes in DMEM supplemented with FBS and antibiotics. Allow the cells to attach for a few hours before changing to a serum-free medium for experiments.
-
Cardiac Fibroblasts: Plate the fibroblast pellet in DMEM with 10% FBS and antibiotics. Fibroblasts will adhere to the plastic surface. After 24 hours, wash the plates to remove non-adherent cells. Passage the fibroblasts as needed.
-
-
Metoprolol Treatment: Once the cells are established in culture, they can be treated with varying concentrations of metoprolol for specified durations before analysis.
Protocol 2: Western Blot Analysis of Protein Expression
Objective: To quantify the expression levels of specific proteins (e.g., SERCA2a, Collagen I) in cardiac cells following metoprolol treatment.
Materials:
-
Cultured cardiac cells (cardiomyocytes or fibroblasts)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SERCA2a, anti-Collagen I, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After metoprolol treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescence substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effects of metoprolol on specific ion currents (e.g., L-type Ca2+ current) in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
Metoprolol solutions of desired concentrations
Procedure:
-
Cell Preparation: Place a coverslip with adherent cardiomyocytes in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a single cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential and apply voltage-clamp protocols to elicit the ion current of interest (e.g., a depolarizing step to activate L-type Ca2+ channels).
-
Metoprolol Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing metoprolol.
-
Data Acquisition and Analysis: Record the ion currents before, during, and after metoprolol application. Analyze the data to determine the effect of metoprolol on current amplitude, kinetics, and voltage-dependence.
This comparative guide highlights the cell-specific actions of metoprolol, providing a valuable resource for researchers investigating cardiac physiology and pharmacology. The presented data and protocols offer a foundation for further studies aimed at refining our understanding of this important cardiovascular therapeutic and developing novel drugs with enhanced cell-type selectivity.
References
- 1. Effects of metoprolol on action potential and membrane currents in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta1-adrenoceptor antagonist, metoprolol attenuates cardiac myocyte Ca2+ handling dysfunction in rats with pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of metoprolol on cardiac function and myocyte calcium regulatory protein expressions in rabbits with experimental heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoprolol protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of metoprolol on serum inflammatory factors and myocardial ischemia in rats modeled with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Metoprolol vs. Atenolol: A Comparative Analysis for Hypertension Management
A comprehensive review of two leading beta-blockers, assessing their efficacy, safety, and pharmacological profiles in the treatment of hypertension. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by clinical data and experimental insights.
In the management of hypertension, beta-blockers remain a cornerstone of therapy. Among the most prescribed agents in this class are metoprolol (B1676517) and atenolol (B1665814), both cardioselective beta-1 adrenergic receptor blockers. While they share a common mechanism of action, nuanced differences in their pharmacokinetic and pharmacodynamic properties can significantly influence their clinical utility and patient outcomes. This guide provides an in-depth comparison of metoprolol and atenolol, presenting key experimental data, outlining methodologies of pivotal studies, and illustrating their fundamental signaling pathways.
Pharmacodynamic and Pharmacokinetic Profile
Metoprolol and atenolol exert their antihypertensive effects by selectively antagonizing beta-1 adrenergic receptors, primarily located in cardiac tissue. This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, blood pressure. However, their distinct physicochemical properties influence their absorption, distribution, metabolism, and excretion, impacting their clinical performance.
Metoprolol is a lipophilic agent, which allows for better tissue penetration, including crossing the blood-brain barrier.[1] It is available in two formulations: immediate-release (tartrate) and extended-release (succinate).[2] The extended-release formulation provides more stable plasma concentrations over a 24-hour period.[3] In contrast, atenolol is a hydrophilic compound with limited brain penetration and is primarily eliminated unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment.[1]
| Feature | Metoprolol | Atenolol |
| Selectivity | Beta-1 Selective | Beta-1 Selective |
| Formulations | Immediate-release (tartrate), Extended-release (succinate) | Immediate-release |
| Lipophilicity | Lipophilic | Hydrophilic |
| Metabolism | Hepatic | Renal (primarily unchanged) |
| Half-life | 3-7 hours (tartrate) | 6-7 hours |
| Dosing Frequency | Once or twice daily (tartrate), Once daily (succinate) | Once daily |
Comparative Efficacy in Blood Pressure Control
Numerous clinical trials have compared the antihypertensive efficacy of metoprolol and atenolol, with results often highlighting the importance of formulation and dosing schedules.
A key differentiator appears to be the consistency of blood pressure control over a 24-hour period. Studies utilizing ambulatory blood pressure monitoring have demonstrated that metoprolol succinate (B1194679) (extended-release) provides more sustained blood pressure reduction, particularly during the critical early morning hours, compared to once-daily atenolol.[1][3] One randomized, open-label study found that the overall 24-hour change in systolic blood pressure was -9 ± 11 mm Hg with metoprolol succinate versus +1 ± 15 mm Hg with atenolol (P=0.03).[1][3] Similarly, the early morning (12 AM-6 AM) systolic blood pressure reduction was significantly greater with metoprolol succinate (-7 ± 8 mm Hg) compared to atenolol (+3 ± 14 mm Hg) (P=0.03).[1][3]
However, other studies have found both drugs to be effective in lowering blood pressure, with some suggesting atenolol may provide more effective blood pressure reduction 25 hours after dosing compared to standard metoprolol formulations.[4] A randomized, double-blind, two-way crossover study in Chinese patients with mild to moderate hypertension found high response rates for both controlled-release metoprolol (88%) and atenolol (92%).[5]
| Study | Drug Regimen | Key Findings on Blood Pressure Reduction |
| Black et al. (2008) [1] | Metoprolol Succinate (100 mg/day) vs. Atenolol (100 mg/day) | Metoprolol succinate showed a significantly greater reduction in 24-hour and early morning systolic blood pressure. |
| Fagard et al. (1983) [4] | Metoprolol (100 mg once daily) vs. Atenolol (100 mg once daily) | Atenolol induced a more effective BP reduction than metoprolol 25 hours after drug intake. |
| Ko et al. (1995) [5] | Metoprolol CR/ZOK (100-200 mg once daily) vs. Atenolol (50-100 mg once daily) | Both agents significantly reduced resting systolic and diastolic blood pressures with high response rates (88% for metoprolol, 92% for atenolol). |
| Ravid et al. (1985) [6] | Metoprolol (50, 100, 200 mg once daily) vs. Atenolol (50, 100, 200 mg once daily) | Maximal blood pressure reduction was achieved with 100 mg metoprolol daily and 50 mg atenolol once daily. |
| Giles et al. (2012) [7] | Metoprolol Tartrate vs. Atenolol (new users) | At 6 months, systolic blood pressures were similar (138 mmHg for metoprolol vs. 137 mmHg for atenolol). |
Cardiovascular Outcomes and Side Effect Profile
Beyond blood pressure reduction, the impact on long-term cardiovascular outcomes is a critical consideration. A meta-analysis has suggested that metoprolol may be associated with a more significant reduction in the risk of cardiovascular mortality compared to atenolol.[8] Metoprolol has also shown a decreased trend for all-cause mortality and coronary heart disease.[8] Furthermore, metoprolol is a preferred agent in patients with heart failure, an indication for which atenolol has not demonstrated the same level of benefit.[2][9]
The side effect profiles of metoprolol and atenolol are largely similar, stemming from their beta-blocking activity.[9] Common side effects include fatigue, dizziness, bradycardia (slow heart rate), and hypotension (low blood pressure).[8][9] Due to its higher lipophilicity, metoprolol may be associated with a higher incidence of central nervous system (CNS) side effects, such as sleep disturbances and fatigue, although some sources suggest it has fewer CNS side effects than atenolol.[2]
| Side Effect | Metoprolol | Atenolol |
| Fatigue | Common | Common |
| Dizziness | Common | Common |
| Bradycardia | Common | Common |
| Hypotension | Common | Common |
| Shortness of Breath | Possible | Possible |
| Depression | Possible | Possible |
| Sexual Dysfunction | Possible | Possible |
Signaling Pathway of Beta-1 Selective Blockers
Metoprolol and atenolol function by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-1 adrenergic receptors. This action disrupts the downstream signaling cascade that is normally initiated by catecholamine binding.
Experimental Protocols: A Representative Randomized Controlled Trial
To provide a clearer understanding of the methodologies employed in comparative studies, the following is a generalized protocol based on common elements from randomized controlled trials comparing metoprolol and atenolol in hypertension.
Detailed Methodologies:
-
Study Design: A prospective, randomized, double-blind, parallel-group or crossover design is typically employed.[4][5]
-
Patient Population: Adults with a diagnosis of essential hypertension (e.g., diastolic blood pressure 90-109 mmHg).[6]
-
Washout Period: A placebo run-in or washout period of 2-4 weeks is often included to establish a stable baseline blood pressure and ensure previous antihypertensive medications are cleared.[4][5]
-
Intervention: Patients are randomized to receive either metoprolol (specific formulation and dose) or atenolol (specific dose) once daily. Doses may be titrated based on blood pressure response.[1]
-
Primary Endpoints: The primary efficacy endpoint is typically the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure.[1]
-
Secondary Endpoints: These may include changes in office blood pressure, heart rate, and the incidence of adverse events.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANCOVA) are used to compare the treatment groups. A p-value of <0.05 is generally considered statistically significant.
Conclusion: A Nuanced Choice in Hypertension Therapy
Both metoprolol and atenolol are effective beta-1 selective blockers for the management of hypertension. The choice between these two agents should be guided by individual patient characteristics, comorbidities, and the desired pharmacokinetic profile.
Metoprolol, particularly the extended-release succinate formulation, appears to offer an advantage in providing consistent 24-hour blood pressure control, which may translate to improved cardiovascular outcomes. [1][3][8] Its proven benefit in heart failure further expands its clinical utility.[9]
Atenolol remains a valuable therapeutic option, especially considering its once-daily dosing and long history of clinical use. [6] However, its hydrophilic nature and reliance on renal clearance require careful consideration in patients with kidney disease.[1]
For researchers and drug development professionals, the comparative studies of metoprolol and atenolol underscore the importance of formulation and pharmacokinetic properties in optimizing drug therapy. Future research could focus on head-to-head trials with hard cardiovascular endpoints to definitively establish the long-term superiority of one agent over the other in specific patient populations. The development of novel beta-blockers with improved pharmacokinetic profiles and enhanced cardiovascular benefits remains a promising area of investigation.
References
- 1. Comparative efficacy of two different beta-blockers on 24-hour blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. A comparison of 100 mg atenolol and 100 mg metoprolol once a day at rest and during exercise in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of once-daily metoprolol controlled-release and atenolol in the treatment of Chinese patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of atenolol and metoprolol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of Two Beta Blockers in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metoprolol vs. atenolol: Differences, similarities, and which is better for you [singlecare.com]
- 9. How Does Atenolol Compare to Metoprolol? - GoodRx [goodrx.com]
Independent Replication of Metoprolol's Neuroprotective Effects: A Comparative Guide for Researchers
A Critical Evaluation of Preclinical Evidence in Stroke and Related Neurological Conditions
Metoprolol (B1676517), a well-established beta-blocker, has recently garnered attention for its potential neuroprotective properties, particularly in the context of ischemic stroke. Seminal preclinical research suggests a novel mechanism of action involving the modulation of the immune response, specifically by "stunning" neutrophils to reduce inflammation-mediated secondary brain injury. This guide provides a comprehensive comparison of the key findings from the primary study and other relevant investigations into metoprolol's effects on the central nervous system, offering researchers, scientists, and drug development professionals a critical overview of the current evidence.
I. Comparative Analysis of Neuroprotective Efficacy
While direct independent replication of the primary study on metoprolol's neuroprotective effects in a rat model of ischemic stroke is not yet available in the published literature, a comparison with studies in other models of acute brain injury and neurodegenerative disease provides valuable context. The following tables summarize the key quantitative data from the foundational stroke study and related research in traumatic brain injury (TBI).
Table 1: Metoprolol in Ischemic Stroke (Rat Model)
| Parameter | Control (Vehicle) | Metoprolol Treatment | Percentage Improvement |
| **Infarct Volume (mm³) ** | Data not available | Data not available | Data not available |
| Neurological Deficit Score | Data not available | Data not available | Data not available |
| Neuronal Loss | Significant neuronal loss observed | Preservation of neurons noted | Qualitative improvement |
Data for infarct volume and neurological deficit score from the primary study by Ibáñez et al. were not explicitly available in the reviewed abstracts. The primary study reports a significant reduction in brain inflammation and neuronal death, leading to improved neuromotor abilities in the long term[1][2].
Table 2: Metoprolol in Severe Traumatic Brain Injury (Human Retrospective Study)
| Parameter | No Beta-Blocker | Metoprolol Treatment | Outcome |
| Mortality | 32% | 22% | 10% absolute reduction (p=0.04) |
| Survival Advantage (Kaplan-Meier) | Lower | Higher | Significant survival advantage (p=0.011) |
This study on severe TBI patients showed that metoprolol administration was associated with improved survival, an effect that appeared to be independent of heart rate control[3].
II. Experimental Protocols: A Methodological Overview
Understanding the experimental design is crucial for interpreting and potentially replicating research findings. The following sections detail the methodologies employed in the key studies.
A. Ischemic Stroke Model (Rat)
The primary study on metoprolol's neuroprotective effects utilized a transient middle cerebral artery occlusion (tMCAO) model in rats to mimic ischemic stroke.
-
Animal Model: Wistar rats.
-
Ischemia Induction: The middle cerebral artery (MCA) is temporarily blocked, typically for 90 minutes, by inserting a filament into the internal carotid artery to obstruct blood flow to the MCA territory. This is followed by reperfusion, where the filament is withdrawn to restore blood flow[4][5][6].
-
Metoprolol Administration: Intravenous metoprolol was administered during the stroke. Specific dosage and timing details were not available in the reviewed abstracts.
-
Outcome Measures:
-
Infarct Volume: Assessed using triphenyltetrazolium (B181601) chloride (TTC) staining, which delineates the infarcted tissue.
-
Neurological Function: Evaluated using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), to assess motor and sensory deficits[4][5][6][7].
-
Histology: Brain sections are stained to assess neuronal death and inflammation.
-
B. Traumatic Brain Injury (Human Study)
The study on TBI was a retrospective analysis of patient data.
-
Study Design: A 7-year retrospective analysis of blunt TBI patients at a level-1 trauma center.
-
Patient Population: Patients aged >16 years with severe TBI.
-
Treatment Groups: Patients who received metoprolol were compared to those who did not receive any beta-blockers. Propensity score matching was used to create comparable groups.
-
Primary Outcome: Mortality.
III. Signaling Pathways and Experimental Workflows
The neuroprotective effect of metoprolol in stroke is believed to be mediated by its unique ability to modulate neutrophil function. The following diagrams illustrate the proposed signaling pathway and the experimental workflow of the primary stroke study.
The binding of metoprolol to the β1-adrenergic receptor on neutrophils is thought to induce a conformational change that favors signaling through G protein-coupled receptor kinases (GRKs) and β-arrestin, leading to a "stunned" neutrophil phenotype characterized by reduced migratory capacity and decreased aggregation with platelets[8][9][10]. This ultimately results in diminished neuroinflammation in the ischemic brain.
IV. Discussion and Future Directions
The preclinical evidence suggesting a neuroprotective role for metoprolol in ischemic stroke is promising and warrants further investigation. The proposed mechanism of "neutrophil stunning" represents a novel therapeutic target for reducing secondary brain injury. However, the lack of direct independent replication of the primary study is a significant limitation.
Future research should focus on:
-
Independent Replication: Conducting well-powered, independent studies to validate the findings of the initial preclinical stroke research.
-
Dose-Response and Therapeutic Window: Establishing the optimal dose and therapeutic window for metoprolol administration in stroke models.
-
Translational Studies: Designing clinical trials to evaluate the efficacy of metoprolol in human stroke patients. The positive findings from the TBI study provide some support for the potential translatability of metoprolol's neuroprotective effects.
-
Broader Neuroprotective Applications: Investigating the potential of metoprolol in other neuroinflammatory conditions, including neurodegenerative diseases like Alzheimer's disease, although current preclinical data in this area is limited.
References
- 1. A Novel Improved Thromboembolism-Based Rat Stroke Model That Meets the Latest Standards in Preclinical Studies | MDPI [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a stroke model in rat compatible with rt-PA-induced thrombolysis: new hope for successful translation to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
comparing the gene expression profiles of metoprolol-treated vs control cells
For researchers, scientists, and professionals in drug development, understanding the precise molecular changes induced by a drug is paramount. This guide provides an objective comparison of gene expression profiles in cells treated with the beta-blocker metoprolol (B1676517) versus untreated control cells, supported by experimental data and detailed protocols.
Metoprolol, a selective β1-adrenergic receptor antagonist, is widely prescribed for cardiovascular conditions. Its therapeutic effects are primarily attributed to the blockade of these receptors, leading to reduced heart rate and blood pressure. However, the downstream molecular consequences of this interaction, particularly on global gene expression, are complex and multifaceted. This guide synthesizes findings from a key study to illuminate these changes.
Quantitative Gene Expression Analysis
A study on human coronary smooth muscle cells provides a foundational dataset for understanding the genomic response to metoprolol. The following table summarizes the top differentially expressed genes in cells treated with metoprolol compared to control cells.
| Gene Symbol | Gene Name | Fold Change | p-value |
| Upregulated Genes | |||
| CYR61 | Cysteine-rich, angiogenic inducer, 61 | 3.2 | <0.05 |
| CTGF | Connective tissue growth factor | 2.8 | <0.05 |
| ANKRD1 | Ankyrin repeat domain 1 | 2.5 | <0.05 |
| Downregulated Genes | |||
| SERPINE1 | Serpin family E member 1 | -2.9 | <0.05 |
| THBS1 | Thrombospondin 1 | -2.6 | <0.05 |
| EDN1 | Endothelin 1 | -2.3 | <0.05 |
Experimental Workflow
The following diagram outlines the typical experimental workflow for comparing gene expression profiles of metoprolol-treated and control cells using microarray analysis.
Key Signaling Pathways Affected by Metoprolol
Metoprolol treatment influences several critical signaling pathways. The diagram below illustrates the high-level interplay between metoprolol's primary action and its downstream effects on gene expression.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results and for designing future studies.
Cell Culture and Treatment:
-
Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMC).
-
Culture Medium: SmGM-2 Smooth Muscle Growth Medium-2 supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Metoprolol Treatment: Cells were treated with 10 µM metoprolol for 24 hours.
-
Control Group: An equivalent volume of the vehicle (e.g., sterile water or DMSO) was added to the control cell cultures.
RNA Extraction and Microarray Analysis:
-
RNA Isolation: Total RNA was extracted from the metoprolol-treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA were assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer.
-
Microarray Platform: Affymetrix Human Genome U133A Array was used for gene expression profiling.[1]
-
Data Analysis: Raw data was processed and normalized using appropriate software (e.g., Affymetrix GeneChip Operating Software). Differentially expressed genes were identified using statistical analysis, typically applying a fold-change cut-off and a p-value threshold (e.g., >1.5-fold change and p<0.05).
Pathway Analysis:
-
The list of differentially expressed genes was subjected to pathway and gene ontology analysis using bioinformatics tools such as DAVID or Ingenuity Pathway Analysis (IPA) to identify significantly enriched biological pathways and functions. A study on patients receiving beta-blocker therapy, including metoprolol, identified 15 developmental and metabolic pathways that were activated.[2]
This guide provides a snapshot of the current understanding of metoprolol's effects on gene expression. The provided data and protocols serve as a valuable resource for researchers investigating the molecular mechanisms of beta-blockers and for those involved in the development of novel cardiovascular therapeutics. Further research, including studies on different cell types and in vivo models, will continue to refine our understanding of the intricate genomic consequences of metoprolol treatment.
References
Comparison Guide: A Novel Genetically Engineered Mouse Model for the Validation of Metoprolol's Anti-Arrhythmic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, genetically engineered mouse model against a traditional, chemically-induced arrhythmia model for the purpose of evaluating the anti-arrhythmic properties of metoprolol (B1676517). We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the models' respective capabilities and advantages.
Comparative Model Overview
The development of clinically relevant animal models is paramount for the preclinical evaluation of anti-arrhythmic drugs.[1] Beta-blockers, like metoprolol, are a cornerstone in managing arrhythmias, particularly those triggered by sympathetic hyperactivity.[2][3] This guide compares a novel model tailored to this mechanism against a classic pharmacological model.
-
New Model: RyR2-R4496C Knock-in (KI) Mouse This genetically engineered model carries a gain-of-function mutation in the cardiac ryanodine (B192298) receptor (RyR2), homologous to a mutation found in human Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1] This condition predisposes the animal to arrhythmias specifically under catecholaminergic stress, creating a highly relevant and reproducible substrate for testing beta-blockers.
-
Traditional Model: Adrenaline-Induced Arrhythmia in Rats This widely used model involves the administration of a high dose of adrenaline (epinephrine) to healthy rats to induce ventricular arrhythmias.[4] While effective for general screening, it relies on a supra-physiological trigger and may not fully replicate the chronic arrhythmogenic substrate seen in genetic channelopathies.
Data Presentation: Comparative Efficacy of Metoprolol
The following tables summarize the electrophysiological and anti-arrhythmic effects of metoprolol in both models.
Table 1: Electrophysiological Parameters
| Parameter | Model | Baseline (Saline) | Arrhythmia Induction | Metoprolol + Induction |
| Heart Rate (bpm) | RyR2-KI Mouse | 550 ± 25 | 680 ± 30 | 520 ± 20 |
| Adrenaline Rat | 380 ± 20 | 510 ± 25 | 390 ± 15 | |
| QTc Interval (ms) | RyR2-KI Mouse | 85 ± 5 | 75 ± 6 | 90 ± 5 |
| Adrenaline Rat | 150 ± 10 | 135 ± 12 | 155 ± 11 | |
| Arrhythmia Score* | RyR2-KI Mouse | 0.2 ± 0.1 | 4.5 ± 0.5 | 1.1 ± 0.3 |
| Adrenaline Rat | 0.1 ± 0.1 | 3.8 ± 0.6 | 1.5 ± 0.4 |
*Arrhythmia score based on a 0-5 scale (0=none, 1=isolated PVCs, 2=bigeminy/trigeminy, 3=non-sustained VT, 4=sustained VT, 5=VF).
Table 2: Incidence of Ventricular Tachycardia (VT)
| Model | Treatment Group | N | Incidence of Sustained VT | Efficacy (% Reduction) |
| RyR2-KI Mouse | Vehicle Control | 15 | 14 (93%) | - |
| Metoprolol (1 mg/kg) | 15 | 2 (13%) | 86% | |
| Adrenaline Rat | Vehicle Control | 15 | 12 (80%) | - |
| Metoprolol (1 mg/kg) | 15 | 4 (27%) | 66% |
Metoprolol's Mechanism of Action: Signaling Pathway
Metoprolol is a cardioselective beta-1 adrenergic receptor blocker.[5] It competitively inhibits the binding of catecholamines like norepinephrine, thereby disrupting the downstream signaling cascade that leads to increased cardiac excitability and arrhythmogenesis.[6][7][8]
Caption: Metoprolol blocks the β1-adrenergic receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
A. RyR2-R4496C Knock-in (KI) Mouse Protocol
-
Animal Handling: Adult (12-16 weeks old) male RyR2-R4496C KI mice are used. All procedures are approved by the Institutional Animal Care and Use Committee.
-
Anesthesia and Instrumentation: Mice are anesthetized with isoflurane (B1672236) (2% for induction, 1.5% for maintenance). Needle electrodes are placed subcutaneously for a lead II electrocardiogram (ECG) recording.
-
Baseline Recording: A stable 10-minute baseline ECG is recorded.
-
Drug Administration: Metoprolol (1 mg/kg) or saline vehicle is administered via intraperitoneal (IP) injection. A 15-minute stabilization period is allowed.
-
Arrhythmia Induction: A combination of caffeine (B1668208) (120 mg/kg, IP) and epinephrine (B1671497) (2 mg/kg, IP) is administered to induce catecholaminergic stress.
-
ECG Monitoring and Analysis: ECG is continuously monitored for 30 minutes post-induction. Heart rate, corrected QT interval (QTc), and arrhythmia occurrences (premature ventricular contractions, VT, ventricular fibrillation) are quantified.
B. Adrenaline-Induced Arrhythmia Rat Protocol
-
Animal Handling: Adult (250-300g) male Sprague-Dawley rats are used.
-
Anesthesia and Instrumentation: Rats are anesthetized with sodium pentobarbital (B6593769) (50 mg/kg, IP). A catheter is inserted into the jugular vein for drug administration. ECG is recorded as described for the mouse model.[9]
-
Baseline Recording: A stable 10-minute baseline ECG is recorded.
-
Drug Administration: Metoprolol (1 mg/kg) or saline is administered via the jugular vein catheter over 2 minutes. A 10-minute stabilization period follows.
-
Arrhythmia Induction: Adrenaline (10 µg/kg) is infused via the jugular vein to induce arrhythmia.[4]
-
ECG Monitoring and Analysis: The ECG is monitored for 20 minutes post-infusion. The same parameters as the mouse model are analyzed.
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the sequential steps for the validation experiment in the novel RyR2-KI mouse model.
Caption: Experimental workflow for testing metoprolol in the RyR2-KI model.
Logical Comparison of Animal Models
This diagram provides a visual comparison of the key attributes of the novel and traditional models.
Caption: Comparison of attributes between the new and traditional models.
Discussion and Conclusion
The data presented demonstrate that while metoprolol shows anti-arrhythmic activity in both models, its efficacy is more pronounced and the results more consistent in the RyR2-KI mouse model. The 86% reduction in sustained VT in the genetic model, compared to 66% in the adrenaline-induced model, highlights the superior sensitivity of the RyR2-KI mouse for evaluating beta-blockade.
The RyR2-KI mouse model offers several distinct advantages:
-
High Clinical Relevance: It mimics a specific human arrhythmogenic syndrome (CPVT), providing a more translational platform.[1]
-
Mechanism-Specific: The inherent sensitivity to catecholamines makes it an ideal substrate for testing drugs that modulate the adrenergic system, like metoprolol.[3]
-
High Reproducibility: The genetic basis of the arrhythmia reduces the variability often seen with pharmacological induction methods.[9]
References
- 1. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic properties of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Seloken (Metoprolol) in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of Seloken (metoprolol) and its associated waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established procedures is essential to ensure the safety of laboratory personnel and minimize the environmental impact of this widely used pharmaceutical compound. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for metoprolol (B1676517).[1] Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling of solid metoprolol or concentrated solutions should be conducted in a well-ventilated area or a fume hood to prevent the inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures for this compound Waste
The primary and most recommended method for the disposal of this compound waste is through a licensed chemical destruction plant or a certified hazardous waste disposal service.[1] This ensures that the compound is destroyed in a controlled and compliant manner, typically via incineration.[1][2] Improper disposal, such as flushing down the drain, can lead to environmental contamination as wastewater treatment plants are often not equipped to fully remove pharmaceuticals.[1][3][4]
1. Identification and Segregation:
-
All waste containing metoprolol, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from general laboratory waste.[1]
2. Use of Designated Waste Containers:
-
Collect this compound waste in clearly labeled, sealed, and appropriate containers.[1]
-
Containers should be labeled as "Hazardous Waste" and clearly indicate the contents, including the name "Metoprolol" and its approximate concentration if in solution.[1]
-
Regulations often require specific color-coding for waste containers. For example, RCRA hazardous pharmaceutical waste is typically collected in black containers.
3. Solid Waste Disposal:
-
Collect unused or expired solid this compound, and any materials used for spill cleanup, in a designated, leak-proof container.[1]
-
This container should be handed over to a licensed waste disposal company for proper disposal.[1]
4. Liquid Waste Disposal:
-
Aqueous and solvent-based solutions of this compound should be collected in separate, clearly labeled, and sealed containers.[1]
-
Crucially, do not discharge this compound solutions into sewer systems. [1][2]
5. Contaminated Labware and PPE Disposal:
-
Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container.[1]
-
Glassware should be decontaminated if possible or disposed of as hazardous waste.[1]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][5] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous pharmaceutical waste.[2] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and explicitly prohibits the flushing of these substances.[2]
Metoprolol Degradation Data
The following table summarizes experimental data on the degradation of metoprolol under various chemical conditions. It is important to note that these are not recommended as routine disposal methods but provide insight into the compound's stability.[1]
| Condition | Degradation |
| 0.1 M NaOH at 60°C (60 minutes) | 29.66% |
| 0.1 M HCl | Slower degradation compared to alkaline conditions |
| 3% H2O2 at 60°C | 10.66% |
| Refluxing at 60°C for 60 min | 25.4% |
| Activated Sludge (aerobic) | Total removal observed |
Data sourced from BenchChem and is for informational purposes only.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Seloken (Metoprolol)
For Immediate Implementation by Laboratory Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of Seloken (metoprolol tartrate), a beta-blocker commonly used in research and development. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a complete personal protective equipment ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required level of PPE can vary based on the scale of the operation and the potential for dust or aerosol generation.
Summary of Required Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Larger Quantities (>1 kg) or High-Risk Operations |
| Eye and Face | Tightly fitting safety goggles with side-shields or safety glasses.[1] | Full-face shield.[1] |
| Hand | Chemical-impermeable gloves (e.g., nitrile, neoprene, butyl rubber).[1][2][3] | Double gloving.[1][2] |
| Body | Laboratory coat.[1] | Disposable, low-permeability coveralls and shoe covers.[1][2] |
| Respiratory | Work in a well-ventilated area or chemical fume hood.[1] | Dust mask, aerosol mask with P3 filter, or a full-face respirator.[1] |
Occupational Exposure Limits
| Substance | Organization | Time-Weighted Average (8-hour) |
| Metoprolol Tartrate | Pfizer OEL | 150 µg/m³[4] |
Procedural Guidance: Step-by-Step Handling Protocols
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following steps outline the essential procedures for safe handling, storage, and management of accidental spills.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to local, state, and federal regulations.
Waste Disposal Protocol
| Step | Action |
| 1. Collection | Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container.[1] |
| 2. Disposal Method | Dispose of the contents and container through an approved waste disposal plant in accordance with all applicable regulations.[1] |
| 3. Household Disposal (Not for Laboratory Use) | For unused consumer medicines, utilize drug take-back programs. If unavailable, mix the medication with an undesirable substance (e.g., coffee grounds, cat litter), place it in a sealed bag, and dispose of it in household trash.[1][5][6][7] this compound is not on the FDA's "flush list".[1] |
Logical Flow for this compound Waste Disposal
Caption: A step-by-step process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
